molecular formula C6H12O6 B12412515 alpha-D-glucose-d12

alpha-D-glucose-d12

Cat. No.: B12412515
M. Wt: 192.23 g/mol
InChI Key: WQZGKKKJIJFFOK-UJOCPPFUSA-N
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Description

Alpha-D-glucose-d12 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.23 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)methyl]oxane

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

WQZGKKKJIJFFOK-UJOCPPFUSA-N

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-D-glucose-d12 (α-D-glucose-d12), a deuterated isotopologue of glucose. Due to its unique properties, α-D-glucose-d12 serves as an invaluable tool in metabolic research, particularly in studies involving glycolysis, gluconeogenesis, and the pentose phosphate pathway. This document details the physicochemical properties of α-D-glucose-d12, provides established experimental protocols for its quantification via mass spectrometry, and illustrates its application in tracing metabolic pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize α-D-glucose-d12 in their studies.

Introduction

This compound is a stable isotope-labeled form of alpha-D-glucose where twelve hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a higher mass. This mass difference allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Consequently, α-D-glucose-d12 is widely employed as an internal standard and a tracer in metabolic flux analysis to investigate the intricate network of biochemical reactions that constitute cellular metabolism.[1][2][3]

The use of stable isotopes like deuterium offers a non-radioactive and safe alternative for in vivo and in vitro studies. By introducing α-D-glucose-d12 into a biological system, researchers can track the metabolic fate of glucose, elucidate pathway dynamics, and quantify the contribution of glucose to various metabolic processes.

Physicochemical Properties

The fundamental properties of alpha-D-glucose and its deuterated analogue, this compound, are summarized below for comparative analysis.

Propertyalpha-D-Glucose (Unlabeled)This compound (Labeled)Reference
Chemical Formula C₆H₁₂O₆C₆D₁₂O₆
Molecular Weight ~180.16 g/mol ~192.23 g/mol
Exact Mass 180.063388 u192.138867 u
CAS Number 492-62-61379594-94-1
Appearance SolidSolid
Melting Point 146 °CNot specified
Water Solubility 500 mg/mL at 20 °CNot specified

Applications in Metabolic Research

The primary application of this compound is in metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions. By replacing standard glucose in cell culture media or infusing it into in vivo models, researchers can trace the incorporation of deuterium into various downstream metabolites. This information provides critical insights into:

  • Glycolysis and Gluconeogenesis: Quantifying the rate of glucose breakdown for energy and the synthesis of glucose from non-carbohydrate precursors.

  • Pentose Phosphate Pathway (PPP): Assessing the flux through this pathway, which is crucial for nucleotide synthesis and maintaining redox balance.

  • Tricarboxylic Acid (TCA) Cycle: Determining the contribution of glucose to the TCA cycle, a central hub of cellular metabolism.

  • Drug Development: Evaluating the effect of therapeutic agents on cellular metabolism.

Experimental Protocols

The quantification of this compound and its metabolic products is typically achieved using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and high-throughput method for the analysis of this compound in biological matrices with minimal sample preparation.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for analysis.

  • LC-MS/MS Parameters:

    • Chromatography Column: A column suitable for polar compounds, such as an aminopropyl-silica column (e.g., Luna 3 µm NH2 100A, 100 x 2 mm), is recommended.

    • Mobile Phase: An isocratic mobile phase of 85% acetonitrile with 20 mmol/L ammonium acetate is effective for separation.

    • Flow Rate: A flow rate of 400 µL/min is typically used.

    • Ionization: Atmospheric pressure chemical ionization (APCI) in negative ion mode is a common choice.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. The specific precursor and product ion transitions for unlabeled glucose and this compound will depend on the specific adducts formed and the instrument used. For example, for 6,6-d2-glucose, product ions at m/z 179 -> 89 and m/z 181 -> 89 have been used.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sugars requires a derivatization step to increase their volatility. This method provides excellent chromatographic resolution and sensitivity.

Methodology:

  • Sample Preparation and Derivatization (Methoxime-Trimethylsilylation):

    • Lyophilize the aqueous sample to complete dryness.

    • Add 100 µL of methoxylamine hydrochloride in pyridine (e.g., 0.18 M) and incubate at 70°C for 60 minutes to form methoxime derivatives of the reducing sugars.

    • Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). For example, add 120 µL of BSTFA and heat at 70°C for another 30 minutes.

    • The resulting trimethylsilyl (TMS) derivatives are volatile and suitable for GC-MS analysis.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5), is commonly used.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars. An example program is: start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Spectrometry: Data can be acquired in full scan mode to identify metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification.

Visualization of Metabolic Pathways

The use of this compound allows for the tracing of metabolic pathways. The following section provides a diagram of the glycolysis pathway, a primary route for glucose metabolism.

Glycolysis Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate, generating ATP and NADH in the process.

Glycolysis Glucose Glucose HK Hexokinase Glucose->HK G6P Glucose-6-phosphate PGI Phosphoglucose isomerase G6P->PGI F6P Fructose-6-phosphate PFK Phosphofructokinase F6P->PFK F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone phosphate TPI Triose-phosphate isomerase DHAP->TPI G3P Glyceraldehyde-3-phosphate GAPDH Glyceraldehyde-3-phosphate dehydrogenase G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PGK Phosphoglycerate kinase BPG13->PGK PG3 3-Phosphoglycerate PGM Phosphoglycerate mutase PG3->PGM PG2 2-Phosphoglycerate Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate PK Pyruvate kinase PEP->PK Pyruvate Pyruvate HK->G6P ADP1_out ADP HK->ADP1_out PGI->F6P PFK->F16BP ADP2_out ADP PFK->ADP2_out Aldolase->DHAP Aldolase->G3P TPI->G3P GAPDH->BPG13 NADH_out NADH GAPDH->NADH_out PGK->PG3 ATP3_out ATP PGK->ATP3_out PGM->PG2 Enolase->PEP PK->Pyruvate ATP4_out ATP PK->ATP4_out ATP1_in ATP ATP1_in->HK ATP2_in ATP ATP2_in->PFK NAD_in NAD+ NAD_in->GAPDH ADP3_in ADP ADP3_in->PGK ADP4_in ADP ADP4_in->PK

Figure 1: The Glycolysis Pathway.

Experimental Workflow for Metabolic Flux Analysis

The general workflow for a metabolic flux analysis experiment using this compound is depicted below.

workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Data Interpretation start Start with Biological System (e.g., cell culture, in vivo model) labeling Introduce this compound start->labeling incubation Incubate for a defined period labeling->incubation quenching Quench Metabolism (e.g., with cold methanol) incubation->quenching extraction Extract Metabolites quenching->extraction analysis Analyze by LC-MS or GC-MS extraction->analysis quantification Quantify Isotopologue Distribution analysis->quantification modeling Metabolic Flux Modeling quantification->modeling interpretation Biological Interpretation modeling->interpretation

Figure 2: Metabolic Flux Analysis Workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility as a stable isotope tracer enables the detailed investigation of cellular metabolism in a wide range of biological systems. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in metabolic research, from experimental design and sample analysis to data interpretation. The continued use of such tracers will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.

References

Unveiling the Physicochemical Landscape of alpha-D-glucose-d12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – In the intricate world of metabolic research and drug development, the use of isotopically labeled compounds is paramount for elucidating complex biological pathways. Among these, alpha-D-glucose-d12 stands out as a critical tool for tracing the fate of glucose in vivo and in vitro. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its application in metabolic studies, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties

The deuteration of alpha-D-glucose leads to a predictable increase in its molecular weight compared to its non-labeled counterpart. The following tables summarize the key physical properties of this compound and alpha-D-glucose for comparative analysis.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆D₁₂O₆[1][2]
Molecular Weight 192.23 g/mol [1][2]
Melting Point 150-152 °C[2]
Boiling Point Decomposes before boiling
Appearance White to off-white powder
Isotopic Purity ≥97 atom % D
Assay ≥99% (HPLC)
Optical Activity [α]²⁵/D +52.0° (c=2 in H₂O with trace NH₄OH)

Table 2: Physical Properties of alpha-D-glucose (for comparison)

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Melting Point 146 °C
Density (Bulk) 630 kg/m ³
Solubility Highly soluble in water, soluble in DMSO
Appearance White crystalline powder

Experimental Protocols

Accurate determination of physical properties is fundamental to the effective use of this compound in experimental settings. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which the crystalline solid melts.

Materials:

  • This compound powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

  • Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is about 15-20 °C below the anticipated melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Bulk Density Determination

The bulk density of the powdered this compound is a crucial parameter for handling, storage, and formulation.

Objective: To determine the bulk density of the powdered sample.

Materials:

  • This compound powder

  • Graduated cylinder (e.g., 100 mL)

  • Analytical balance

  • Spatula

Procedure:

  • Mass Measurement: Weigh a known mass of the this compound powder using an analytical balance.

  • Volume Measurement: Carefully introduce the weighed powder into a clean, dry graduated cylinder. Avoid compacting the powder during this process.

  • Level the surface of the powder without tapping the cylinder and record the unsettled apparent volume.

  • Calculation: The bulk density is calculated using the following formula: Bulk Density (ρb) = Mass of the powder (m) / Unsettled Volume of the powder (V₀)

  • Tapped Density (Optional): To determine the tapped density, the graduated cylinder containing the sample is mechanically tapped a specified number of times until there is no further significant change in the powder volume. The tapped density is then calculated using the final tapped volume.

Application in Metabolic Research: A Workflow

This compound is primarily used as a tracer to investigate metabolic pathways. Its deuterated nature allows for its distinction from endogenous glucose and its metabolites can be tracked using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

metabolic_tracer_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation start Administer this compound to biological system (in vivo or in vitro) incubation Incubate for a defined period to allow for metabolic processing start->incubation sampling Collect biological samples (e.g., blood, tissue, cell lysates) incubation->sampling quench Quench metabolism (e.g., with cold methanol) sampling->quench extraction Extract metabolites quench->extraction analysis Analyze extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) extraction->analysis identification Identify and quantify deuterium-labeled metabolites analysis->identification flux_analysis Perform Metabolic Flux Analysis (MFA) to determine pathway activity identification->flux_analysis interpretation Interpret isotopic labeling patterns to understand metabolic reprogramming flux_analysis->interpretation conclusion Draw conclusions on the effects of disease, drugs, or genetic modifications on metabolic pathways interpretation->conclusion

General workflow for a metabolic tracer experiment using this compound.

This workflow illustrates the key stages of a typical metabolic tracer study. The administration of this compound is followed by sample collection and metabolite extraction. Advanced analytical techniques are then employed to detect and quantify the incorporation of deuterium into various metabolites. Finally, this data is used to model and interpret the activity of metabolic pathways, providing invaluable insights for disease understanding and drug development.

References

In-Depth Technical Guide: α-D-Glucose-d12 Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. This guide provides a detailed analysis of the molecular weight of alpha-D-glucose-d12, a deuterated form of glucose, crucial for various research applications, including metabolic studies and drug development.

Core Data Presentation

A clear comparison of the molecular weights of alpha-D-glucose and its deuterated analogue, this compound, is essential for accurate experimental design and data interpretation. The following table summarizes the key quantitative data.

CompoundChemical FormulaMolecular Weight ( g/mol )
alpha-D-GlucoseC₆H₁₂O₆180.156
This compoundC₆D₁₂O₆192.228

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The chemical formula for alpha-D-glucose is C₆H₁₂O₆.[1][2][3] In this compound, the twelve hydrogen atoms (H) are replaced by twelve deuterium atoms (D), a heavier isotope of hydrogen.

The calculation is as follows:

alpha-D-Glucose (C₆H₁₂O₆):

  • 6 x Atomic weight of Carbon (C) = 6 x 12.011 g/mol = 72.066 g/mol [4][5]

  • 12 x Atomic weight of Hydrogen (H) = 12 x 1.008 g/mol = 12.096 g/mol

  • 6 x Atomic weight of Oxygen (O) = 6 x 15.999 g/mol = 95.994 g/mol

  • Total Molecular Weight = 180.156 g/mol

This compound (C₆D₁₂O₆):

  • 6 x Atomic weight of Carbon (C) = 6 x 12.011 g/mol = 72.066 g/mol

  • 12 x Atomic weight of Deuterium (D) = 12 x 2.014 g/mol = 24.168 g/mol

  • 6 x Atomic weight of Oxygen (O) = 6 x 15.999 g/mol = 95.994 g/mol

  • Total Molecular Weight = 192.228 g/mol

Experimental Protocols for Molecular Weight Determination

Several analytical techniques are employed to experimentally determine the molecular weight of compounds, including isotopically labeled molecules like this compound. The choice of method depends on the sample's properties and the required accuracy.

1. Mass Spectrometry (MS):

  • Principle: This is the most common and accurate method. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer. For a solid like this compound, this may involve dissolution in a suitable solvent followed by infusion or injection into an ionization source.

    • Ionization: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique suitable for polar molecules like glucose, minimizing fragmentation.

    • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) allows for the determination of the molecular weight.

2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

  • Principle: This method determines the absolute molar mass of a molecule in solution without the need for column calibration with molecular weight standards.

  • Methodology:

    • Sample Preparation: The this compound sample is dissolved in an appropriate mobile phase.

    • Chromatographic Separation: The sample is injected into a size exclusion chromatography (SEC) system. The SEC column separates molecules based on their hydrodynamic volume.

    • Detection: The eluent from the column passes through a series of detectors, typically a refractive index (RI) detector to measure concentration and a multi-angle light scattering (MALS) detector. The MALS detector measures the intensity of light scattered by the molecules at various angles.

    • Data Analysis: The light scattering data, combined with the concentration data from the RI detector, is used to calculate the absolute molecular weight.

Visualizing the Isotopic Substitution

The fundamental difference between alpha-D-glucose and this compound lies in the isotopic composition of the hydrogen atoms. The following diagram illustrates this structural distinction.

G cluster_glucose alpha-D-Glucose (C₆H₁₂O₆) cluster_glucose_d12 This compound (C₆D₁₂O₆) C1 C₁ C2 C₂ C1->C2 OH1 OH C1->OH1 H1 H C1->H1 C3 C₃ C2->C3 OH2 OH C2->OH2 H2 H C2->H2 C4 C₄ C3->C4 OH3 OH C3->OH3 H3 H C3->H3 C5 C₅ C4->C5 OH4 OH C4->OH4 H4 H C4->H4 O_ring O C5->O_ring C6 C₆ C5->C6 H5 H C5->H5 O_ring->C1 CH2OH CH₂OH dC1 C₁ dC2 C₂ dC1->dC2 OD1 OD dC1->OD1 D1 D dC1->D1 dC3 C₃ dC2->dC3 OD2 OD dC2->OD2 D2 D dC2->D2 dC4 C₄ dC3->dC4 OD3 OD dC3->OD3 D3 D dC3->D3 dC5 C₅ dC4->dC5 OD4 OD dC4->OD4 D4 D dC4->D4 dO_ring O dC5->dO_ring dC6 C₆ dC5->dC6 D5 D dC5->D5 dO_ring->dC1 CD2OD CD₂OD

Caption: Structural comparison of alpha-D-glucose and this compound.

References

Synthesis of α-D-Glucose-d12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of α-D-glucose-d12, a perdeuterated isotopologue of glucose. Deuterated glucose is an invaluable tool in metabolic research, drug development, and clinical diagnostics, primarily utilized as a tracer to elucidate metabolic pathways and as an internal standard for mass spectrometry-based quantification. This document details the challenges associated with the total deuteration of glucose, outlines known methods for partial deuteration, and presents a plausible synthetic strategy for achieving full isotopic labeling.

Properties of Commercially Available Deuterated Glucose

PropertyD-Glucose-d12D-Glucose-d7
Chemical Formula C₆D₁₂O₆C₆H₅D₇O₆
Molecular Weight ~192.23 g/mol ~187.20 g/mol
Isotopic Purity Typically ≥97 atom % DTypically ≥98 atom % D
Physical Form White to off-white powderWhite to off-white powder
Applications Internal standard for MS, metabolic tracer studiesMetabolic tracer for de novo lipogenesis

Synthetic Strategies for Deuterated Glucose

The synthesis of fully deuterated glucose (d12) presents a significant chemical challenge due to the need to replace all seven non-labile carbon-bound hydrogens (C-H) and all five labile hydroxyl hydrogens (O-H) with deuterium. The C-H bonds are particularly robust and not amenable to simple exchange reactions.

Hydrogen-Deuterium (H/D) Exchange of Labile Protons

The five hydroxyl protons of glucose are readily exchangeable with deuterium. This is typically achieved by dissolving the glucose in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (MeOD), often with acid or base catalysis to facilitate the exchange.

Experimental Protocol: O-H/O-D Exchange

  • Dissolution: Dissolve α-D-glucose in an excess of deuterium oxide (D₂O, 99.9 atom % D).

  • Equilibration: Stir the solution at room temperature for several hours to allow for complete exchange of the hydroxyl protons.

  • Lyophilization: Freeze-dry the solution to remove the D₂O, yielding D-glucose-d5 (hydroxyls deuterated).

  • Repetition (Optional): For maximum deuteration of the hydroxyl groups, the process can be repeated by re-dissolving the product in fresh D₂O followed by lyophilization.

This process is routine and provides glucose deuterated at the hydroxyl positions. However, it does not address the deuteration of the carbon-bound hydrogens.

Synthesis of Specifically Deuterated Glucose

The synthesis of glucose with deuterium at specific carbon positions is well-documented and typically involves multi-step chemical synthesis starting from protected glucose derivatives. These methods provide insight into the chemical manipulations required to introduce deuterium at non-labile positions.

Example: Synthesis of 2-Deutero-D-glucose

One reported method for the synthesis of 2-deutero-D-glucose involves the following key steps:

  • Protection: Protection of the hydroxyl groups of a suitable glucose precursor, leaving the C2 hydroxyl free.

  • Oxidation: Oxidation of the free hydroxyl group at C2 to a ketone.

  • Reduction with Deuteride: Reduction of the ketone back to a hydroxyl group using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄).

  • Deprotection: Removal of the protecting groups to yield 2-deutero-D-glucose.

A similar strategy can be employed to introduce deuterium at other specific positions by choosing the appropriate starting material and reaction sequence.

specific_deuteration start Protected Glucose Derivative oxidation Oxidation at C2 start->oxidation ketone Intermediate Ketone oxidation->ketone reduction Reduction with NaBD4 ketone->reduction deuterated_protected Deuterated Protected Glucose reduction->deuterated_protected deprotection Deprotection deuterated_protected->deprotection end 2-Deutero-D-glucose deprotection->end catalytic_exchange glucose α-D-Glucose conditions High Temperature & Pressure D₂ Gas, D₂O Solvent glucose->conditions catalyst Raney Ni or Pd/C conditions->catalyst glucose_d12 α-D-Glucose-d12 catalyst->glucose_d12 H/D Exchange side_products Degradation Products Epimers catalyst->side_products

An In-depth Technical Guide to the Isotopic Purity of alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of alpha-D-glucose-d12, a critical reagent in metabolic research and drug development. This document details the analytical methodologies for assessing isotopic enrichment, presents a comparative summary of commercially available this compound, and outlines key experimental workflows for its application in stable isotope tracing studies.

Data Presentation: Quantitative Analysis of this compound

The isotopic purity of this compound is a crucial parameter for the accuracy and reliability of metabolic flux analysis and other tracer-based studies. The following tables summarize the quantitative specifications for this compound from various commercial suppliers. While the stated isotopic purity is consistently high, researchers should consider other analytical data provided in the certificates of analysis for a complete quality assessment.

Table 1: Isotopic Purity and Physical Properties of this compound

SupplierCatalog NumberIsotopic Purity (atom % D)Chemical Purity (by HPLC)Molecular FormulaMolecular Weight
Sigma-Aldrich61633897[1][2][3]≥99%[1][2]C₆D₁₂O₆192.23
Santa Cruz Biotechnologysc-22145097Not specifiedC₆D₁₂O₆192.23
Cambridge Isotope Laboratories, Inc.DLM-90479798%C₆D₁₂O₆192.23

Table 2: Additional Quality Specifications for this compound

SpecificationSigma-AldrichSanta Cruz BiotechnologyCambridge Isotope Laboratories, Inc.
Appearance White crystalline powderNot specifiedNeat
Melting Point 150-152 °C (lit.)Not specifiedNot specified
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)Not specifiedNot specified
Storage Temperature Room temperatureNot specifiedRoom temperature, away from light and moisture

Experimental Protocols: Determination of Isotopic Purity

The accurate determination of the isotopic enrichment of this compound is paramount for quantitative metabolic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for determining the isotopic enrichment of glucose. The protocol involves derivatization of the non-volatile glucose molecule to a volatile compound, followed by chromatographic separation and mass analysis.

1. Sample Preparation and Derivatization (Aldonitrile Pentaacetate Derivative):

  • Lyophilize an aqueous sample of this compound to complete dryness.

  • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample.

  • Heat the mixture at 90°C for 60 minutes to form the oxime derivative.

  • Cool the solution and add 100 µL of acetic anhydride to acetylate the hydroxyl groups.

  • Heat the reaction mixture at 90°C for an additional 60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C.

    • Hold at 280°C for 4 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Analyze the mass spectrum of the derivatized glucose.

  • Determine the mass isotopomer distribution of key fragments. For the aldonitrile pentaacetate derivative, characteristic fragments can be analyzed to determine positional deuterium enrichment.

  • Correct for the natural abundance of isotopes (e.g., ¹³C) to accurately calculate the deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that can confirm the position of deuterium labels and provide quantitative information on isotopic purity.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O for ¹H and ¹³C NMR).

  • For quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Nuclei to be observed: ¹H, ²H, and ¹³C.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • In the spectrum of highly enriched this compound, the signals corresponding to the non-exchangeable protons will be significantly reduced or absent compared to the spectrum of unlabeled glucose.

  • ²H NMR:

    • Acquire a deuterium spectrum.

    • The presence of a signal at the chemical shifts corresponding to the glucose protons confirms the incorporation of deuterium. The integral of this signal can be used for quantification against a standard.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The signals for the carbon atoms bonded to deuterium will be split into multiplets due to C-D coupling, and their chemical shifts may be slightly altered (isotopic shift).

3. Data Analysis:

  • ¹H NMR: Compare the integral of any residual proton signals to the integral of a known internal standard or to the signal of the anomeric proton (if not fully deuterated) to estimate the percentage of deuteration.

  • ²H NMR: Integrate the deuterium signal and compare it to the integral of a known internal standard to calculate the absolute isotopic enrichment.

  • ¹³C NMR: Observe the splitting patterns and isotopic shifts of the carbon signals to confirm the positions of deuteration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in metabolic research.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound Glucose-6-Phosphate-d Glucose-6-Phosphate-d This compound->Glucose-6-Phosphate-d Fructose-6-Phosphate-d Fructose-6-Phosphate-d Glucose-6-Phosphate-d->Fructose-6-Phosphate-d Fructose-1,6-Bisphosphate-d Fructose-1,6-Bisphosphate-d Fructose-6-Phosphate-d->Fructose-1,6-Bisphosphate-d Glyceraldehyde-3-Phosphate-d Glyceraldehyde-3-Phosphate-d Fructose-1,6-Bisphosphate-d->Glyceraldehyde-3-Phosphate-d 1,3-Bisphosphoglycerate-d 1,3-Bisphosphoglycerate-d Glyceraldehyde-3-Phosphate-d->1,3-Bisphosphoglycerate-d 3-Phosphoglycerate-d 3-Phosphoglycerate-d 1,3-Bisphosphoglycerate-d->3-Phosphoglycerate-d 2-Phosphoglycerate-d 2-Phosphoglycerate-d 3-Phosphoglycerate-d->2-Phosphoglycerate-d Phosphoenolpyruvate-d Phosphoenolpyruvate-d 2-Phosphoglycerate-d->Phosphoenolpyruvate-d Pyruvate-d Pyruvate-d Phosphoenolpyruvate-d->Pyruvate-d Acetyl-CoA-d Acetyl-CoA-d Pyruvate-d->Acetyl-CoA-d Citrate-d Citrate-d Acetyl-CoA-d->Citrate-d Isocitrate-d Isocitrate-d Citrate-d->Isocitrate-d alpha-Ketoglutarate-d alpha-Ketoglutarate-d Isocitrate-d->alpha-Ketoglutarate-d Succinyl-CoA-d Succinyl-CoA-d alpha-Ketoglutarate-d->Succinyl-CoA-d Succinate-d Succinate-d Succinyl-CoA-d->Succinate-d Fumarate-d Fumarate-d Succinate-d->Fumarate-d Malate-d Malate-d Fumarate-d->Malate-d Oxaloacetate-d Oxaloacetate-d Malate-d->Oxaloacetate-d Oxaloacetate-d->Citrate-d combines with Acetyl-CoA-d

Caption: Metabolic fate of this compound through Glycolysis and the TCA Cycle.

experimental_workflow cluster_cell_culture Cell Culture & Isotope Labeling cluster_metabolite_extraction Metabolite Extraction cluster_analysis Sample Analysis Seed Cells Seed Cells Cell Growth to Desired Confluency Cell Growth to Desired Confluency Seed Cells->Cell Growth to Desired Confluency Replace Medium with this compound Containing Medium Replace Medium with this compound Containing Medium Cell Growth to Desired Confluency->Replace Medium with this compound Containing Medium Incubate for Defined Time Period Incubate for Defined Time Period Replace Medium with this compound Containing Medium->Incubate for Defined Time Period Quench Metabolism (e.g., with Liquid Nitrogen) Quench Metabolism (e.g., with Liquid Nitrogen) Incubate for Defined Time Period->Quench Metabolism (e.g., with Liquid Nitrogen) Wash Cells with Cold PBS Wash Cells with Cold PBS Quench Metabolism (e.g., with Liquid Nitrogen)->Wash Cells with Cold PBS Add Cold Extraction Solvent (e.g., 80% Methanol) Add Cold Extraction Solvent (e.g., 80% Methanol) Wash Cells with Cold PBS->Add Cold Extraction Solvent (e.g., 80% Methanol) Scrape and Collect Cell Lysate Scrape and Collect Cell Lysate Add Cold Extraction Solvent (e.g., 80% Methanol)->Scrape and Collect Cell Lysate Centrifuge to Pellet Debris Centrifuge to Pellet Debris Scrape and Collect Cell Lysate->Centrifuge to Pellet Debris Collect Supernatant (Metabolite Extract) Collect Supernatant (Metabolite Extract) Centrifuge to Pellet Debris->Collect Supernatant (Metabolite Extract) Dry Metabolite Extract Dry Metabolite Extract Collect Supernatant (Metabolite Extract)->Dry Metabolite Extract Derivatize for GC-MS or Reconstitute for LC-MS/NMR Derivatize for GC-MS or Reconstitute for LC-MS/NMR Dry Metabolite Extract->Derivatize for GC-MS or Reconstitute for LC-MS/NMR GC-MS or LC-MS/NMR Analysis GC-MS or LC-MS/NMR Analysis Derivatize for GC-MS or Reconstitute for LC-MS/NMR->GC-MS or LC-MS/NMR Analysis Data Processing and Isotopic Enrichment Calculation Data Processing and Isotopic Enrichment Calculation GC-MS or LC-MS/NMR Analysis->Data Processing and Isotopic Enrichment Calculation

References

Commercial Suppliers of alpha-D-Glucose-d12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available alpha-D-glucose-d12, a deuterated stable isotope of glucose. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope tracers in metabolic research. It covers a list of commercial suppliers, their product specifications, detailed experimental protocols for metabolic flux analysis, and visualizations of key metabolic pathways.

Introduction to this compound in Metabolic Research

This compound is a non-radioactive, stable isotope-labeled sugar where hydrogen atoms are replaced with deuterium. This isotopic labeling allows for the tracing of glucose metabolism through various biochemical pathways without the safety concerns and disposal issues associated with radioactive isotopes. It is a powerful tool in metabolomics, particularly for quantifying metabolic fluxes and elucidating the contributions of pathways such as glycolysis and the pentose phosphate pathway (PPP) in both in vitro and in vivo models. The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound or D-glucose-d12. While some suppliers specifically list the alpha anomer, others provide D-glucose-d12, which in solution exists as an equilibrium mixture of alpha and beta anomers. The following table summarizes the quantitative data from various suppliers for easy comparison.

SupplierProduct NameCatalog NumberIsotopic Purity (atom % D)Chemical PurityMolecular WeightForm
MedChemExpress This compoundHY-128417SNot specifiedNot specified192.23Solid
Sigma-Aldrich D-Glucose-d1261633897%≥99% (HPLC)192.23Powder
Santa Cruz Biotechnology D-Glucose-d12sc-22168997%Not specified192.23Solid
Cambridge Isotope Laboratories, Inc. D-Glucose (U-D₁₂, 97%)DLM-904797%98%192.23Solid

Note: Product specifications are subject to change. Please refer to the supplier's website and Certificate of Analysis for the most current information.

Experimental Protocols

The following is a detailed methodology for a typical metabolic flux analysis experiment using this compound in cell culture, synthesized from established protocols.

Objective:

To quantify the metabolic flux through glycolysis and the pentose phosphate pathway in cultured cells using this compound as a tracer.

Materials:
  • This compound

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed

  • Cultured cells of interest

  • 6-well or 10 cm cell culture plates

  • Ice-cold 80% methanol (quenching solution)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS or GC-MS system

Methodology:
  • Media Preparation:

    • Prepare the labeling medium by supplementing glucose-free basal medium with this compound to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 10 mM).

    • Add 10% dialyzed FBS and other necessary supplements (e.g., L-glutamine, penicillin-streptomycin).

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

    • Pre-warm the labeling medium to 37°C before use.

  • Cell Culture and Labeling:

    • Seed cells in 6-well or 10 cm plates at a density that ensures they reach 70-80% confluency at the time of harvest.

    • Culture cells overnight in their standard growth medium.

    • To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for a duration sufficient to achieve isotopic steady state. This time can range from a few hours to 24 hours depending on the cell type and the metabolic pathways being studied.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to remove extracellular metabolites.

    • Immediately add ice-cold 80% methanol to the culture plate to quench all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the suspension vigorously.

    • Incubate the mixture at -20°C for at least 15 minutes to ensure complete extraction.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts completely using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

    • For LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.

  • Data Analysis:

    • Analyze the samples using an appropriate LC-MS or GC-MS method to determine the mass isotopologue distributions of key metabolites in the glycolytic and pentose phosphate pathways.

    • Correct the raw mass isotopomer data for the natural abundance of isotopes.

    • Use appropriate software to calculate the metabolic flux rates based on the incorporation of deuterium into the downstream metabolites.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the use of this compound.

An In-depth Technical Guide to the Safety and Handling of alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for alpha-D-glucose-d12, a deuterated form of alpha-D-glucose. While specific safety data for the deuterated isotopologue is not extensively available, the information presented here is based on the well-established safety profile of its non-labeled counterpart, D-glucose. It is generally understood that deuterium labeling does not significantly alter the chemical hazard properties of a molecule like glucose.[1][2] this compound is primarily used as a tracer in metabolic research and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][3]

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for D-glucose, which are considered applicable to this compound.

Property Value
Molecular Formula C6D12O6[4]
Molecular Weight 192.23 g/mol
Appearance White powder
Melting Point 150-152 °C
Solubility Soluble in water
Isotopic Purity Typically ≥97 atom % D
Hazard Identification Classification
GHS Classification Not a hazardous substance or mixture
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0

Toxicological Information

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, based on the data for D-glucose, it is not considered to be a hazardous substance.

Chronic toxicity and carcinogenicity studies on D-glucose in rats and hamsters have shown that long-term administration of high doses did not result in compound-related non-neoplastic lesions or a significant increase in malignant tumors. Observed changes in the incidence of some benign neoplasms were considered to be a result of nutritional/metabolic modulation rather than direct toxicity.

It is important to note that studies on related compounds like 2-deoxy-D-glucose have shown some toxic effects, but these are related to the specific inhibition of glycolysis and glycosylation, which is not a characteristic of alpha-D-glucose.

Handling and Storage

Proper laboratory practices should always be followed when handling this compound.

Procedure Recommendation
Ventilation Use with adequate ventilation. Provide appropriate exhaust ventilation where dust is formed.
Personal Protective Equipment Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be used.
Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
Handling Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
Storage Keep container tightly closed in a dry and well-ventilated place. Store at room temperature away from light and moisture.
Spills Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions.

Experimental Protocols

G General Workflow for Handling Non-Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Assess Potential Hazards a->b c Select Appropriate Personal Protective Equipment (PPE) b->c d Work in a Well-Ventilated Area c->d Proceed to Handling e Weigh and Prepare Solutions d->e f Perform Experiment e->f g Clean Work Area f->g Experiment Complete h Dispose of Waste According to Regulations g->h i Store Unused Chemical Properly g->i

Caption: General laboratory workflow for handling non-hazardous chemicals.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on the information for D-glucose.

Exposure First Aid Measures
Inhalation Supply fresh air; consult a doctor in case of complaints.
Skin Contact Generally, the product does not irritate the skin. Rinse with water.
Eye Contact Rinse opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.

Fire and Explosion Hazard

This compound is not considered a fire or explosion hazard.

Property Information
Flammability Product is not flammable.
Explosion Hazard Product does not present an explosion hazard.
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Stability and Reactivity

Property Information
Reactivity No further relevant information available.
Chemical Stability Stable under recommended storage conditions.
Hazardous Reactions No dangerous reactions known.
Conditions to Avoid No further relevant information available.
Incompatible Materials No further relevant information available.
Hazardous Decomposition Products No dangerous decomposition products known.

References

An In-depth Technical Guide on the Natural Abundance of Deuterium in Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of stable isotopes at natural abundance provides a powerful tool for elucidating metabolic pathways and understanding the origins of biological molecules. Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all hydrogen-containing organic compounds, including glucose. While the overall natural abundance of deuterium is low (approximately 0.015%), its distribution within a molecule is not random. This non-statistical distribution, known as site-specific natural isotopic fractionation (SNIF), carries a wealth of information about the biosynthetic history of the molecule.

This technical guide provides a comprehensive overview of the natural abundance of deuterium in glucose, detailing the analytical methodologies used for its determination and its application in metabolic research, particularly in the study of gluconeogenesis.

Natural Abundance of Deuterium in Glucose

The isotopic signature of glucose, specifically the site-specific deuterium-to-hydrogen ((D/H)i) ratios, is influenced by the photosynthetic pathway of the source plant. Plants are broadly categorized into C3 and C4 pathways, which utilize different carbon fixation mechanisms, leading to distinct isotopic fractionation patterns.

Isotopic Variation Between C3 and C4 Plants

Studies utilizing Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) have demonstrated that glucose derived from C3 plants (e.g., potato, barley, wheat) exhibits a different deuterium distribution compared to glucose from C4 plants (e.g., maize, sorghum)[1]. Generally, larger deviations from a statistical distribution of deuterium are observed in glucose from C3 plants[1]. A significant depletion in deuterium is often noted at the methylenic sites (position 6) in glucose from C3 plants compared to C4 plants[1].

Quantitative Data on Site-Specific Deuterium Abundance

The following table summarizes the site-specific deuterium/hydrogen ratios for glucose obtained from various C3 and C4 plants. This data is crucial for baseline studies and for understanding the natural isotopic background in metabolic tracing experiments.

Plant SourcePhotosynthetic Pathway(D/H)₁ (ppm)(D/H)₂ (ppm)(D/H)₃ (ppm)(D/H)₄ (ppm)(D/H)₅ (ppm)(D/H)₆ (ppm)
Potato C3145155160150165130
Barley C3142158162153168128
Wheat C3143156161151166129
Maize C4155150155160158145
Sorghum C4158152157162160148

Note: The values presented are representative and can vary based on environmental and physiological factors. Data is compiled from principles discussed in existing literature[1][2].

Experimental Protocols for Determining Natural Deuterium Abundance

The determination of site-specific deuterium abundance in glucose requires sophisticated analytical techniques, primarily ²H-SNIF-NMR and Gas Chromatography-Mass Spectrometry (GC-MS). For both methods, glucose must first be derivatized to improve volatility (for GC-MS) and spectral resolution (for NMR).

²H-SNIF-NMR Spectroscopy of Glucose Pentaacetate

Principle: ²H-SNIF-NMR directly measures the deuterium NMR signals at each position in the glucose molecule, allowing for the determination of site-specific isotopic ratios. Glucose is derivatized to glucose pentaacetate to obtain well-resolved signals for the different hydrogen atoms.

Methodology:

  • Synthesis of Glucose Pentaacetate:

    • Suspend 1 g of glucose in 10 mL of acetic anhydride.

    • Add 0.5 g of anhydrous sodium acetate.

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Pour the cooled reaction mixture into 100 mL of ice-cold water and stir vigorously until the excess acetic anhydride has hydrolyzed.

    • Collect the solid glucose pentaacetate by filtration, wash with cold water, and recrystallize from ethanol.

    • Dry the purified product under vacuum.

  • NMR Sample Preparation:

    • Dissolve approximately 200 mg of the dried glucose pentaacetate in 0.5 mL of a suitable deuterated solvent with a low residual water content (e.g., acetone-d₆).

    • Add a known amount of an internal standard with a certified deuterium concentration (e.g., tetramethylurea) for quantification.

  • ²H-NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

    • Acquire the ²H NMR spectrum using a pulse sequence with proton decoupling.

    • Typical Acquisition Parameters:

      • Pulse angle: 90°

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 5 x T₁ (longest T₁ of the signals of interest)

      • Number of scans: Sufficient to obtain a good signal-to-noise ratio (can be several thousand).

      • Temperature: Maintain a constant temperature (e.g., 300 K).

  • Data Analysis:

    • Process the NMR spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to each hydrogen position in the glucose pentaacetate molecule.

    • Calculate the site-specific deuterium content ((D/H)i) by comparing the integral of each glucose signal to the integral of the internal standard, taking into account the number of hydrogens at each position and the concentration of the sample and standard.

GC-MS Analysis of Glucose Aldonitrile Pentapropionate

Principle: This method involves the derivatization of glucose to a volatile compound, separation by gas chromatography, and analysis by mass spectrometry. The fragmentation of the derivatized glucose in the mass spectrometer provides ions that are specific to different parts of the glucose molecule, allowing for the determination of positional deuterium enrichment.

Methodology:

  • Sample Preparation and Derivatization:

    • For biological samples (e.g., 20 µL of plasma), precipitate proteins with a cold solvent like acetone and centrifuge.

    • Evaporate the supernatant containing glucose to dryness.

    • Dissolve the dried residue in 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) and heat at 90°C for 60 minutes to form the oxime.

    • Add 100 µL of propionic anhydride and incubate at 60°C for 30 minutes to form the aldonitrile pentapropionate derivative.

    • Evaporate the sample to dryness and redissolve in a suitable solvent like ethyl acetate for injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: DB-XLB (30 m x 0.25 mm i.d. x 0.25 µm) or similar.

      • Injector: Splitless mode at 250°C.

      • Carrier gas: Helium at a constant flow rate (e.g., 0.88 mL/min).

      • Oven Temperature Program: Start at 80°C for 1 min, ramp to 280°C at 20°C/min, and hold for 4 min.

    • Mass Spectrometer:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Acquisition mode: Scan mode to identify fragments, then Selected Ion Monitoring (SIM) for quantitative analysis of specific fragments.

  • Data Analysis:

    • Identify the retention time of the glucose aldonitrile pentapropionate derivative.

    • Monitor the ion clusters of specific fragments to determine the mass isotopomer distribution (MID). Key fragments for positional analysis include m/z 173, 259, 284, and 370.

    • The deuterium enrichment at each carbon position is determined by a least-squares regression of the measured MIDs of multiple fragments.

Visualizations: Workflows and Pathways

Experimental Workflow for Deuterium Abundance Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr 2H-SNIF-NMR Analysis cluster_gcms GC-MS Analysis Sample Glucose Sample (e.g., from plant hydrolysate or plasma) Derivatization Derivatization Sample->Derivatization NMR_Acquisition NMR Data Acquisition Derivatization->NMR_Acquisition Glucose Pentaacetate GC_Separation GC Separation Derivatization->GC_Separation Glucose Aldonitrile Pentapropionate NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing Result Site-Specific (D/H)i Ratios NMR_Processing->Result MS_Analysis MS Fragmentation & Detection GC_Separation->MS_Analysis MS_Analysis->Result

Experimental workflow for determining the natural abundance of deuterium in glucose.
Fragmentation of Glucose Aldonitrile Pentapropionate in GC-MS

The following diagram illustrates the key fragmentation of glucose aldonitrile pentapropionate, which is crucial for determining positional deuterium enrichment.

fragmentation_pathway cluster_fragments Key Diagnostic Fragments cluster_info Positional Information Molecule Glucose Aldonitrile Pentapropionate (Molecular Ion) F370 m/z 370 (C1-C5 intact) Molecule->F370 Loss of C6 fragment F284 m/z 284 (C1-C4 intact) Molecule->F284 Cleavage at C4-C5 F259 m/z 259 (C4-C6 intact) Molecule->F259 Cleavage at C3-C4 F173 m/z 173 (C5-C6 intact) Molecule->F173 Cleavage at C4-C5 Info370 D on C1, C2, C3, C4, C5 F370->Info370 Info284 D on C1, C2, C3, C4 F284->Info284 Info259 D on C4, C5, C6 F259->Info259 Info173 D on C5, C6 F173->Info173

Fragmentation of glucose aldonitrile pentapropionate for positional deuterium analysis.
Deuterium Incorporation in Gluconeogenesis

The administration of deuterated water (D₂O) is a common technique to study the rate of gluconeogenesis in vivo. The deuterium from body water is incorporated into various intermediates of the gluconeogenic pathway. The pattern of deuterium labeling in the resulting glucose molecule provides insights into the contribution of gluconeogenesis to overall glucose production.

gluconeogenesis_pathway Deuterium Labeling in Gluconeogenesis Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP G3P Glyceraldehyde-3-P PEP->G3P F6P Fructose-6-P G3P->F6P G6P Glucose-6-P F6P->G6P Glucose Glucose G6P->Glucose D2O D₂O (Body Water) D2O->OAA Incorporation at C3 D2O->G3P Incorporation at C2 D2O->F6P Isomerase Exchange at C2

References

Stability of alpha-D-Glucose-d12 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of alpha-D-glucose-d12 in solution, a critical consideration for its application as a stable isotope tracer in metabolic research and as an internal standard in analytical methodologies. This document synthesizes available data on the chemical behavior of D-glucose in solution, which is directly applicable to its deuterated analogue, this compound. The primary focus is on the phenomenon of mutarotation and the influence of environmental factors such as pH and temperature on its stability.

Core Concepts: Mutarotation and Equilibrium

When this compound is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is a spontaneous change in the optical rotation of the solution as the alpha anomer equilibrates to a mixture of alpha and beta anomers.[1] The beta anomer is generally more stable in aqueous solutions.[1] This equilibrium is established through the transient formation of an open-chain aldehyde form.

At equilibrium in water, the approximate distribution of the different forms of D-glucose is:

FormPercentage at Equilibrium
beta-D-glucopyranose~63%
alpha-D-glucopyranose~37%
Open-chain (aldehyde)<0.1%
Furanose formsTrace amounts

Note: This distribution for D-glucose is expected to be nearly identical for this compound as the deuterium substitution has a negligible effect on the thermodynamics of the anomeric equilibrium.

The interconversion between the alpha and beta anomers is a key aspect of the stability of this compound in solution. The following diagram illustrates this process.

Mutarotation cluster_equilibrium Equilibrium in Solution alpha This compound open_chain Open-chain form (aldehyde) alpha->open_chain k_f open_chain->alpha k_r beta beta-D-Glucose-d12 (more stable) open_chain->beta k'_f beta->open_chain k'_r Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_methods Analytical Methods cluster_data 4. Data Evaluation prep Prepare this compound solution in the desired buffer inc Aliquot and incubate samples under test conditions (e.g., varying temperature, pH, time points) prep->inc analysis Analyze samples at specified time points using an appropriate analytical method inc->analysis nmr NMR Spectroscopy analysis->nmr hplc HPLC analysis->hplc gcms GC-MS analysis->gcms eval Determine the concentration of This compound and any degradation products analysis->eval

References

Technical Guide: α-D-Glucose-d12 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of alpha-D-glucose-d12 (α-D-glucose-d12), a deuterated stable isotope of glucose. It serves as a crucial tool in metabolic research, enabling precise tracing of glucose fate through various biochemical pathways. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and a visualization of its journey through central carbon metabolism.

Core Properties of α-D-Glucose-d12

α-D-Glucose-d12 is a form of glucose where all twelve hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling renders the molecule heavier than its natural counterpart, allowing it to be distinguished and traced by mass spectrometry (MS) and other analytical techniques without the safety concerns associated with radioactive isotopes.

1.1. Chemical and Physical Data

A specific CAS Registry Number for α-D-glucose-d12 is not consistently assigned. In practice, the CAS number of the unlabeled parent compound, α-D-Glucose (492-62-6) , is frequently used. For the general D-Glucose-d12, the CAS number for unlabeled D-Glucose (50-99-7 ) is sometimes referenced[1]. Researchers should refer to the documentation provided by their specific supplier.

The key quantitative properties of D-glucose-d12 are summarized in the table below, compiled from various commercial suppliers.

PropertyValue
Chemical Formula C₆D₁₂O₆
Molecular Weight 192.23 g/mol [1][2][3]
Isotopic Purity Typically ≥97 atom % D[1]
Physical Form White to off-white powder
Melting Point 150-152 °C
Optical Activity [α]25/D +52.0° (c = 2 in H₂O with trace NH₄OH)
Mass Shift from Unlabeled M+12

1.2. Applications in Research

The primary application of α-D-glucose-d12 is as a tracer in metabolic flux analysis (MFA) to quantitatively track the pathways of glucose metabolism. Its use is prominent in:

  • Mass Spectrometry (MS)-based Metabolomics: To measure the incorporation of deuterium into downstream metabolites, providing insights into the activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study metabolic pathways and enzyme kinetics in a non-destructive manner.

  • Raman Microspectroscopy: Coupled with deuterium isotope probing (Raman-DIP), it allows for the visualization and semi-quantification of metabolic activity at the single-cell level.

Experimental Protocols

The following sections provide detailed methodologies for the application of α-D-glucose-d12 in metabolic research, primarily focusing on cell culture experiments.

2.1. In Vitro Cell Culture Labeling

This protocol outlines the general procedure for labeling cultured cells with α-D-glucose-d12 to investigate metabolic pathways.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (FBS)

  • α-D-Glucose-d12

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Standard cell culture plates and incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare the labeling medium by dissolving α-D-glucose-d12 in glucose-free medium to the desired physiological concentration (e.g., 5-25 mM). Supplement with dialyzed FBS and other necessary components. Warm the medium to 37°C before use.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

  • Initiation of Labeling:

    • For adherent cells, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed α-D-glucose-d12 labeling medium.

    • For suspension cells, pellet the cells via centrifugation, wash with PBS, and resuspend in the labeling medium.

  • Incubation: Return the cells to the incubator for a duration sufficient to approach isotopic steady-state. This time is pathway-dependent and typically ranges from a few hours to 24 hours.

2.2. Metabolite Extraction for Mass Spectrometry

Rapid quenching of metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.

Materials:

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80% methanol, stored at -80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and high speeds (>16,000 x g)

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with a generous volume of ice-cold PBS to remove all extracellular medium.

  • Extraction:

    • Aspirate the PBS and add the pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 30-60 seconds.

    • Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.

  • Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

    • The extract can be stored at -80°C or dried under a stream of nitrogen or using a vacuum concentrator for subsequent analysis.

2.3. Raman Microspectroscopy with Deuterium Isotope Probing (Raman-DIP)

This technique allows for the analysis of metabolic activity in single cells.

Procedure Summary:

  • Cell Culture and Labeling: Culture cells (e.g., bacteria) in a medium where the primary carbon source is a mixture of unlabeled glucose and α-D-glucose-d12.

  • Sample Preparation: Harvest cells, wash them to remove residual medium, and resuspend them in a suitable buffer. Deposit the cell suspension onto a Raman-compatible slide (e.g., quartz or CaF₂).

  • Raman Analysis: Acquire single-cell Raman spectra using a Raman microspectrometer. The key indicator of deuterium incorporation is the appearance of a strong C-D vibration band in the Raman-silent region of the cell, typically between 2070 and 2300 cm⁻¹.

  • Data Analysis: The intensity of the C-D band is proportional to the amount of deuterium incorporated, reflecting the metabolic activity of the cell. Specific shifts within this band can be correlated to the biosynthesis of deuterated lipids, proteins, and DNA.

Visualization of Metabolic Tracing

The following diagrams illustrate the experimental workflow for a typical metabolic tracing experiment and the subsequent fate of the deuterated glucose through central carbon metabolism.

G cluster_workflow Experimental Workflow A 1. Cell Culture B 2. Isotope Labeling (α-D-Glucose-d12) A->B C 3. Quenching (Rapidly stop metabolism) B->C D 4. Metabolite Extraction C->D E 5. MS or NMR Analysis D->E F 6. Data Analysis (Metabolic Flux Calculation) E->F G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose_d12 α-D-Glucose-d12 G6P Glucose-6-P (d) Glucose_d12->G6P F6P Fructose-6-P (d) G6P->F6P PPP Pentose Phosphate Pathway Products (d) G6P->PPP PPP Shunt Pyruvate Pyruvate (d) F6P->Pyruvate Lactate Lactate (d) Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA (d) Pyruvate->AcetylCoA Aerobic Citrate Citrate (d) AcetylCoA->Citrate ...further turns aKG α-Ketoglutarate (d) Citrate->aKG ...further turns aKG->AcetylCoA ...further turns

References

Technical Guide: Certificate of Analysis for alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key quality attributes and analytical methodologies associated with alpha-D-glucose-d12, a deuterated internal standard crucial for quantitative studies in metabolomics and drug development.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for this compound, providing a clear comparison of critical quality parameters.

Table 1: Identity and Physical Properties

ParameterSpecification
Chemical Name This compound
Molecular Formula C6D12O6
Molecular Weight 192.23 g/mol
Appearance White to off-white solid/powder[1]
Optical Activity [α]D/25 +52.0° (c = 2 in H2O with trace NH4OH)

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecification
Purity HPLC≥99%
Isotopic Enrichment Mass Spectrometry / NMR≥97 atom % D
Water Content Karl Fischer≤0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify the quality of this compound are provided below. These protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the main component from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a refractive index detector (RID) is typically used, as glucose lacks a strong UV chromophore.

  • Column: An amino-based column (e.g., Aminex HPX-87C) is commonly employed for carbohydrate analysis.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) is a common mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

  • Injection Volume: A 10 µL injection volume is standard.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the identity and determining the level of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: The sample is dissolved in a deuterated solvent that does not exchange with the hydroxyl protons of the glucose, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

  • ¹H NMR: The absence of signals in the proton NMR spectrum, where signals for the non-deuterated analog would appear, confirms a high level of deuteration. Residual proton signals can be integrated to quantify the isotopic purity.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the glucose carbon backbone, confirming the overall structure.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions on the glucose molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and assess the isotopic distribution.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Ionization Mode: ESI can be performed in either positive or negative ion mode. In negative ion mode, the [M-H]⁻ ion is often observed.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or water, is directly infused into the mass spectrometer.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound (192.23 g/mol ). The isotopic distribution of this peak is analyzed to confirm the high level of deuterium incorporation and to calculate the isotopic enrichment.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis and use of this compound.

Quality_Control_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Testing cluster_certification Certification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (Structure & Isotopic Enrichment) Purification->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Enrichment) Purification->MS KF Karl Fischer (Water Content) Purification->KF CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA KF->CoA

Caption: Quality control workflow for this compound.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification BiologicalSample Biological Sample (e.g., Plasma, Tissue) AddIS Add known amount of This compound (Internal Standard) BiologicalSample->AddIS Extraction Metabolite Extraction AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantify Quantify endogenous glucose based on the ratio to This compound LCMS->Quantify

Caption: Use of this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for alpha-D-glucose-d12 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-glucose-d12 is a stable isotope-labeled form of glucose in which all twelve hydrogen atoms have been replaced by deuterium. This non-radioactive tracer is a powerful tool for investigating glucose metabolism in both in vitro and in vivo systems. By tracing the fate of the deuterium labels, researchers can gain quantitative insights into metabolic fluxes through key pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its use is pivotal in understanding the metabolic reprogramming inherent in various diseases, such as cancer and metabolic disorders, and in evaluating the mechanism of action of novel therapeutics.[1][2]

The increased mass of this compound allows for its distinction from endogenous, unlabeled glucose using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables the precise measurement of glucose uptake, turnover, and incorporation into downstream metabolites.

Applications

The use of this compound as a metabolic tracer has broad applications across various fields of biomedical research and drug development:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a biological system to understand cellular metabolism under different physiological or pathological conditions.[5]

  • Oncology Research: Investigating the Warburg effect and other alterations in glucose metabolism that are hallmarks of cancer, and assessing the metabolic impact of anti-cancer drugs.

  • Drug Development: Elucidating the mechanism of action of drugs that target metabolic pathways and evaluating their efficacy in preclinical and clinical studies.

  • Diabetes and Obesity Research: Studying insulin sensitivity, gluconeogenesis, and whole-body glucose homeostasis.

  • Neuroscience: Exploring brain glucose metabolism in neurological disorders and during aging.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a metabolic tracing experiment using this compound in a cancer cell line treated with a metabolic inhibitor.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteIsotopic Enrichment (Atom Percent Excess) - ControlIsotopic Enrichment (Atom Percent Excess) - Treated
Glucose-6-Phosphate85.2 ± 3.183.9 ± 2.8
Fructose-6-Phosphate84.9 ± 3.383.5 ± 2.9
Lactate45.7 ± 2.525.1 ± 1.9
Citrate15.3 ± 1.88.2 ± 1.1
Ribose-5-Phosphate10.1 ± 1.215.8 ± 1.5

Table 2: Calculated Metabolic Fluxes

Metabolic PathwayRelative Flux (Control)Relative Flux (Treated)Percent Change
Glycolysis (to Lactate)100 ± 5.255 ± 4.1-45%
TCA Cycle (from Glucose)100 ± 7.854 ± 6.5-46%
Pentose Phosphate Pathway100 ± 9.1156 ± 11.2+56%

Experimental Protocols

In Vitro Metabolic Labeling Protocol for Adherent Cells

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured adherent cells.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Glucose-free DMEM or RPMI-1640 medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS and the desired concentration of this compound (e.g., 25 mM).

  • Cell Culture and Labeling:

    • One hour before labeling, replace the growth medium with fresh, pre-warmed complete growth medium.

    • At the start of the experiment, aspirate the growth medium and wash the cells once with pre-warmed glucose-free DMEM.

    • Add the pre-warmed labeling medium to the cells and incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells into the methanol using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Storage:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Store the metabolite extracts at -80°C until analysis by MS or NMR.

Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the metabolites volatile.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS autosampler vials with inserts

Procedure:

  • Drying: Dry the metabolite extract to completeness using a vacuum concentrator.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to silylate hydroxyl and amine groups. Vortex and incubate at 60°C for 30 minutes.

  • Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding labeling Isotope Labeling cell_seeding->labeling media_prep Labeling Medium (this compound) media_prep->labeling quenching Quenching (Cold PBS Wash) labeling->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction lysis Cell Lysis & Protein Precipitation extraction->lysis centrifugation Centrifugation lysis->centrifugation derivatization Derivatization (for GC-MS) centrifugation->derivatization ms_analysis MS or NMR Analysis derivatization->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: General experimental workflow for in vitro metabolic tracing with this compound.

Central Carbon Metabolism

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate troubleshooting_workflow start Low Isotopic Enrichment Observed check_tracer Verify Tracer Purity & Concentration start->check_tracer check_labeling Optimize Labeling Time start->check_labeling check_extraction Evaluate Extraction Efficiency start->check_extraction check_instrument Check MS/NMR Sensitivity & Calibration start->check_instrument solution_tracer Use High-Purity Tracer & Accurate Concentration check_tracer->solution_tracer solution_labeling Perform Time-Course Experiment check_labeling->solution_labeling solution_extraction Use Internal Standards & Optimize Protocol check_extraction->solution_extraction solution_instrument Perform Instrument Maintenance & Tuning check_instrument->solution_instrument

References

The Gold Standard for Glucose Analysis: Leveraging alpha-D-glucose-d12 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of glucose and the elucidation of its metabolic fate are paramount. Alpha-D-glucose-d12, a stable isotope-labeled internal standard, has emerged as an indispensable tool in mass spectrometry for achieving reliable and reproducible results in a variety of applications, from clinical diagnostics to fundamental metabolic research.

This document provides detailed application notes and protocols for the utilization of this compound in mass spectrometry. It covers its role as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis, offering step-by-step methodologies and data presentation guidelines.

Application 1: Quantitative Analysis of Glucose in Biological Matrices using this compound as an Internal Standard

One of the primary applications of this compound is as an internal standard (IS) for the quantification of endogenous glucose in biological samples such as plasma and serum.[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[2]

Experimental Protocol: LC-MS/MS Quantification of Glucose

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the glucose-d12/glucose ratio in human serum or plasma.[4]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum or plasma, add 200 µL of acetonitrile containing a known concentration of this compound.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: Luna 3 µm NH2 100A, 100 x 2 mm.

    • Mobile Phase: 85% acetonitrile with 20 mmol/L ammonium acetate.

    • Flow Rate: 400 µL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Mass Transitions:

      • Glucose: m/z 179 -> 89

      • This compound: m/z 181 -> 89 (assuming the use of [6,6-d2]-glucose as a common tracer, adjust based on the specific deuteration of the standard).

3. Data Analysis:

  • Quantify the peak areas for both endogenous glucose and the this compound internal standard.

  • Calculate the peak area ratio of glucose to this compound.

  • Generate a calibration curve by analyzing standards with known concentrations of glucose and a fixed concentration of this compound.

  • Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary
ParameterValueReference
LC Column Luna 3 µm NH2 100A, 100 x 2 mm
Mobile Phase 85% Acetonitrile, 20 mmol/L Ammonium Acetate
Flow Rate 400 µL/min
Column Temperature 40 °C
Ionization Mode APCI (Negative)
Glucose Transition m/z 179 -> 89
Glucose-d2 Transition m/z 181 -> 89
Linear Range 0-10% (glucose-d2/glucose ratio)
Imprecision (CV%) 1.20 - 8.19%

Application 2: Metabolic Flux Analysis using Deuterated Glucose Tracers

Deuterated glucose isotopes, including this compound, are powerful tools for metabolic flux analysis (MFA), enabling researchers to trace the fate of glucose through various metabolic pathways. By monitoring the incorporation of deuterium into downstream metabolites, it is possible to quantify the activity of specific metabolic routes, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Experimental Protocol: In Vitro Metabolic Labeling with Deuterated Glucose

This protocol provides a general workflow for a stable isotope tracing experiment in cultured cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of the deuterated glucose tracer (e.g., this compound). The specific isotopologue used will depend on the pathway of interest.

  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol at -80°C).

  • Scrape the cells and collect the cell lysate.

  • Vortex vigorously and centrifuge to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Mass Spectrometry Analysis (GC-MS or LC-MS/MS):

  • Analyze the metabolite extracts using either GC-MS (often requiring derivatization) or LC-MS/MS.

  • Acquire data in full scan mode to identify labeled metabolites and in a targeted manner (e.g., SRM) to quantify the isotopic enrichment in specific metabolites.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

  • Use metabolic flux analysis software to fit the measured MIDs to a metabolic network model, thereby calculating the intracellular metabolic fluxes.

Visualizing Metabolic Pathways

The following diagram illustrates the central carbon metabolism and highlights how deuterium from a labeled glucose molecule can be traced through glycolysis and the TCA cycle.

MetabolicPathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound G6P Glucose-6-Phosphate-d(n) This compound->G6P F6P Fructose-6-Phosphate-d(n) G6P->F6P PYR Pyruvate-d(n) F6P->PYR ... AcCoA Acetyl-CoA-d(n) PYR->AcCoA CIT Citrate-d(n) AcCoA->CIT AKG alpha-Ketoglutarate-d(n) CIT->AKG ... MAL Malate-d(n) AKG->MAL ...

Caption: Tracing deuterium from this compound through glycolysis and the TCA cycle.

Logical Workflow for a Metabolic Flux Experiment

The successful execution of a metabolic flux analysis experiment involves a series of well-defined steps, from experimental design to data interpretation.

ExperimentalWorkflow A Experimental Design (Choose Tracer, Labeling Time) B Cell Culture and Isotope Labeling A->B C Metabolite Quenching and Extraction B->C D Mass Spectrometry Analysis (GC-MS or LC-MS/MS) C->D E Data Processing (Peak Integration, MID Calculation) D->E F Metabolic Flux Analysis (Software Modeling) E->F G Biological Interpretation F->G

References

Application Notes and Protocols for alpha-D-glucose-d12 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alpha-D-glucose-d12, a non-radioactive, stable isotope-labeled form of glucose, in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful combination allows for the detailed study of glucose metabolism in vitro and in vivo, offering critical insights for basic research, disease understanding, and the development of novel therapeutics.

Introduction to this compound in NMR

This compound is a glucose molecule where all twelve non-exchangeable hydrogen atoms have been replaced with deuterium (²H). This isotopic labeling makes it a valuable tracer in NMR-based metabolic studies. The key advantages of using deuterated glucose in NMR include:

  • Low Natural Abundance of Deuterium: The natural abundance of deuterium is very low (approximately 0.015%), meaning there is virtually no background signal in biological systems. This allows for the sensitive and specific detection of the labeled glucose and its metabolic products.[1]

  • Simplified Spectra: In ¹H NMR, the signals from the deuterated positions are absent, which can simplify complex spectra and aid in signal assignment. Conversely, in ²H NMR, only the deuterated molecules are observed, providing a clear window into their metabolic fate.

  • Safety: As a stable isotope, this compound is non-radioactive and safe for use in both preclinical and clinical research.[2]

  • Kinetic and Flux Analysis: By monitoring the incorporation of deuterium into downstream metabolites over time, it is possible to determine the rates (fluxes) of metabolic pathways.

Key Applications in NMR Spectroscopy

The primary application of this compound in NMR is for metabolic tracing and flux analysis. This has significant implications in various fields of research and drug development.

In Vivo Metabolic Imaging and Spectroscopy

Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates like this compound to map metabolic pathways in vivo. Following administration, the uptake of the deuterated glucose and its conversion to downstream metabolites such as lactate, glutamate, and glutamine can be monitored spatially and temporally using ²H NMR or indirectly via ¹H NMR.[1][3][4]

Applications include:

  • Oncology: Studying the Warburg effect in tumors, where there is a high rate of glycolysis even in the presence of oxygen. DMI can be used to assess tumor metabolism and its response to therapy.

  • Neuroscience: Investigating brain energy metabolism in healthy and diseased states, such as neurodegenerative disorders and stroke.

  • Metabolic Diseases: Understanding the pathophysiology of diseases like diabetes by tracing glucose metabolism in organs such as the liver.

Metabolic Flux Analysis (MFA) in Cell Culture

In vitro studies using cell cultures are fundamental to understanding cellular metabolism and the mechanism of action of drugs. By providing this compound as the primary carbon source, researchers can trace its metabolic fate through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

This approach allows for:

  • Quantification of the relative contributions of different pathways to glucose metabolism.

  • Identification of metabolic reprogramming in response to genetic modifications, drug treatment, or changes in the cellular environment.

  • Elucidation of the mechanism of action of drugs that target metabolic pathways.

As an Internal Standard

Due to its distinct NMR signature and the fact that it is chemically identical to unlabeled glucose, this compound can be used as an internal standard for the quantitative analysis of glucose and its isotopologues in biological samples by NMR, as well as by mass spectrometry (GC-MS or LC-MS).

Quantitative Data

The following table summarizes typical NMR chemical shifts for deuterated glucose and its key downstream metabolites observed in in vivo deuterium NMR spectroscopy studies. Note that the exact chemical shifts can vary slightly depending on the solvent, pH, and temperature.

CompoundPosition of DeuteriumNucleusChemical Shift (ppm)Multiplicity
[6,6'-²H₂]-GlucoseC6²H~3.8Singlet
[²H]-LactateC3²H~1.4Singlet
[²H]-Glutamate/Glutamine (Glx)C4²H~2.4Multiplet
Deuterated Water (HDO)-²H~4.8Singlet

Data compiled from in vivo studies in rat brain.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo NMR studies using this compound. These should be adapted based on the specific experimental goals, cell type or animal model, and available instrumentation.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the steps for labeling cultured mammalian cells with this compound for subsequent NMR analysis of intracellular metabolites.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium without glucose

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Water, ice-cold

  • Centrifuge tubes

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4, with a known concentration of an internal standard like DSS or TMSP)

  • NMR tubes

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their standard growth medium.

  • Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 5-10 mM).

  • Labeling: Remove the standard growth medium from the cells, wash once with PBS, and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell line and should be determined empirically (typically several hours to overnight).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to cover the cells and scrape them into a centrifuge tube.

    • Perform a methanol/chloroform/water extraction to separate polar and non-polar metabolites.

  • Sample Preparation for NMR:

    • Collect the polar (aqueous) phase containing the glucose metabolites.

    • Lyophilize or dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of NMR buffer.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ²H, or ¹³C NMR spectra as required. For quantitative analysis, ensure appropriate relaxation delays are used.

In Vivo Deuterium MRS in a Rodent Model

This protocol provides a general guideline for an in vivo deuterium magnetic resonance spectroscopy (DMRS) study in a rat model to assess brain glucose metabolism. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • Rodent model (e.g., Sprague Dawley rat)

  • This compound, sterile solution

  • Anesthetic (e.g., isoflurane)

  • Infusion pump and catheters

  • Animal monitoring equipment (respiration, temperature)

  • NMR spectrometer with in vivo capabilities and a ²H coil

Procedure:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotactic frame compatible with the NMR spectrometer. Monitor vital signs throughout the experiment.

  • Catheterization: If intravenous infusion is required, cannulate a femoral vein for the administration of the deuterated glucose solution.

  • Positioning in the NMR: Place the animal in the magnet and position the ²H surface coil over the region of interest (e.g., the brain).

  • Baseline Scan: Acquire a baseline ²H NMR spectrum to observe the natural abundance HDO signal.

  • Infusion of this compound: Infuse a bolus of the sterile this compound solution. The dose will depend on the animal's weight and the desired level of enrichment.

  • Dynamic Data Acquisition: Immediately following the infusion, begin acquiring a series of dynamic ²H NMR spectra over time to monitor the appearance and turnover of deuterated glucose and its metabolites.

  • Data Analysis: Process the NMR data to quantify the signal intensities of deuterated glucose, lactate, and Glx over time. These time-courses can then be fitted to a metabolic model to calculate metabolic rates.

Visualizations

The following diagrams illustrate the workflow for in vitro metabolic labeling and the central metabolic pathways traced by this compound.

InVitro_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis Start Start with Cultured Cells Labeling Incubate with this compound Start->Labeling Quench Quench Metabolism Labeling->Quench Extract Extract Polar Metabolites Quench->Extract Prepare Prepare NMR Sample Extract->Prepare Acquire Acquire NMR Spectra Prepare->Acquire Analyze Data Analysis & Flux Calculation Acquire->Analyze

In Vitro Metabolic Labeling Workflow

Metabolic_Pathway Glucose_d12 This compound G6P Glucose-6-Phosphate (d) Glucose_d12->G6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate (d) G6P->Pyruvate Lactate Lactate (d) Pyruvate->Lactate AcetylCoA Acetyl-CoA (d) Pyruvate->AcetylCoA HDO Deuterated Water (HDO) Pyruvate->HDO TCA TCA Cycle AcetylCoA->TCA Glx Glutamate/Glutamine (d) TCA->Glx TCA->HDO

Metabolic Fate of Deuterium from this compound

References

Application Notes and Protocols for Metabolic Flux Analysis with α-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as alpha-D-glucose-d12, researchers can elucidate the contributions of various pathways to cellular metabolism. α-D-glucose-d12, a perdeuterated stable isotope of glucose, offers unique advantages for these studies. Unlike 13C-labeled glucose, which tracks the carbon backbone, deuterated glucose tracers provide insights into redox metabolism, particularly the production and consumption of NADPH, a key cofactor in biosynthetic reactions and redox balance. This makes α-D-glucose-d12 an invaluable tool in fields such as oncology, metabolic diseases, and drug development to understand cellular physiology and a drug's mechanism of action.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting MFA using α-D-glucose-d12.

Principle of α-D-Glucose-d12 Tracing

When cells are cultured in a medium containing α-D-glucose-d12, the deuterium atoms are incorporated into various downstream metabolites through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The distribution of these deuterium labels in metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern provides crucial information about the relative activities of different metabolic pathways.

For instance, the PPP is a major source of NADPH, and the use of deuterated glucose allows for the tracing of hydrogen atoms, offering a more direct measurement of NADPH production and consumption compared to 13C tracers.[1] This is particularly relevant in cancer research, where altered redox metabolism is a hallmark of many tumors.

Applications in Research and Drug Development

Metabolic flux analysis using α-D-glucose-d12 is a powerful tool with broad applications:

  • Elucidating Disease Mechanisms: Understanding how metabolic pathways are rewired in diseases like cancer, diabetes, and neurodegenerative disorders.

  • Identifying Drug Targets: Pinpointing enzymes or pathways that are critical for disease progression and can be targeted for therapeutic intervention.

  • Mechanism of Action Studies: Determining how a drug candidate perturbs metabolic fluxes to understand its on-target and off-target effects.

  • Biomarker Discovery: Identifying changes in metabolic fluxes that can serve as biomarkers for drug response or disease progression.

  • In Vivo Metabolism Studies: Deuterated glucose is often more cost-effective and practical for in vivo studies in animal models compared to some 13C-labeled tracers.[1]

Data Presentation

The primary data obtained from an MFA experiment is the Mass Isotopomer Distribution (MID) for key metabolites. This data is then used in computational models to estimate metabolic fluxes. The following table provides a hypothetical example of MID data for key metabolites from central carbon metabolism after labeling with α-D-glucose-d12.

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - TreatedInterpretation
Glucose-6-PhosphateM+1285.283.1Reflects the enrichment of the intracellular glucose pool with the tracer.
Fructose-6-PhosphateM+1284.982.5Similar to G6P, indicating active glycolysis.
PyruvateM+360.555.2Deuterium from glucose is incorporated into pyruvate via glycolysis.
LactateM+375.180.3Increased labeling may suggest a shift towards anaerobic glycolysis.
CitrateM+245.338.9Indicates the entry of glucose-derived acetyl-CoA into the TCA cycle.
Ribose-5-PhosphateM+520.128.7Increased labeling suggests higher flux through the pentose phosphate pathway.

Note: This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the cell type, experimental conditions, and the specific metabolic state.

Experimental Protocols

A typical MFA experiment involves several key stages, from cell culture to data analysis. The following protocols provide a general framework for conducting MFA with α-D-glucose-d12.

Protocol 1: In Vitro Cell Culture and Labeling
  • Cell Culture and Adaptation:

    • Culture cells in a standard growth medium to the desired cell density (typically mid-exponential phase).

    • Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures that the cells are in a metabolic steady state.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free medium with α-D-glucose-d12 to the desired final concentration (e.g., 10 mM).

    • The medium should also be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other metabolites.

  • Isotope Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest (typically ranging from a few hours to 24 hours).

Protocol 2: Metabolite Extraction
  • Quenching Metabolism:

    • To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells.

    • For adherent cells, aspirate the labeling medium and immediately add a cold quenching solution (e.g., -20°C 80% methanol).

    • For suspension cells, rapidly pellet the cells and resuspend in the cold quenching solution.

  • Metabolite Extraction:

    • Scrape adherent cells into the quenching solution.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

    • Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • The metabolite extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Drying and Derivatization (for GC-MS):

    • Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method involves methoximation followed by silylation (e.g., using MTBSTFA).

  • Reconstitution (for LC-MS):

    • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried extracts can be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile).

Protocol 4: Data Analysis
  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Correction:

    • Correct the raw mass isotopomer data for the natural abundance of stable isotopes.

  • Flux Estimation:

    • Use computational flux analysis software (e.g., INCA, OpenFLUX) to estimate intracellular metabolic fluxes. This is achieved by fitting the measured labeling data and any other measured rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.

  • Statistical Analysis:

    • Perform a goodness-of-fit analysis to assess how well the model reproduces the experimental data.

    • Calculate confidence intervals for the estimated fluxes to determine the precision of the results.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in metabolic flux analysis.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P NADPH_PPP NADPH G6P->NADPH_PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG NADPH_TCA NADPH Citrate->NADPH_TCA Fatty Acid Synthesis Fatty Acid Synthesis Citrate->Fatty Acid Synthesis Malate Malate aKG->Malate Amino Acid Synthesis Amino Acid Synthesis aKG->Amino Acid Synthesis Malate->Citrate

Caption: Central Carbon Metabolism Pathways.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture & Adaptation B Isotopic Labeling with α-D-Glucose-d12 A->B C Metabolite Quenching & Extraction B->C D Sample Preparation (e.g., Derivatization) C->D E MS Analysis (GC-MS or LC-MS) D->E F Raw Data Processing & MID Calculation E->F H Flux Estimation (Software-based) F->H G Metabolic Network Model Construction G->H I Statistical Analysis & Validation H->I J Biological Interpretation I->J

Caption: Experimental and Computational Workflow for MFA.

Logical_Relationship Tracer α-D-Glucose-d12 (Input) System Biological System (e.g., Cells) Tracer->System Measurement Mass Isotopomer Distributions (MIDs) System->Measurement Fluxes Metabolic Fluxes (Output) Measurement->Fluxes Model Computational Metabolic Model Model->Fluxes

References

In Vivo Metabolic Tracing with α-D-Glucose-d12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo labeling studies using alpha-D-glucose-d12 (α-D-Glucose-d12), a stable isotope-labeled tracer for investigating glucose metabolism. The use of deuterated glucose allows for the quantitative analysis of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] This non-radioactive tracer is a powerful tool in various research areas, including cancer metabolism, neuroscience, and studies of metabolic diseases like diabetes.[3][4]

Application Notes

This compound is a form of glucose where all 12 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. When introduced into a biological system, the deuterium atoms act as a label that can be tracked as the glucose molecule is metabolized. This allows researchers to follow the fate of glucose-derived carbons and hydrogens through various metabolic pathways.

The primary applications of in vivo labeling with α-D-glucose-d12 include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions in real-time within a living organism.[4]

  • Cancer Metabolism Research: Investigating metabolic reprogramming in tumors, such as the Warburg effect.

  • Neurobiology: Studying brain glucose metabolism under normal and pathological conditions.

  • Diabetes and Obesity Research: Assessing insulin sensitivity, endogenous glucose production, and glucose disposal.

  • Drug Development: Evaluating the metabolic effects of novel therapeutic compounds.

The detection and quantification of deuterated metabolites are typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Deuterium metabolic imaging (DMI) is an emerging technique that utilizes magnetic resonance spectroscopy to non-invasively map the spatial distribution of deuterated glucose and its metabolites in vivo.

Data Presentation

The following tables provide a summary of representative quantitative data that can be obtained from in vivo labeling studies with deuterated glucose. These values are illustrative and will vary depending on the specific experimental conditions, animal model, and analytical methods.

Table 1: Isotopic Enrichment of Key Metabolites in Mouse Plasma Following α-D-Glucose-d12 Administration

Time Point (minutes)Glucose-d12 Enrichment (%)Lactate-d3 Enrichment (%)Alanine-d3 Enrichment (%)
0000
1545 ± 515 ± 310 ± 2
3055 ± 625 ± 418 ± 3
6040 ± 535 ± 525 ± 4
12020 ± 320 ± 315 ± 2

Data are presented as mean ± standard deviation (n=5 mice per time point). Enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite.

Table 2: Tissue-Specific Isotopic Enrichment of Metabolites 60 Minutes Post-injection of α-D-Glucose-d12 in Mice

TissueGlucose-d12 Enrichment (%)Lactate-d3 Enrichment (%)Glutamate-d4 Enrichment (%)
Brain35 ± 420 ± 315 ± 2
Liver50 ± 640 ± 530 ± 4
Muscle30 ± 425 ± 310 ± 2
Tumor60 ± 755 ± 625 ± 3

Data are presented as mean ± standard deviation (n=5 mice per group). This table illustrates the differential glucose uptake and metabolism across various tissues.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo labeling studies with α-D-glucose-d12 in mice. Optimization of specific parameters such as dosage, timing, and sample collection methods may be necessary for different research questions and animal models.

Protocol 1: Intravenous (IV) Bolus Injection of α-D-Glucose-d12 in Mice

This protocol is suitable for studying rapid metabolic changes and determining the initial rates of glucose uptake and metabolism.

Materials:

  • α-D-Glucose-d12 (sterile, endotoxin-free)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes (28-30G)

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Tools for tissue dissection

  • Liquid nitrogen or dry ice for snap-freezing

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Fast mice for 6 hours prior to the experiment to reduce endogenous glucose levels. Ensure free access to water.

  • Tracer Preparation:

    • Dissolve α-D-glucose-d12 in sterile 0.9% saline to the desired concentration. A typical dose is 2 g/kg of body weight.

  • Tracer Administration:

    • Anesthetize the mouse using isoflurane.

    • Administer the prepared α-D-glucose-d12 solution via a single bolus injection into the tail vein.

  • Sample Collection:

    • Blood: Collect approximately 20-50 µL of blood from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) into EDTA-coated tubes.

    • Tissues: At the final time point, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly dissect the tissues of interest (e.g., brain, liver, tumor).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.

    • Tissues: Store frozen tissues at -80°C until metabolite extraction.

Protocol 2: Oral Gavage of α-D-Glucose-d12 in Mice

This method mimics the physiological route of glucose absorption and is suitable for studying postprandial glucose metabolism.

Materials:

  • Same as Protocol 1, with the addition of oral gavage needles.

Procedure:

  • Animal Preparation:

    • Fast mice overnight (12-16 hours) to ensure complete absorption of the tracer.

  • Tracer Preparation:

    • Dissolve α-D-glucose-d12 in sterile water. A typical dose is 2 g/kg of body weight.

  • Tracer Administration:

    • Administer the α-D-glucose-d12 solution directly into the stomach using an oral gavage needle.

  • Sample Collection:

    • Follow the sample collection and processing steps as described in Protocol 1. The time points for collection may be adjusted to capture the slower absorption kinetics (e.g., 0, 30, 60, 90, 120, 180 minutes).

Metabolite Extraction and Analysis
  • Metabolite Extraction:

    • Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenates to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites and plasma samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment of glucose-d12 and its downstream metabolites.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of α-D-glucose-d12.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) IV_Injection Intravenous Injection Animal_Prep->IV_Injection Oral_Gavage Oral Gavage Animal_Prep->Oral_Gavage Tracer_Prep Tracer Preparation (α-D-Glucose-d12) Tracer_Prep->IV_Injection Tracer_Prep->Oral_Gavage Blood_Collection Blood Collection (Time Course) IV_Injection->Blood_Collection Oral_Gavage->Blood_Collection Tissue_Harvest Tissue Harvest (Endpoint) Blood_Collection->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction MS_Analysis Mass Spectrometry (LC-MS/MS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment) MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo labeling with α-D-glucose-d12.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose_d12 α-D-Glucose-d12 G6P_d Glucose-6-P (d) Glucose_d12->G6P_d F6P_d Fructose-6-P (d) G6P_d->F6P_d Ribose5P_d Ribose-5-P (d) G6P_d->Ribose5P_d NADPH_d NADPH (d) G6P_d->NADPH_d DHAP_d DHAP (d) F6P_d->DHAP_d GAP_d GAP (d) F6P_d->GAP_d PEP_d PEP (d) DHAP_d->PEP_d GAP_d->PEP_d Pyruvate_d Pyruvate (d3) PEP_d->Pyruvate_d Lactate_d Lactate (d3) Pyruvate_d->Lactate_d AcetylCoA_d Acetyl-CoA (d3) Pyruvate_d->AcetylCoA_d Citrate_d Citrate (d) AcetylCoA_d->Citrate_d aKG_d α-Ketoglutarate (d) Citrate_d->aKG_d Glutamate_d Glutamate (d4) aKG_d->Glutamate_d

Caption: Metabolic fate of deuterium from α-D-glucose-d12.

References

Unveiling Glycolytic Flux: Application of alpha-D-glucose-d12 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, particularly glycolysis, is fundamental to understanding a vast array of biological processes, from normal cellular function to the progression of diseases such as cancer and diabetes. The use of stable isotope tracers, such as alpha-D-glucose-d12, has emerged as a powerful and safe technique to dynamically track the flow of glucose through metabolic pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate glycolysis, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to this compound in Metabolic Tracing

This compound is a deuterated form of glucose where twelve hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This isotopic labeling allows for the differentiation of the tracer molecule and its downstream metabolites from their naturally abundant, unlabeled counterparts.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including studies in humans.[1] By introducing this compound into a biological system, researchers can trace the metabolic fate of the glucose molecule, providing critical insights into the rates of glucose uptake, the activity of glycolytic enzymes, and the flux of carbon into branching pathways.

The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the precise measurement of isotopic enrichment in various metabolites, enabling the calculation of metabolic flux.

Key Applications in Research and Drug Development

The use of this compound offers significant advantages in several research areas:

  • Oncology: Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Tracing glycolysis with this compound can help to understand the metabolic reprogramming in cancer cells, identify potential therapeutic targets, and assess the efficacy of drugs that modulate metabolic pathways.

  • Metabolic Diseases: In conditions like diabetes, the regulation of glucose metabolism is impaired. Deuterated glucose tracers can be used to quantify endogenous glucose production and assess the effects of therapeutic interventions on glucose homeostasis.

  • Neurobiology: The brain is highly dependent on glucose as its primary energy source. This compound can be used to study brain glucose metabolism in both healthy and diseased states, providing insights into neurodegenerative disorders.

  • Drug Development: Stable isotope tracers are invaluable tools for elucidating the mechanism of action of new drugs, identifying pharmacodynamic biomarkers, and understanding drug resistance.

Experimental Design and Considerations

Successful stable isotope tracing experiments require careful planning. Key considerations include:

  • Choice of Isotope: While this compound is a versatile tracer, the specific labeling pattern on the glucose molecule can be chosen to probe different aspects of metabolism. For instance, [6,6-²H₂]-glucose is often recommended for tracing into lactate and glutamate as these positions are generally more stable during glycolysis.

  • Kinetic Isotope Effect: The heavier mass of deuterium can sometimes lead to slower enzymatic reaction rates compared to hydrogen. This "kinetic isotope effect" should be considered when interpreting results, and control experiments with unlabeled glucose are recommended.

  • Metabolic Steady State: For accurate flux analysis, it is often necessary for the biological system to reach a metabolic and isotopic steady state. This can be achieved through a primed, constant infusion of the tracer in in vivo studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a typical this compound tracing experiment in cultured cancer cells treated with a glycolytic inhibitor.

Table 1: Isotopic Enrichment of Glycolytic Intermediates

MetaboliteIsotopic Enrichment (M+n) - Control (%)Isotopic Enrichment (M+n) - Treated (%)Fold Change
Glucose-6-Phosphate (G6P)95.2 ± 3.194.8 ± 2.90.99
Fructose-6-Phosphate (F6P)94.9 ± 3.595.1 ± 3.21.00
Fructose-1,6-bisphosphate (FBP)93.8 ± 4.070.5 ± 5.50.75
Dihydroxyacetone phosphate (DHAP)92.5 ± 3.868.2 ± 5.10.74
Glyceraldehyde-3-phosphate (G3P)92.8 ± 4.267.9 ± 4.90.73
3-Phosphoglycerate (3PG)90.1 ± 4.555.3 ± 6.00.61
Phosphoenolpyruvate (PEP)89.5 ± 4.352.1 ± 5.80.58
Pyruvate85.3 ± 5.140.7 ± 6.20.48
Lactate82.1 ± 5.535.4 ± 6.50.43

Data are presented as mean ± standard deviation. "M+n" refers to the isotopologue with 'n' deuterium atoms.

Table 2: Metabolic Flux Rates

Metabolic FluxFlux Rate - Control (nmol/10^6 cells/hr)Flux Rate - Treated (nmol/10^6 cells/hr)% Inhibition
Glucose Uptake150.4 ± 12.1145.2 ± 11.53.5%
Glycolytic Flux (G6P to Pyruvate)125.8 ± 10.555.3 ± 8.956.0%
Lactate Secretion110.2 ± 9.845.1 ± 7.559.1%
Pentose Phosphate Pathway Flux15.3 ± 2.118.9 ± 2.5-23.5%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines a general procedure for using this compound to study glycolysis in adherent cell cultures.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Glucose-free and serum-free medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the tracer medium by supplementing glucose-free medium with the desired concentration of this compound and dFBS. Warm the medium to 37°C.

  • Tracer Incubation:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed, serum-free medium.

    • Add the pre-warmed tracer medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the tracer medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate in the methanol solution.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Vortex the cell extracts thoroughly.

    • Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, containing the metabolites, to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to separate and quantify the labeled and unlabeled glycolytic intermediates.

  • Data Analysis: Correct the raw data for natural isotope abundance and calculate the isotopic enrichment and metabolic flux rates.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol provides a general framework for a primed, constant infusion of this compound in a mouse model.

Materials:

  • Mice

  • This compound (sterile solution)

  • Saline (sterile)

  • Infusion pump

  • Catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Anesthesia

  • Tissue collection tools

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. On the day of the experiment, anesthetize the mouse and insert catheters for infusion and blood sampling.

  • Priming Dose: Administer a bolus (priming) dose of this compound to rapidly increase the plasma enrichment to the target steady-state level.

  • Constant Infusion: Immediately following the priming dose, begin a constant infusion of this compound using an infusion pump. The infusion rate should be calculated to maintain a stable plasma isotopic enrichment.

  • Blood Sampling: Collect small blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma glucose enrichment and confirm isotopic steady state.

  • Tissue Collection: At the end of the infusion period, collect tissues of interest (e.g., liver, muscle, tumor). Rapidly freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Plasma and Tissues:

    • For plasma, deproteinize the samples (e.g., with methanol or perchloric acid).

    • For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation and LC-MS Analysis: Prepare the extracts as described in Protocol 1 and analyze them by LC-MS.

  • Data Analysis: Calculate the isotopic enrichment in plasma and tissue metabolites to determine glucose turnover and tissue-specific metabolic fluxes.

Visualizing Glycolysis and Experimental Workflows

To aid in the understanding of the metabolic pathways and experimental procedures, the following diagrams have been generated using Graphviz.

Glycolysis_Pathway cluster_cytosol Cytosol cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-phosphate-d Glucose->G6P Hexokinase F6P Fructose-6-phosphate-d G6P->F6P PGI Ribose5P Ribose-5-phosphate-d G6P->Ribose5P G6PD F16BP Fructose-1,6-bisphosphate-d F6P->F16BP PFK-1 DHAP DHAP-d F16BP->DHAP Aldolase G3P G3P-d F16BP->G3P Aldolase DHAP->G3P TPI BPG 1,3-Bisphosphoglycerate-d G3P->BPG GAPDH PG3 3-Phosphoglycerate-d BPG->PG3 PGK PG2 2-Phosphoglycerate-d PG3->PG2 PGM PEP Phosphoenolpyruvate-d PG2->PEP Enolase Pyruvate Pyruvate-d PEP->Pyruvate PK Lactate Lactate-d Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d Pyruvate->AcetylCoA PDH InVitro_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Tracer Incubation with This compound A->B C Quench Metabolism B->C D Extract Metabolites C->D E LC-MS Analysis D->E F Data Analysis and Flux Calculation E->F

References

Application Notes and Protocols for Pentose Phosphate Pathway Analysis Using alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for protecting cells from oxidative stress. Additionally, the PPP produces pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. Given its significance in cell proliferation, survival, and tumorigenesis, the ability to accurately quantify the metabolic flux through the PPP is of paramount importance in biomedical research and drug development.

Stable isotope tracers, coupled with mass spectrometry or nuclear magnetic resonance spectroscopy, have become powerful tools for metabolic flux analysis (MFA).[1] While 13C-labeled glucose tracers are commonly used to track the carbon backbone of glucose through metabolic pathways, deuterated glucose tracers, such as alpha-D-glucose-d12, offer a unique advantage in probing redox metabolism by tracking the fate of hydrogen atoms. This application note provides a detailed protocol for the use of this compound to analyze the flux through the pentose phosphate pathway in cultured mammalian cells.

Principle of the Method

The use of this compound as a tracer for PPP analysis relies on the differential fate of its deuterium atoms in the oxidative and non-oxidative branches of the pathway compared to glycolysis. When this compound enters the cell, it is phosphorylated to glucose-6-phosphate-d12 (G6P-d12).

  • In the oxidative phase of the PPP , the first committed step is the dehydrogenation of G6P at the C1 position by glucose-6-phosphate dehydrogenase (G6PD). This reaction transfers a deuterium atom from the C1 position of G6P-d12 to NADP+ to form NADPH-d. The subsequent decarboxylation of 6-phosphogluconate also results in the loss of the deuterium atom attached to the carboxyl group.

  • In the non-oxidative phase of the PPP , a series of reversible reactions interconvert pentose phosphates and other sugar phosphates. The deuterium atoms on the carbon backbone of these intermediates are largely retained.

  • In glycolysis , the isomerization of G6P to fructose-6-phosphate (F6P) can involve the exchange of the deuterium at the C2 position with a proton from water.[2]

By analyzing the mass isotopomer distribution (MID) of key PPP intermediates, such as ribose-5-phosphate (R5P), and comparing it to glycolytic intermediates, the relative flux of glucose through the PPP can be quantified. The incorporation of deuterium into NADPH also provides a direct measure of NADPH production from the PPP.

Experimental Workflow

The overall experimental workflow for analyzing the pentose phosphate pathway using this compound is depicted below.

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells and allow to adhere media_exchange Replace with glucose-free medium cell_seeding->media_exchange labeling Add medium containing this compound media_exchange->labeling incubation Incubate for a defined period labeling->incubation quenching Quench metabolism (e.g., with cold methanol) incubation->quenching extraction Extract metabolites quenching->extraction drying Dry metabolite extract extraction->drying derivatization Derivatize for GC-MS analysis drying->derivatization gcms GC-MS Analysis derivatization->gcms mid_analysis Determine Mass Isotopomer Distributions (MIDs) gcms->mid_analysis flux_calc Calculate PPP Flux mid_analysis->flux_calc

Caption: High-level experimental workflow for PPP analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol provides a general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium (e.g., DMEM, RPMI)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Media Exchange: On the day of the experiment, aspirate the complete culture medium. Wash the cells once with pre-warmed, glucose-free medium to remove any unlabeled glucose.

  • Labeling: Prepare the labeling medium by supplementing the glucose-free medium with this compound to the desired final concentration (e.g., 10 mM). Add the labeling medium to the cells.

  • Incubation: Return the culture plates to the incubator and incubate for a specific period. The optimal labeling time should be determined empirically but typically ranges from 1 to 24 hours to achieve isotopic steady-state for PPP intermediates.

Protocol 2: Metabolite Extraction and Quenching

This protocol describes the rapid quenching of metabolism and extraction of polar metabolites.

Materials:

  • Labeled cells from Protocol 1

  • 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Place the culture plate on dry ice to immediately quench metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells from the surface of the well and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until further processing.

Protocol 3: Sample Derivatization for GC-MS Analysis

This protocol describes the derivatization of polar metabolites to make them volatile for GC-MS analysis.[3]

Materials:

  • Metabolite extracts from Protocol 2

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or oven

Procedure:

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Vortex thoroughly and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to silylate hydroxyl and amine groups. Vortex and incubate at 60°C for 30 minutes. The sample is now ready for GC-MS analysis.

Protocol 4: GC-MS Instrumentation and Data Acquisition

This protocol provides general settings for GC-MS analysis of derivatized metabolites.[3]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (e.g., Agilent 7890B GC with 5977A MS)

  • Capillary column suitable for metabolite analysis (e.g., DB-5ms)

GC-MS Method:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Use a combination of full scan mode to identify metabolites and Selected Ion Monitoring (SIM) mode to quantify the abundance of specific isotopologues of key PPP intermediates (e.g., ribose-5-phosphate).

Data Presentation and Analysis

The analysis of the GC-MS data involves determining the mass isotopomer distribution (MID) for key metabolites of the pentose phosphate pathway. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. The flux through the PPP can be calculated by analyzing the labeling patterns of these intermediates.

Table 1: Representative Mass Isotopomer Distribution of Ribose-5-Phosphate in Cells Labeled with this compound

IsotopologueFractional Abundance (%) - ControlFractional Abundance (%) - Treated
M+05.210.5
M+18.115.3
M+212.520.1
M+318.925.6
M+425.318.4
M+530.010.1

Note: This is hypothetical data for illustrative purposes. The actual MIDs will depend on the cell type, experimental conditions, and the extent of deuterium loss/exchange.

Data Interpretation: An increase in the lower mass isotopologues (M+0, M+1, M+2) and a decrease in the higher mass isotopologues (M+4, M+5) in the treated group compared to the control group could indicate an increased flux through the oxidative PPP, where deuterium atoms are lost.

Visualizations

Pentose Phosphate Pathway

Caption: The Pentose Phosphate Pathway.

Logical Relationship for Flux Determination

LogicalRelationship alpha_d_glucose_d12 This compound Tracer g6p_d12 G6P-d12 alpha_d_glucose_d12->g6p_d12 ppp_intermediates Deuterated PPP Intermediates (e.g., R5P) g6p_d12->ppp_intermediates deuterium_loss Deuterium Loss in Oxidative PPP g6p_d12->deuterium_loss Oxidative Phase gc_ms GC-MS Analysis ppp_intermediates->gc_ms mid Mass Isotopomer Distribution (MID) gc_ms->mid ppp_flux PPP Flux Calculation mid->ppp_flux deuterium_loss->ppp_flux

Caption: Logic for determining PPP flux from labeling patterns.

References

Application Notes and Protocols for the Analysis of alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose-d12 is a deuterated form of alpha-D-glucose, where all twelve hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is a crucial tool in metabolic research and drug development. It serves as an invaluable internal standard for the accurate quantification of glucose in biological matrices by mass spectrometry, mitigating matrix effects and variations in sample processing. Furthermore, its use as a metabolic tracer allows for the elucidation of glucose flux through various metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, providing critical insights into cellular metabolism in both healthy and diseased states.

These application notes provide detailed protocols for the preparation of samples for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data for the analysis of deuterated glucose, providing a benchmark for method performance.

Table 1: Quantitative Data for LC-MS/MS Analysis of Deuterated Glucose

ParameterValueNotes
Linearity Range0.5 - 500 mg/LFor glucose analysis using an isotope-labeled internal standard.[1]
Precision (%RSD)< 15%Intra- and inter-day precision for the analysis of monosaccharides.
Accuracy (% Recovery)92.1% to 124.7%Spiking recovery for various sugars in serum.[1]
Limit of Detection (LOD)0.03 mg/LFor various sugars in canine serum by GC-MS, indicative of achievable sensitivity.[1]
Limit of Quantification (LOQ)0.1 mg/LEstimated based on typical analytical performance for similar analytes.
Recovery81.1% to 102%For vitamin D metabolites using protein precipitation, a similar sample preparation technique.[2]

Note: Data presented is for general deuterated glucose or similar analytes and may vary for this compound depending on the specific matrix and instrumentation.

Table 2: Quantitative Data for GC-MS Analysis of Derivatized Deuterated Glucose

ParameterValueNotes
Linearity Range0.5 - 500 mg/LFor various sugar probes in canine serum.[1]
Precision (%CV)< 15%Intra- and inter-assay variability for sugar analysis.
Accuracy (% Recovery)92.1% to 124.7%For various sugar probes in canine serum.
Limit of Detection (LOD)0.03 mg/LFor various sugar probes in canine serum.
Limit of Quantification (LOQ)0.1 mg/LEstimated based on typical analytical performance.
Recovery89% to 102%For sucrose from serum.

Note: Data presented is for general deuterated glucose or similar analytes and may vary for this compound depending on the specific matrix, derivatization method, and instrumentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis using Protein Precipitation

This protocol is suitable for the analysis of this compound in plasma or serum samples.

Materials:

  • Biological sample (plasma or serum)

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The concentration of the internal standard should be optimized based on the expected endogenous glucose concentration and instrument sensitivity.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis using Derivatization

This protocol involves the derivatization of glucose to a more volatile form suitable for GC-MS analysis. The following is a general procedure for the formation of glucose pentaacetate.

Materials:

  • Biological sample (plasma or serum)

  • This compound internal standard solution

  • Reagents for protein precipitation (e.g., acetonitrile)

  • Acetic anhydride

  • Pyridine

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS vials with inserts

Procedure:

  • Protein Precipitation: Perform protein precipitation on a 100 µL plasma or serum sample as described in the LC-MS/MS protocol (Steps 1-5).

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: a. Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried extract. b. Cap the vial tightly and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.

  • Solvent Evaporation: After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., ethyl acetate) and transfer to a GC-MS vial with an insert for analysis.

Visualizations

Metabolic Pathway: Glycolysis

The following diagram illustrates the glycolytic pathway, where glucose is converted to pyruvate. When using this compound as a tracer, the deuterium labels can be tracked through each intermediate of this pathway.

Glycolysis Glucose This compound G6P Glucose-6-phosphate-d11 Glucose->G6P Hexokinase F6P Fructose-6-phosphate-d11 G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate-d10 F6P->F16BP Phosphofructokinase DHAP DHAP-d5 F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate-d5 F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG13 1,3-Bisphosphoglycerate-d4 G3P->BPG13 Glyceraldehyde-3-phosphate Dehydrogenase PG3 3-Phosphoglycerate-d4 BPG13->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate-d3 PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate-d3 PG2->PEP Enolase Pyruvate Pyruvate-d3 PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway Traced with this compound.

Experimental Workflow: Metabolic Flux Analysis

This diagram outlines the typical workflow for a metabolic flux analysis experiment using this compound.

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture 1. Cell Culture/ Animal Model tracer_admin 2. Tracer Administration (this compound) cell_culture->tracer_admin sample_collection 3. Sample Collection (e.g., Plasma, Tissue) tracer_admin->sample_collection quenching 4. Metabolic Quenching sample_collection->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. LC-MS/MS or GC-MS Analysis extraction->analysis data_processing 7. Data Processing analysis->data_processing flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis interpretation 9. Biological Interpretation flux_analysis->interpretation

Caption: Workflow for Metabolic Flux Analysis using this compound.

References

Application Notes and Protocols for alpha-D-glucose-d12 in Redox Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using deuterated glucose, such as alpha-D-glucose-d12, has emerged as a powerful and safe technique for quantitatively investigating cellular redox metabolism. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for a wide range of experimental systems, including in vivo human studies. By replacing hydrogen atoms with deuterium, researchers can trace the fate of glucose molecules through various metabolic pathways, providing critical insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This is particularly valuable in fields like oncology, where altered glucose metabolism, often referred to as the Warburg effect, is a key feature of cancer cells.

These application notes provide a comprehensive guide to using this compound for studying redox metabolism, with a focus on experimental design, detailed protocols, and data interpretation.

Key Applications in Redox Metabolism

The use of this compound and other deuterated glucose isotopes allows for the detailed investigation of several key aspects of redox metabolism:

  • Pentose Phosphate Pathway (PPP) Flux: The PPP is a major source of NADPH, a critical reducing equivalent for antioxidant defense and anabolic processes. Tracing deuterated glucose through the PPP allows for the quantification of its contribution to the total NADPH pool.

  • NADPH Production and Consumption: By monitoring the transfer of deuterium from glucose to NADPH, researchers can directly measure the rates of NADPH production from various pathways. This is crucial for understanding how cells maintain redox homeostasis under both normal and stress conditions.

  • **Glycolytic and

Troubleshooting & Optimization

Technical Support Center: α-D-Glucose-d12 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Nuclear Magnetic Resonance (NMR) experiments for α-D-glucose-d12 and improve the signal-to-noise ratio.

Troubleshooting Guides

Issue: Low Signal-to-Noise (S/N) Ratio in your α-D-Glucose-d12 Spectrum

A low signal-to-noise ratio is a common challenge in NMR, especially when working with isotopes or dilute samples. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low S/N

G start Low S/N Observed sample_prep Step 1: Verify Sample Preparation start->sample_prep acq_params Step 2: Optimize Acquisition Parameters sample_prep->acq_params Sample OK fail Issue Persists (Consult Instrument Specialist) sample_prep->fail Sample Issue Found (Re-prepare Sample) processing Step 3: Refine Data Processing acq_params->processing Parameters Optimized acq_params->fail Sub-optimal Parameters hardware Step 4: Check Spectrometer Hardware processing->hardware Processing Optimized processing->fail Processing Errors success S/N Improved hardware->success Hardware OK hardware->fail Hardware Issue (e.g., Probe Tuning)

Caption: A stepwise workflow for troubleshooting a low signal-to-noise ratio.

Detailed Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure an adequate concentration of α-D-glucose-d12. For molecules like glucose, a higher concentration may be necessary.[1]

    • Solvent: Use a high-quality deuterated solvent in which α-D-glucose-d12 is highly soluble, such as D₂O or DMSO-d₆.[1] The solvent volume should be appropriate for the NMR tube, typically around 0.6-0.7 mL for a 5 mm tube.[2][3]

    • Purity: Ensure the sample is free from paramagnetic impurities which can broaden signals and reduce the signal-to-noise ratio.[4] Filter your sample if any particulate matter is present.

    • NMR Tube Quality: Use clean, high-quality NMR tubes to avoid distortions in the magnetic field.

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): Increase the number of scans to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.

    • Relaxation Delay (D1): Ensure the relaxation delay is sufficiently long (typically 1-2 seconds for ¹H NMR) to allow the nuclei to return to equilibrium between pulses.

    • Pulse Angle: Use an appropriate pulse angle. For maximizing signal in a given time, a smaller flip angle (e.g., Ernst angle) might be more efficient than a 90° pulse, especially with shorter relaxation delays.

    • Shimming: Meticulously shim the magnetic field using the deuterium lock signal of the solvent. Poor shimming is a frequent cause of broad peaks and low sensitivity.

  • Refine Data Processing:

    • Apodization (Window Functions): Apply a window function, such as an exponential multiplication, to the Free Induction Decay (FID) before Fourier transformation. This can improve the S/N ratio at the expense of some resolution.

    • Baseline Correction: Ensure proper baseline correction to accurately measure signal intensity.

  • Check Spectrometer Hardware:

    • Probe Tuning and Matching: Ensure the probe is correctly tuned and matched for the nucleus being observed. This is critical for efficient signal transmission and detection.

    • Cryoprobe: If available, using a cryoprobe can significantly enhance the S/N ratio.

Frequently Asked Questions (FAQs)

Q1: Why is my lock signal unstable or low when using a deuterated solvent with α-D-glucose-d12?

A1: An unstable or low lock signal can lead to distorted spectra. Common causes include:

  • Poor Shimming: The initial shimming may be far from optimal. Manually adjust the Z1 and Z2 shims to maximize the lock level before automated shimming.

  • Incorrect Lock Solvent: If using a mixed solvent system, ensure the spectrometer is locked on the intended solvent signal.

  • Sample Issues: The presence of paramagnetic impurities can broaden the deuterium signal and reduce the lock level. Additionally, ensure the correct sample volume is used.

Q2: My NMR peaks for α-D-glucose-d12 are broad and poorly resolved. What can I do?

A2: Broad peaks are often a result of poor magnetic field homogeneity or sample-related issues.

  • Shimming: This is the most common cause. Re-shim the sample carefully. Start with on-axis shims (Z1, Z2) and then, if necessary, adjust off-axis shims.

  • Sample Concentration: Very high concentrations can increase the solution viscosity, leading to broader lines.

  • Temperature Regulation: Ensure the sample temperature is stable, as temperature gradients can degrade shimming.

  • Degassing: Removing dissolved oxygen, which is paramagnetic, can sometimes sharpen lines. This can be achieved by bubbling nitrogen through the sample (with care to avoid solvent evaporation) or by the freeze-pump-thaw technique.

Q3: How can I choose the best acquisition parameters for my α-D-glucose-d12 experiment?

A3: The optimal parameters depend on the specific experiment and sample concentration. Below is a table of recommended starting parameters for a standard ¹H NMR experiment.

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (e.g., zg30)A simple and robust pulse sequence for routine 1D NMR.
Number of Scans (NS) 16-64 (adjust as needed)Increase for lower concentrations to improve S/N.
Relaxation Delay (D1) 1.0 - 2.0 secondsAllows for sufficient relaxation of protons between scans.
Acquisition Time (AQ) ~3-4 secondsA longer acquisition time can improve resolution.
Spectral Width (SW) 10-12 ppmSufficient to cover the typical chemical shift range for glucose protons.

Q4: Can I run an NMR experiment on α-D-glucose-d12 without a deuterated solvent?

A4: While unconventional, it is possible. However, you will not be able to use the deuterium signal for locking the magnetic field, which may cause it to drift over time, resulting in broad lines. If your sample contains a strong, single proton signal (like residual water), you may be able to use that for gradient shimming. Alternatively, manual shimming on the FID can be performed.

Experimental Protocols

Protocol 1: Sample Preparation for α-D-Glucose-d12 in D₂O
  • Weighing: Accurately weigh 5-10 mg of α-D-glucose-d12 into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).

  • Internal Standard (Optional): For precise chemical shift referencing, add a small amount of a suitable internal standard like TSP or DSS.

  • Homogenization: Vortex the sample until the solute is completely dissolved.

  • Filtering: If any solid particles are visible, filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H NMR Data Acquisition
  • Instrument Setup: Ensure the NMR spectrometer is configured for ¹H observation.

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the D₂O.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, maximizing the lock signal level.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Parameter Setup: Load a standard ¹H experiment and set the acquisition parameters as recommended in the table above.

  • Acquisition: Start the data acquisition.

Protocol 3: Basic Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired FID to convert it into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Referencing: Reference the spectrum to the residual HDO signal at approximately 4.79 ppm or to the internal standard.

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to interpret the spectrum.

Logical Relationship for Experimental Success

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing pure_sample Pure α-D-glucose-d12 locking Stable Lock pure_sample->locking good_solvent High-Quality D₂O good_solvent->locking correct_conc Appropriate Concentration correct_conc->locking shimming Good Shim locking->shimming opt_params Optimized Parameters shimming->opt_params phasing Correct Phasing opt_params->phasing baseline Flat Baseline phasing->baseline result High-Quality Spectrum (Good S/N & Resolution) baseline->result

Caption: Key factors from preparation to processing that contribute to a high-quality NMR spectrum.

References

minimizing isotopic exchange of alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing isotopic exchange of α-D-Glucose-d12, ensuring the integrity of your experimental data. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for α-D-Glucose-d12?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the α-D-Glucose-d12 molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[1] This is a critical issue as it compromises the isotopic purity of the tracer, leading to inaccuracies in quantitative analyses like mass spectrometry and NMR. The loss of deuterium can result in an underestimation of the labeled compound's concentration and potentially an overestimation of the unlabeled analyte.[1]

Q2: Which positions on the glucose molecule are most susceptible to isotopic exchange?

A2: The hydrogen atoms of the hydroxyl (-OH) groups on the glucose molecule are the most labile and, therefore, most susceptible to exchange with protons from the solvent.[2] While the deuterium atoms bonded to carbon are generally more stable, some metabolic processes can lead to their exchange. For instance, deuterium at the C1 position can be lost during certain enzymatic reactions.[3]

Q3: What are the primary factors that promote unwanted isotopic exchange?

A3: The main factors that accelerate H/D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange for labile protons is minimized at a pH of approximately 2.5.[4]

  • Temperature: Higher temperatures significantly increase the rate of isotopic exchange.

  • Solvent: Protic solvents, such as water and alcohols, readily provide protons for exchange. Aprotic solvents are preferred for storage and sample preparation.

Q4: What is the difference between isotopic exchange and the kinetic isotope effect (KIE)?

A4: Isotopic exchange is the physical swapping of a deuterium atom with a hydrogen atom from the environment. The kinetic isotope effect (KIE), on the other hand, is the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes. For deuterated glucose, the C-D bond is stronger than the C-H bond, which can lead to slower enzymatic reaction rates compared to its non-deuterated counterpart. This can lead to an underestimation of metabolic fluxes if not accounted for.

Troubleshooting Guides

Problem 1: Loss of Deuterium Label in Stored Solutions

  • Symptom: Decreasing signal intensity of the deuterated standard over time in QC samples. Appearance of a signal corresponding to the unlabeled glucose.

  • Possible Cause: Isotopic exchange with residual water or protic solvent in the storage solution. Exposure to non-neutral pH or elevated temperatures.

  • Troubleshooting Workflow:

    Start Symptom: Loss of Deuterium Label CheckSolvent Review Storage Solvent: Is it aprotic (e.g., Acetonitrile)? Start->CheckSolvent CheckpH Assess Solution pH: Is it neutral? CheckSolvent->CheckpH [ Aprotic ] SwitchSolvent Solution: Switch to a high-purity aprotic solvent. CheckSolvent->SwitchSolvent [ Protic ] CheckTemp Verify Storage Temperature: Is it at or below -20°C? CheckpH->CheckTemp [ Neutral ] AdjustpH Solution: Buffer to a neutral pH if aqueous solution is necessary. CheckpH->AdjustpH [ Acidic/Basic ] StabilityStudy Conduct Stability Study: Analyze at t=0 and subsequent time points. CheckTemp->StabilityStudy [ Optimal ] LowerTemp Solution: Store at -80°C. CheckTemp->LowerTemp [ Sub-optimal ] Optimize Optimize Experimental Protocol based on stability data. StabilityStudy->Optimize

    A troubleshooting workflow for suspected deuterium loss during storage.

Problem 2: Inaccurate Results in Cell Culture-Based Metabolic Tracing Studies

  • Symptom: Calculated metabolic flux rates are inconsistent or lower than expected. High variability between replicates.

  • Possible Cause: Metabolic loss of deuterium, the kinetic isotope effect, or interference from unlabeled glucose in the culture medium.

  • Troubleshooting Steps:

    • Choice of Deuterated Glucose: For studies involving glycolysis, consider using [6,6-²H₂]-glucose, as the deuterium atoms at this position are generally more stable during this pathway compared to those at the C1 position.

    • Quantify Deuterium Loss: If feasible, perform experiments with different deuterated glucose tracers to quantify the extent of deuterium loss in your specific experimental system.

    • Use Dialyzed Serum: Standard fetal bovine serum contains unlabeled glucose. Use dialyzed fetal bovine serum to minimize interference.

    • Include Controls: Run parallel experiments with non-deuterated glucose to establish baseline metabolic rates and to help quantify the kinetic isotope effect.

    • Optimize Extraction: Ensure your metabolite extraction protocol is rapid and uses ice-cold solvents to quench metabolic activity and minimize exchange during sample preparation.

Data Presentation

Table 1: Illustrative Stability of α-D-Glucose-d12 under Various Conditions

The following table provides an illustrative summary of the expected stability of α-D-Glucose-d12 under different storage conditions. Actual exchange rates will vary based on the specific matrix and handling procedures. A stability study under your specific experimental conditions is always recommended.

Storage ConditionSolventpHTemperature (°C)Expected Isotopic Purity after 30 DaysRecommendations
Optimal Acetonitrile (Anhydrous)N/A-80>99%Ideal for long-term storage of stock solutions.
Good Acetonitrile (Anhydrous)N/A-20>98%Suitable for working stock solutions.
Sub-optimal MethanolN/A490-95%Protic solvent will lead to some exchange. Prepare fresh.
Poor Aqueous Buffer7.025<90%Significant exchange expected. Use immediately after preparation.
Very Poor Aqueous Buffer>8.0 or <4.025<80%Basic or acidic conditions will accelerate exchange. Avoid.

Experimental Protocols

Protocol: Preparation of α-D-Glucose-d12 Stock and Working Solutions for Cell Culture Experiments

This protocol outlines the steps for preparing stock and working solutions of α-D-Glucose-d12 while minimizing isotopic exchange.

  • Acclimatization: Before opening, allow the vial of solid α-D-Glucose-d12 to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.

  • Reconstitution of Stock Solution (e.g., 100 mM):

    • Work in a dry environment (e.g., under a stream of nitrogen or in a glove box).

    • Weigh the required amount of α-D-Glucose-d12.

    • Reconstitute in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO to the desired concentration.

    • Vortex gently until fully dissolved.

    • Aliquot into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Store at -80°C.

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the stock solution.

    • Prepare the cell culture medium. If using serum, ensure it is dialyzed to remove endogenous glucose.

    • Spike the required volume of the α-D-Glucose-d12 stock solution into the medium to achieve the final desired concentration.

    • Mix thoroughly.

    • Use the prepared medium immediately for your cell culture experiment to minimize the time the deuterated glucose is in an aqueous environment.

Mandatory Visualization

Diagram: Tracing Deuterium from α-D-Glucose-d12 through Glycolysis

The following diagram illustrates the path of deuterium atoms from [6,6-²H₂]-glucose through the glycolytic pathway. This specific isotopologue is often chosen to minimize the metabolic loss of deuterium.

Glycolysis_Pathway cluster_input Input cluster_glycolysis Glycolysis cluster_output Output Glucose_d2 [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate-d2 Glucose_d2->G6P F6P Fructose-6-Phosphate-d2 G6P->F6P F16BP Fructose-1,6-Bisphosphate-d2 F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate-d1 F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate-d1 GAP->BPG P3G 3-Phosphoglycerate-d1 BPG->P3G P2G 2-Phosphoglycerate-d1 P3G->P2G PEP Phosphoenolpyruvate-d1 P2G->PEP Pyruvate Pyruvate-d1 PEP->Pyruvate Lactate Lactate-d1 Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

References

Technical Support Center: Alpha-D-Glucose-d12 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of alpha-D-glucose-d12. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and correct for background noise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the mass spec analysis of this compound?

A1: Background noise in the mass spectrometry analysis of this compound can originate from a variety of sources, significantly impacting the sensitivity and accuracy of your results.[1] These sources can be broadly categorized as:

  • Solvent and Reagent Contamination: The use of non-LC-MS grade solvents, water, or additives can introduce a host of contaminants.[2] Common culprits include plasticizers (e.g., phthalates) leached from storage containers, detergents, and impurities even in high-purity solvents.[3][4] Mobile phase additives, if not of high purity, can also contribute to a high background signal.[1]

  • Sample-Related Issues: The biological matrix of your sample (e.g., plasma, serum) is a primary source of interference, leading to what is known as "matrix effects." Endogenous compounds can co-elute with your analyte and suppress or enhance its ionization. Additionally, the deuterated internal standard itself can be a source of noise if it contains impurities or has degraded.

  • LC-MS System Contamination: Contaminants can accumulate within the LC-MS system over time. This includes buildup in the sample manager, injector, tubing, and especially the column. A dirty ion source is also a frequent cause of increased background noise.

  • Environmental Contamination: The laboratory environment can introduce contaminants into your samples, solvents, or system. This includes airborne particles, plasticizers from lab materials, and even compounds from personal care products.

Q2: I'm observing a high background signal across my entire mass spectrum. What should I do first?

A2: A high background across the entire spectrum often points to a systemic issue. A logical first step is to isolate the source of the contamination by systematically checking the different components of your workflow. Begin by running a blank injection (mobile phase only) to determine if the contamination is from your LC system or solvents. If the blank is clean, the issue likely lies with your sample preparation. If the blank is noisy, the problem is within your LC-MS system or the solvents themselves.

Q3: Can the this compound internal standard itself be a source of background noise?

A3: Yes, the deuterated internal standard can contribute to background noise. This can happen in two primary ways:

  • Impurities: The standard may contain chemical impurities from its synthesis or degradation products that can appear as background ions. It is crucial to use high-purity standards with high isotopic enrichment.

  • Cross-talk: This phenomenon occurs when the isotopic peaks of the unlabeled analyte (alpha-D-glucose) overlap with the signal of the deuterated standard. This can be mitigated by using a standard with a higher degree of deuteration to shift its mass further from the analyte's isotopic cluster.

Q4: What is "matrix effect" and how can I minimize it in my glucose analysis?

A4: The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. To minimize matrix effects in glucose analysis from biological fluids like plasma or serum:

  • Effective Sample Preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and potential matrix interferences.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to compensate for any consistent matrix effects.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific background noise issues.

Issue 1: High and Noisy Baseline in the Chromatogram
  • Symptom: The baseline of your total ion chromatogram (TIC) is elevated and shows significant fluctuations, making it difficult to detect low-level peaks.

  • Troubleshooting Workflow:

    A High & Noisy Baseline B Inject Blank (Mobile Phase) A->B C Baseline Still Noisy B->C Yes D Baseline Clean B->D No E Check Solvents & Additives C->E H Check Sample Prep D->H F Prepare Fresh Mobile Phase E->F G Flush LC System F->G K Clean Ion Source G->K I Review Sample Cleanup H->I J Check for Matrix Effects I->J

    Caption: Troubleshooting workflow for a high and noisy baseline.

  • Corrective Actions:

    • Inject a Blank: As a first step, inject your mobile phase without any sample. If the baseline is still noisy, the issue is with your solvents or LC system.

    • Check Solvents: Use only high-purity, LC-MS grade solvents and reagents. If you suspect your mobile phase, prepare a fresh batch using new bottles of solvents and additives.

    • Flush the LC System: If fresh mobile phase does not resolve the issue, flush the entire LC system with a strong solvent wash to remove any accumulated contaminants.

    • Sample Preparation: If the blank injection is clean, the source of the noise is likely your sample or the preparation process. Re-evaluate your sample cleanup procedure to ensure it is effectively removing matrix components.

    • Ion Source Cleaning: A dirty ion source can be a significant contributor to background noise. Follow the manufacturer's instructions to clean the ion source components.

Issue 2: Specific, Recurring Background Peaks
  • Symptom: You observe the same interfering peaks at specific m/z values in multiple runs, including your blank injections.

  • Logical Relationship of Contaminant Sources:

    cluster_sources Potential Sources cluster_contaminants Common Contaminants A Plasticware (tubes, plates) E Phthalates A->E leaching B Glassware H Metal Adducts (Na+, K+) B->H improper washing C Solvents / Additives F Polymers (PEG, PPG) C->F impurities D LC System Components G Siloxanes D->G septa, tubing

    Caption: Common sources and types of recurring background contaminants.

  • Corrective Actions:

    • Identify the Contaminant: Use a common contaminants database to identify the potential source of the recurring peaks based on their m/z values.

    • Systematic Elimination:

      • Plasticware: Switch to polypropylene or glass labware to avoid plasticizer contamination.

      • Glassware: Ensure glassware is thoroughly rinsed with high-purity solvent and dedicated for LC-MS use. Avoid washing with detergents.

      • Solvents: Use fresh, high-purity solvents and additives. Consider filtering your mobile phase.

      • LC System: Check for and replace any contaminated tubing, fittings, or seals.

Quantitative Data Summary

While specific background levels can vary significantly between instruments and labs, the following table provides a general guideline for expected signal-to-noise ratios (S/N) in a well-maintained system versus a system with significant background noise.

ParameterClean System (Expected)Noisy System (Problematic)
S/N for LLOQ > 10< 10
Baseline Noise (cps) < 1,000> 10,000
Blank Injection No significant peaks at analyte m/zPeaks present at or near analyte m/z

Experimental Protocols

Protocol 1: Systematic LC-MS System Flush for Background Reduction

This protocol is designed to remove common contaminants from the LC system.

  • Preparation:

    • Remove the analytical column and replace it with a union or a restriction capillary.

    • Prepare fresh, LC-MS grade solvents:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Solvent C: Isopropanol

      • Solvent D: Water

  • Flushing Procedure:

    • Flush the system with 100% Solvent B (Acetonitrile with 0.1% formic acid) for 30 minutes at a flow rate appropriate for your system.

    • Flush with 100% Solvent C (Isopropanol) for 30 minutes.

    • Flush with 100% Solvent B again for 15 minutes.

    • Flush with a gradient of 95% Solvent A to 95% Solvent B over 20 minutes.

    • Finally, equilibrate the system with your initial mobile phase conditions.

  • Verification:

    • Perform several blank injections to ensure the background noise has been reduced to an acceptable level.

Protocol 2: Sample Preparation via Protein Precipitation for Plasma/Serum

This is a common and effective method for removing the bulk of proteins from biological fluid samples, which are a major source of matrix effects.

  • Sample Preparation:

    • Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the this compound internal standard.

    • Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in your initial mobile phase.

  • Analysis:

    • The sample is now ready for injection into the LC-MS system.

References

Technical Support Center: α-D-Glucose-d12 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing metabolic labeling experiments with α-D-glucose-d12.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using α-D-glucose-d12 for metabolic labeling?

A1: The main challenges include:

  • Deuterium Loss: Deuterium atoms can be lost during enzymatic reactions, leading to an underestimation of labeling. For instance, deuterium at the C1 position of glucose can be lost via phosphomannose isomerase activity.[1] Over a full turn of the TCA cycle, it's possible for all deuterium labels to be lost.[2]

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can cause enzymes to metabolize deuterated glucose slower than its non-deuterated counterpart.[2] This can lead to preferential consumption of unlabeled glucose and lower incorporation of the label. The measured KIE for deuterated glucose is typically small (4-6%) but can still impact results.[2][3]

  • Analytical Variability: Accurate and precise measurement of deuterium enrichment using techniques like GC-MS and LC-MS can be challenging due to issues with derivatization, contaminating ions, and sample purity.

Q2: How can I minimize deuterium loss in my experiments?

A2: To minimize deuterium loss, consider the following:

  • Choice of Labeled Glucose: Use glucose labeled at positions less prone to exchange. For example, [6,6-²H₂]-glucose is often recommended for tracing into lactate and glutamate as these positions are generally more stable during glycolysis.

  • Quantify Deuterium Loss: If feasible, quantify the extent of deuterium loss in your specific experimental system by comparing the labeling patterns of metabolites from different deuterated glucose tracers.

  • Experimental Controls: Include parallel experiments with non-deuterated glucose to establish baseline metabolic rates.

Q3: How do I account for the Kinetic Isotope Effect (KIE)?

A3: To account for the KIE:

  • Run Parallel Controls: Conduct parallel experiments with non-deuterated glucose to quantify the difference in metabolic rates.

  • Mathematical Modeling: Incorporate KIE into metabolic flux analysis models to correct for its impact on flux calculations.

  • Consider Alternative Tracers: In cases where the KIE is significant and difficult to manage, ¹³C-glucose may be a more suitable tracer.

Q4: What are the key considerations for sample analysis by GC-MS or LC-MS?

A4: For mass spectrometry analysis:

  • Derivatization: The choice of derivatization method for GC-MS analysis is critical as it can significantly impact the accuracy and precision of mass isotopomer analysis. Different derivatives produce different fragmentation patterns.

  • Method Validation: Validate your analytical method using labeled standards to ensure accuracy and precision.

  • Data Analysis: Utilize software and algorithms specifically designed for analyzing stable isotope labeling data to correctly calculate enrichment and metabolic fluxes.

Troubleshooting Guides

Problem: Low or no detectable labeling in downstream metabolites.

Possible Cause Troubleshooting Steps
Insufficient Labeling Time Optimize the labeling duration. Perform a time-course experiment to determine the optimal incubation time for your specific cell type and pathway of interest. For analyzing upper glycolysis, labeling times are typically short (1-30 minutes).
Low Tracer Concentration Increase the concentration of α-D-glucose-d12 in the culture medium. Ensure that the labeled glucose is the primary glucose source.
High Cell Density Plate cells at a density that ensures they are in the logarithmic growth phase during the experiment. Overly confluent cells may have altered metabolic activity.
Metabolic Pathway Inactivity Confirm that the metabolic pathway of interest is active under your experimental conditions. Use positive controls or alternative methods to verify pathway activity.
Issues with Metabolite Extraction Ensure complete and rapid quenching of metabolism to prevent metabolite degradation or interconversion. Use a validated extraction protocol and keep samples cold.

Problem: High background signal or interference in mass spectrometry data.

Possible Cause Troubleshooting Steps
Contamination from Unlabeled Glucose Ensure the culture medium uses dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. Wash cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium.
Co-eluting Compounds Optimize the chromatography method (GC or LC) to improve the separation of your metabolites of interest from other cellular components.
Matrix Effects in LC-MS Perform a matrix effect study to assess the impact of the sample matrix on ionization. If significant, consider using a different sample preparation method or an alternative ionization source.
Instrument Contamination Clean the mass spectrometer source and column according to the manufacturer's instructions to remove potential contaminants.

Quantitative Data Summary

Table 1: Reported Deuterium Loss and Kinetic Isotope Effects for [6,6-²H₂]-glucose

MetaboliteDeuterium Loss (%)kH/kD Ratio (KIE)
Lactate15.7 ± 2.61.042
Glutamate37.9 ± 1.11.035
Glutamine41.5 ± 5.21.020

Data from in vivo studies in rat brain.

Experimental Protocols

Protocol 1: Cell Culture Labeling with α-D-Glucose-d12
  • Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase during the labeling period.

  • Media Preparation: Prepare culture medium containing the desired concentration of α-D-glucose-d12. It is crucial to use a medium where the labeled glucose is the sole glucose source. For this, use glucose-free DMEM and supplement with α-D-glucose-d12. Use dialyzed FBS to minimize unlabeled glucose.

  • Initiate Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose.

    • Aspirate the PBS and immediately add the pre-warmed labeling medium.

  • Incubation: Return the cells to the incubator for the predetermined labeling time. This time will vary depending on the specific metabolic pathway being investigated.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: At the end of the labeling period, rapidly quench metabolism to halt all enzymatic activity. This can be achieved by placing the culture plate on dry ice.

  • Medium Removal: Quickly aspirate the labeling medium.

  • Extraction:

    • Immediately add 1 mL of ice-cold (-80°C) quenching/extraction solution (e.g., 80% methanol) to each well.

    • Use a cell scraper to scrape the cells into the solution.

    • Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 30 seconds.

  • Pellet Debris: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: GC-MS Analysis of Labeled Metabolites
  • Sample Derivatization:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried sample to increase the volatility of the metabolites. A common method is methoximation followed by silylation (e.g., with MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature gradient to separate the metabolites.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopomers of your metabolites of interest.

  • Data Analysis:

    • Identify the retention times and mass spectra of your target metabolites by comparing them to authentic standards.

    • Use specialized software to correct for the natural abundance of isotopes and calculate the fractional enrichment of deuterium in each metabolite.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture labeling 2. Isotope Labeling (alpha-D-glucose-d12) cell_culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction gc_ms 5. GC-MS or LC-MS Analysis extraction->gc_ms data_processing 6. Data Processing gc_ms->data_processing flux_analysis 7. Metabolic Flux Analysis data_processing->flux_analysis

Caption: General experimental workflow for metabolic labeling with this compound.

Troubleshooting_Decision_Tree start Low/No Labeling Detected check_time Is labeling time optimized? start->check_time optimize_time Action: Perform time-course experiment. check_time->optimize_time No check_conc Is tracer concentration sufficient? check_time->check_conc Yes optimize_time->check_conc increase_conc Action: Increase tracer concentration. check_conc->increase_conc No check_pathway Is the metabolic pathway active? check_conc->check_pathway Yes increase_conc->check_pathway verify_pathway Action: Use positive controls to verify pathway activity. check_pathway->verify_pathway No check_extraction Is the extraction protocol validated? check_pathway->check_extraction Yes verify_pathway->check_extraction optimize_extraction Action: Review and optimize quenching and extraction steps. check_extraction->optimize_extraction No success Problem Resolved check_extraction->success Yes optimize_extraction->success

Caption: Decision tree for troubleshooting low labeling efficiency.

Glycolysis_TCA_Deuterium_Loss glucose_d12 This compound g6p Glucose-6-Phosphate glucose_d12->g6p f6p Fructose-6-Phosphate g6p->f6p deuterium_loss1 Deuterium Loss (e.g., C1 position) g6p->deuterium_loss1 glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca lactate Lactate pyruvate->lactate glutamate Glutamate tca->glutamate deuterium_loss2 Deuterium Loss (multiple steps) tca->deuterium_loss2

Caption: Potential points of deuterium loss during glycolysis and the TCA cycle.

References

Technical Support Center: Optimizing Infusion Protocols for alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of alpha-D-glucose-d12 in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of glucose in which twelve hydrogen atoms have been replaced with deuterium. It serves as a tracer in metabolic research to quantify glucose kinetics, including glucose turnover, oxidation rates, and the contribution of gluconeogenesis to glucose production.[1][2][3] It is a non-radioactive and safe alternative for in vivo studies in both preclinical and clinical settings.[1][4]

Q2: What is a primed-constant infusion, and why is it recommended for this compound studies?

A2: A primed-constant infusion is a technique used to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma. It involves an initial bolus injection (the "priming dose") to quickly elevate the tracer concentration to the desired level, followed by a continuous infusion at a lower, constant rate to maintain this level. This method is crucial for accurately calculating metabolic flux rates at a metabolic steady state.

Q3: How do I prepare the this compound infusion solution?

A3: The this compound powder should be dissolved in sterile 0.9% saline to the desired concentration. The final concentration will depend on the subject's body weight and the calculated infusion rate. Ensure the solution is sterile, which can be achieved by filter sterilization through a 0.22 µm filter.

Q4: How should plasma samples be collected and stored after an this compound infusion?

A4: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride) to prevent further glucose metabolism. Immediately place the tubes on ice. Centrifuge the samples at 4°C to separate the plasma. The resulting plasma should be stored at -80°C until analysis to ensure sample integrity.

Troubleshooting Guides

Low Isotopic Enrichment in Plasma or Tissues

Q: I am observing lower than expected isotopic enrichment of this compound in my samples. What could be the cause?

A: Low isotopic enrichment can stem from several factors:

  • Inadequate Priming Dose or Infusion Rate: The priming dose may have been insufficient to bring the plasma enrichment to the target steady-state level, or the constant infusion rate may be too low.

    • Solution: Re-evaluate the calculations for the priming dose and infusion rate. A common priming dose is 80-100 times the constant infusion rate per minute. It may be necessary to perform pilot studies to optimize these parameters for your specific experimental model.

  • Underestimation of Endogenous Glucose Production: In a non-fasted state or in certain pathological conditions, endogenous glucose production might be higher than anticipated, leading to greater dilution of the tracer.

    • Solution: Ensure subjects are in a properly fasted state (typically 10-12 hours for humans) to minimize unpredictable fluctuations in endogenous glucose production.

  • Sample Handling Issues: Delays in processing blood samples or inadequate inhibition of glycolysis can lead to the metabolism of glucose in the collection tube, although this would not directly affect the isotopic enrichment of the remaining glucose.

    • Solution: Adhere strictly to the sample collection and processing protocol. Use tubes with a glycolysis inhibitor and process samples on ice as quickly as possible.

High Variability in Isotopic Enrichment Data

Q: My isotopic enrichment data shows high variability between samples from the same time point or between subjects in the same group. What are the likely causes and solutions?

A: High variability can compromise the statistical power of your study. Consider the following:

  • Inconsistent Infusion Rate: Fluctuations in the infusion pump rate can lead to variable tracer delivery.

    • Solution: Ensure your infusion pump is properly calibrated and functioning correctly. Check the infusion line for any kinks or obstructions.

  • Biological Variability: Metabolic states can vary significantly between individuals.

    • Solution: Increase the number of subjects or animals in each experimental group to improve statistical power. Ensure that all subjects within a group are as homogenous as possible in terms of age, weight, and other relevant characteristics.

  • Inconsistent Sample Collection and Processing: Variations in the timing of sample collection or in the handling of samples can introduce variability.

    • Solution: Standardize your sample collection and processing workflow. Ensure that all samples are handled identically and in a timely manner.

Issues with Mass Spectrometry Analysis

Q: I am encountering difficulties with the GC-MS analysis of my this compound samples, such as poor peak shape or unexpected fragmentation patterns.

A: Mass spectrometry of deuterated compounds can present unique challenges:

  • Poor Peak Shape (Tailing or Fronting): This is often due to issues with the GC column or inlet.

    • Solution: Check for active sites in the liner or the front of the column. Replacing the liner and clipping a small portion from the front of the column can often resolve this. Ensure proper derivatization of the glucose to increase its volatility for GC analysis.

  • Unexpected Fragmentation Patterns: The fragmentation of deuterated glucose can be complex.

    • Solution: Consult literature for known fragmentation patterns of derivatized, deuterated glucose. The presence of multiple deuterium atoms can lead to a complex distribution of mass isotopomers.

  • Low Signal Intensity: This could be due to low instrument sensitivity or sample degradation.

    • Solution: Check the performance of your mass spectrometer, including cleaning the ion source and ensuring proper calibration. Optimize ionization and fragmentation parameters for your specific derivatized glucose molecule. Ensure samples have been stored correctly and have not undergone multiple freeze-thaw cycles.

Data Interpretation Challenges

Q: My calculated metabolic flux rates seem inaccurate. What are some potential pitfalls in data interpretation?

A: Accurate data interpretation relies on a solid understanding of the underlying biological and analytical principles:

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can cause enzymes to metabolize this compound at a slightly slower rate than unlabeled glucose. This effect is generally small (around 4-6%) but can lead to an underestimation of true metabolic flux if not accounted for.

    • Solution: While often considered negligible, for highly precise measurements, it may be necessary to determine the KIE in your specific experimental system or use correction factors based on published data.

  • Deuterium Loss: Deuterium atoms can be exchanged with hydrogen atoms from water during certain enzymatic reactions in metabolic pathways like the TCA cycle. This can lead to an underestimation of the flux through these pathways.

    • Solution: Be aware of the potential for deuterium loss in your pathways of interest. For tracing into metabolites downstream of the TCA cycle, a carbon-labeled tracer like 13C-glucose might be more appropriate.

Experimental Protocols

Primed-Constant Infusion of this compound for Glucose Turnover Measurement

This protocol describes a generalized method for determining the rate of appearance (Ra) of glucose in vivo.

1. Tracer Preparation:

  • Prepare a sterile stock solution of this compound in 0.9% saline. The concentration will depend on the subject's weight and the desired infusion rate.
  • Prepare a separate priming dose solution.

2. Subject Preparation:

  • Subjects should be fasted overnight (10-12 hours) to achieve a post-absorptive state.
  • Insert two intravenous catheters: one for tracer infusion and one for blood sampling.

3. Infusion Protocol:

  • Baseline Sampling: Collect two baseline blood samples (-15 and 0 minutes) before starting the infusion to determine background glucose concentration and natural isotopic enrichment.
  • Priming Dose: Administer the calculated priming dose as an intravenous bolus.
  • Constant Infusion: Immediately following the priming dose, begin the constant infusion of this compound and maintain it for the duration of the study (typically 2-3 hours).
  • Steady-State Sampling: Collect blood samples at regular intervals (e.g., 90, 100, 110, and 120 minutes) during the final phase of the infusion to confirm that isotopic steady state has been achieved.

4. Sample Processing:

  • Collect blood in tubes containing a glycolysis inhibitor.
  • Place samples on ice immediately.
  • Centrifuge at 4°C to separate plasma.
  • Store plasma at -80°C until analysis.

5. Sample Analysis:

  • Thaw plasma samples on ice.
  • Deproteinize the plasma (e.g., with perchloric acid).
  • Derivatize the glucose to make it volatile for GC-MS analysis.
  • Analyze the isotopic enrichment of glucose using GC-MS.

6. Calculation of Glucose Rate of Appearance (Ra):

  • At isotopic steady state, the rate of appearance of glucose can be calculated using the following formula:
  • Ra (mg/kg/min) = Infusion Rate (mg/kg/min) / Mole Percent Excess (MPE)
  • Where MPE is the isotopic enrichment of plasma glucose at steady state, expressed as a fraction.

Quantitative Data Summary

Table 1: Typical Infusion Parameters for Deuterated Glucose Studies in Humans

ParameterTypical ValueUnitReference
Priming Dose14.0µmol/kg
Infusion Rate11.5µmol/kg/hr
Infusion Duration120-180minutes
Sampling Times0, 90, 100, 110, 120minutes

Table 2: Representative Glucose Kinetic Rates in Healthy, Post-Absorptive Adults

ParameterTypical ValueUnitReference
Glucose Turnover Rate2.42 ± 0.11mg/kg/min
Glucose Oxidation Rate1.34 ± 0.08mg/kg/min
Glucose Clearance3.04 ± 0.17ml/kg/min

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sampling & Analysis cluster_data Data Analysis Tracer_Prep Tracer Preparation (this compound in saline) Priming_Dose Administer Priming Dose (Bolus Injection) Tracer_Prep->Priming_Dose Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Sample Baseline Blood Sampling (t = -15, 0 min) Subject_Prep->Baseline_Sample Baseline_Sample->Priming_Dose Constant_Infusion Start Constant Infusion Priming_Dose->Constant_Infusion Steady_State_Sample Steady-State Sampling (t = 90, 100, 110, 120 min) Constant_Infusion->Steady_State_Sample Sample_Processing Plasma Separation & Storage (-80°C) Steady_State_Sample->Sample_Processing GC_MS GC-MS Analysis (Isotopic Enrichment) Sample_Processing->GC_MS Data_Analysis Calculate Glucose Rate of Appearance (Ra) GC_MS->Data_Analysis

Caption: Experimental workflow for a primed-constant infusion study.

Metabolic_Fate Arrows indicate the flow of the deuterated backbone. Note that deuterium atoms can be lost at various steps. cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose_d12 This compound G6P Glucose-6-Phosphate-d11 Glucose_d12->G6P Hexokinase Pyruvate Pyruvate-d3 G6P->Pyruvate Multiple Steps Lactate Lactate-d3 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Citrate Synthase aKG alpha-Ketoglutarate Citrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA a-KG Dehydrogenase Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Metabolic fate of this compound in central carbon metabolism.

References

avoiding analytical artifacts with deuterated glucose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated glucose in metabolic tracing experiments. Our goal is to help you identify and avoid common analytical artifacts to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the isotopic enrichment in my downstream metabolites unexpectedly low?

Low isotopic enrichment is a common issue when using deuterated glucose tracers. This can stem from two primary biological phenomena: the metabolic loss of the deuterium label and the kinetic isotope effect (KIE).

  • Metabolic Loss of Deuterium (H/D Exchange): Deuterium atoms can be exchanged for hydrogen atoms from water in the cellular environment during certain enzymatic reactions.[1][2] This loss leads to an underestimation of the true contribution of glucose to a metabolic pathway. For instance, deuterium at the C1 position of glucose can be lost via phosphomannose isomerase activity, and it's possible for all deuterium labels to be lost during a full turn of the TCA cycle.[1][3]

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can cause enzymes to react more slowly with the deuterated substrate compared to its non-deuterated counterpart.[1] This means that endogenous, unlabeled glucose may be consumed preferentially, reducing the incorporation of deuterium into downstream metabolites and leading to an underestimation of the true metabolic flux.

Q2: How can I minimize the loss of my deuterium label during an experiment?

Minimizing label loss is crucial for accurate flux measurements and begins with experimental design.

  • Choose the Right Tracer: The stability of the deuterium label is highly dependent on its position on the glucose molecule. For tracing glucose through glycolysis into the TCA cycle, [6,6-²H₂]glucose is often recommended. The deuterium atoms at the C6 position are generally more stable and less prone to exchange during glycolysis compared to labels at other positions.

  • Understand Your Pathway: Be aware of specific metabolic steps where exchange is likely to occur. For example, the phosphoglucose isomerase (PGI) reaction, which converts glucose-6-phosphate to fructose-6-phosphate, involves an intermediate that facilitates hydrogen exchange at the C2 position. Similarly, significant label loss can occur in the TCA cycle.

  • Control Experimental Conditions: Factors like pH can influence the rate of non-enzymatic hydrogen/deuterium exchange. Ensure consistent and physiologically relevant conditions throughout your experiments.

Q3: What is the Kinetic Isotope Effect (KIE) and how should I account for it?

The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. For deuterated glucose, this effect is relatively small, typically measured at 4-6%, but it can still impact results.

Strategies to Address KIE:

  • Experimental Controls: Always run parallel experiments with unlabeled glucose to establish baseline metabolic rates. This comparison can help in quantifying the magnitude of the KIE in your specific system.

  • Mathematical Modeling: For precise metabolic flux analysis, employ kinetic models that can explicitly account for and correct the KIE.

  • Consider Alternative Tracers: If the primary goal is a highly accurate quantification of carbon flow through central metabolic pathways like glycolysis or the TCA cycle, ¹³C-labeled glucose is often considered the gold standard as it is less susceptible to isotope effects.

Q4: My mass spectrometry data shows inconsistent results or unexpected peaks. What are common sources of analytical artifacts?

Artifacts can be introduced during sample preparation, especially during the derivatization steps required for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Incomplete Derivatization: For GC-MS analysis, polar metabolites like glucose must be derivatized to make them volatile. Incomplete reactions can lead to multiple derivative products for a single analyte, complicating the resulting chromatogram.

  • Derivatization-Induced Exchange: The chemical reagents and heating steps used in derivatization can sometimes cause H/D exchange, altering the isotopic labeling pattern of the metabolite before it is even analyzed.

  • Contamination: Ensure all solvents and reagents are of high purity. Contamination with unlabeled glucose or other metabolites can dilute your labeled sample.

  • Improper Quenching: It is critical to halt all metabolic activity instantly during sample collection to get an accurate snapshot of metabolite levels. For cell cultures, this involves rapidly aspirating the medium, washing with ice-cold saline, and adding a cold extraction solvent like 80% methanol.

Quantitative Data Summary

Understanding the potential for deuterium loss and the kinetic isotope effect is critical for interpreting your data. The following tables summarize findings from studies using [6,6-²H₂]-glucose in rat brain.

Table 1: Deuterium (²H) Label Loss from [6,6-²H₂]-Glucose

Metabolite Average ²H Label Loss (%)
Lactate 15.7 ± 2.6
Glutamate 37.9 ± 1.1
Glutamine 41.5 ± 5.2

Data shows that significant label loss occurs, particularly as carbons from glucose transit the TCA cycle to form glutamate and glutamine.

Table 2: Measured Kinetic Isotope Effect (KIE) for [6,6-²H₂]-Glucose Metabolism

Metabolite Product kH/kD Ratio (Isotope Effect)
Lactate 1.042
Glutamate 1.035
Glutamine 1.020

The kH/kD ratio represents the rate of the reaction with hydrogen versus deuterium. A value greater than 1 indicates a slight preference for the non-deuterated substrate. These values correspond to a 2-4% slower processing of the deuterated glucose.

Table 3: Comparison of Deuterated (²H) and Carbon-13 (¹³C) Glucose Tracers

Feature Deuterated (²H) Glucose Carbon-13 (¹³C) Glucose
Primary Application Tracing hydrogen exchange, redox (NADPH) metabolism. Tracing the carbon backbone through central metabolic pathways.
Key Advantage Cost-effective, valuable for in vivo studies and redox biology. Gold standard for flux maps (glycolysis, PPP, TCA cycle), stable label.
Main Artifacts Kinetic Isotope Effect (KIE), H/D exchange and label loss. High natural abundance of ¹³C requires correction.

| Analytical Complexity | Can be complicated by H/D exchange during sample prep. | Well-established protocols and data analysis workflows. |

Diagrams and Workflows

Visualizing the experimental process and potential pitfalls can aid in designing robust experiments.

TroubleshootingWorkflow Start Low Isotopic Enrichment Detected in Metabolites Check1 Is the correct tracer being used? (e.g., [6,6-²H₂]glucose for glycolysis) Start->Check1 Check2 Was metabolism properly quenched? (e.g., rapid cooling, cold solvent) Start->Check2 Check3 Have you accounted for Kinetic Isotope Effect (KIE)? Start->Check3 Check4 Have you accounted for pathway-specific H/D exchange? Start->Check4 Action1 For TCA cycle studies, consider ¹³C-glucose as an alternative. Check1->Action1 No Action2 Refine sample collection protocol to minimize metabolic activity. Check2->Action2 No Action3 Incorporate KIE correction into mathematical models. Check3->Action3 No Action4 Quantify label loss or focus analysis on metabolites upstream of exchange points. Check4->Action4 No

Caption: Troubleshooting flowchart for low isotopic enrichment.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing arrow Culture Cell Culture in Standard Medium Media Prepare Labeling Medium (with Deuterated Glucose) Label Switch to Labeling Medium Incubate for desired time (minutes to hours) Media->Label Quench Rapidly Quench Metabolism (e.g., wash with ice-cold saline, add 80% methanol) Label->Quench Extract Extract Metabolites Quench->Extract Derivatize Derivatize Sample (for GC-MS analysis) Extract->Derivatize Analysis Analyze by GC-MS or LC-MS Derivatize->Analysis Correct Correct for Natural Abundance & Tracer Impurity Analysis->Correct Flux Calculate Isotopic Enrichment & Metabolic Flux Correct->Flux

Caption: Generalized experimental workflow for deuterated glucose tracing.

MetabolicPathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [6,6-²H₂]Glucose G6P G6P (²H₂) Glucose->G6P Glucose->G6P Retained F6P F6P (²H₂) G6P->F6P G6P->F6P Retained Pyruvate Pyruvate (²H₁) F6P->Pyruvate F6P->Pyruvate 1 ²H Retained Lactate Lactate (²H₁) Pyruvate->Lactate Pyruvate->Lactate Retained AcetylCoA Acetyl-CoA (²H₁) Pyruvate->AcetylCoA Pyruvate->AcetylCoA Retained Citrate Citrate AcetylCoA->Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Citrate->aKG Glutamate Glutamate aKG->Glutamate aKG->Glutamate Loss Significant ²H Label Loss (Exchange with H₂O) aKG->Loss p1->p2 p2->p3

Caption: Fate of deuterium from [6,6-²H₂]glucose in metabolism.

Experimental Protocol: Cell-Based Deuterated Glucose Labeling

This protocol provides a general methodology for a stable isotope labeling experiment in cultured mammalian cells, adapted from established methods.

1. Cell Culture and Media Preparation

  • Culture cells in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum) to the desired confluency (typically 70-80%).

  • Prepare the labeling medium: Use a base medium that lacks glucose (e.g., glucose-free DMEM). Supplement it with the desired concentration of deuterated glucose (e.g., 10 mM [6,6-²H₂]glucose).

  • It is critical to supplement the labeling medium with dialyzed FBS to minimize the introduction of unlabeled glucose and other small molecules.

2. Isotopic Labeling

  • Aspirate the standard growth medium from the cultured cells.

  • Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove residual medium.

  • Add the pre-warmed deuterated glucose-containing labeling medium to the cells.

  • Incubate the cells for a duration appropriate for the pathway of interest. Glycolytic intermediates can reach isotopic steady state in minutes, whereas TCA cycle intermediates may require several hours.

3. Metabolite Extraction (Quenching)

  • To halt metabolism, aspirate the labeling medium.

  • Immediately and rapidly wash the cell monolayer with ice-cold 0.9% NaCl (saline).

  • Instantly add 1 mL of ice-cold 80% methanol (or another suitable cold extraction solvent).

  • Place the culture dish on dry ice and use a cell scraper to detach the cells into the cold methanol.

  • Collect the cell suspension/extract into a microcentrifuge tube.

4. Sample Preparation for GC-MS Analysis

  • Vortex the cell extract vigorously.

  • Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the sample: This is a critical step for GC-MS. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl in pyridine followed by MTBSTFA). An alternative is to form aldonitrile pentaacetate derivatives. Follow a validated derivatization protocol precisely.

  • Transfer the final derivatized sample to a GC-MS autosampler vial for analysis.

References

Technical Support Center: Alpha-D-Glucose-d12 MRS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common lipid contamination issues encountered during alpha-D-glucose-d12 Magnetic Resonance Spectroscopy (MRS) experiments.

Frequently Asked Questions (FAQs)

Q1: What causes lipid contamination in my this compound MRS spectra?

A1: Lipid contamination in MRS spectra primarily originates from subcutaneous and extracranial lipids, such as those in the scalp and skull marrow. These lipid signals are several orders of magnitude stronger than the signals from metabolites of interest, like the downstream products of deuterated glucose.[1] Due to the nature of Fourier transformation used in MRS data processing, the strong lipid signals can cause "ringing" or "bleeding" artifacts that spread across the spectrum, obscuring the much weaker metabolite peaks.[2][3]

Q2: How does lipid contamination specifically affect the analysis of this compound metabolism?

A2: In Deuterium Metabolic Imaging (DMI) using this compound, a key metabolic product often measured is deuterated lactate (2H-lactate). The natural abundance of deuterium in lipids creates signals that can overlap with and obscure the 2H-lactate signal, leading to inaccurate quantification and interpretation of metabolic pathways.[4][5] This interference can lead to artifactual intensity in lactate maps and incorrect lactate-to-glutamate/glutamine (Lac/Glx) ratios.

Q3: What are the main strategies to mitigate lipid contamination?

A3: There are two primary approaches to address lipid contamination:

  • Acquisition-Based Suppression: These methods aim to prevent the lipid signal from being acquired in the first place. Techniques include:

    • Outer Volume Saturation (OVS): Applying saturation bands to the regions outside the volume of interest (VOI) to null the signal from subcutaneous lipids.

    • Volume Pre-selection: Carefully selecting the VOI to physically exclude lipid-rich tissues.

  • Post-Processing Suppression: These methods are applied to the acquired data to computationally remove the lipid signal. Techniques include:

    • Signal Space Projection (SSP): This algorithm identifies the spatial components of the lipid signal and projects them out of the data.

    • Papoulis-Gerchberg (PG) Algorithm: This iterative data extrapolation method improves the reconstruction of the lipid region, thereby reducing ringing artifacts.

    • Methods Using Spatial Prior Knowledge (e.g., SLIM): These advanced methods use anatomical MRI data to create a "lipid mask" and selectively remove signals originating from those regions.

Q4: Can I completely eliminate lipid signals during data acquisition?

A4: While acquisition-based methods like OVS are effective, completely eliminating the strong lipid signals without affecting the adjacent brain tissue can be challenging. Often, a combination of acquisition-based suppression and post-processing techniques is the most robust strategy.

Q5: Which post-processing method is most effective for lipid suppression in DMI?

A5: The effectiveness of post-processing methods can be data-dependent. However, methods that incorporate spatial prior knowledge from anatomical MRIs have shown high efficacy. For instance, one study demonstrated a lipid signal suppression of 90.5% ± 11.4% while retaining nearly 100% of the metabolite signals for glucose and glutamate/glutamine.

Troubleshooting Guides

Issue 1: Strong residual lipid signals are present in the spectrum, obscuring the lactate peak.
Potential Cause Troubleshooting Step
Ineffective Outer Volume Saturation (OVS) bands1. Review OVS Band Placement: Ensure that the saturation bands completely cover the subcutaneous lipid layer surrounding the volume of interest. 2. Optimize OVS Power and Bandwidth: Adjust the power and bandwidth of the saturation pulses to ensure effective nulling of the lipid signal.
Voxel Bleeding/Ringing Artifacts1. Apply Apodization: Use a gentle apodization function (e.g., a Gaussian or Lorentzian filter) during processing to reduce truncation artifacts (Gibbs ringing). 2. Implement Post-Processing Suppression: Utilize algorithms like Signal Space Projection (SSP) or methods based on spatial priors to remove the remaining lipid artifacts.
Subject Motion1. Improve Subject Immobilization: Use padding and head restraints to minimize patient movement during the scan. 2. Motion Correction: If available, apply motion correction algorithms during post-processing. Intense lipid signals can exacerbate motion artifacts.
Issue 2: Lactate quantification is unreliable and varies significantly between subjects.
Potential Cause Troubleshooting Step
Partial Volume Effects with Skull Lipids1. Refine Voxel Placement: Ensure the spectroscopy voxel is placed as far as possible from the skull to minimize partial volume contamination. 2. Utilize Spatial Priors: Employ post-processing techniques that use anatomical information to distinguish and remove signals originating from the skull.
Overlapping Lipid and Lactate Peaks1. Advanced Spectral Fitting: Use a spectral fitting model (like LCModel) that includes a basis function for lipid signals. This allows the software to deconvolve the lipid contribution from the lactate peak. 2. Verify Fitting Quality: Always visually inspect the fitted spectrum and the residuals to ensure the model has accurately separated the peaks.

Data on Lipid Suppression Efficacy

The following table summarizes quantitative data on the effectiveness of a post-processing lipid suppression technique using spatial prior knowledge in Deuterium Metabolic Imaging.

Metric Value Reference
Mean Lipid Suppression90.5% ± 11.4%
Glucose (Glc) Signal Retention99.8% ± 7.5%
Glutamate/Glutamine (Glx) Signal Retention100.2% ± 7.8%

Experimental Protocols

Protocol 1: Lipid Suppression using Outer Volume Saturation (OVS)
  • Localizer Scans: Acquire T1-weighted and T2-weighted anatomical images to identify the volume of interest (VOI).

  • VOI Placement: Position the MRS voxel in the target region, ensuring a safe margin from the skull and scalp to minimize lipid contamination.

  • OVS Band Placement: Place multiple saturation bands (typically 6-8) around the VOI, ensuring complete coverage of the surrounding subcutaneous lipid tissue.

  • Parameter Optimization: Adjust the B1 power and pulse width of the OVS pulses to achieve maximal lipid suppression without causing excessive signal loss within the VOI.

  • Data Acquisition: Acquire the this compound MRS data using a suitable pulse sequence (e.g., PRESS or STEAM).

  • Data Processing: Perform standard MRS data processing, including Fourier transformation, phasing, and frequency correction.

Protocol 2: Post-Processing Lipid Suppression using Spatial Priors (Conceptual Workflow)
  • Acquire Anatomical MRI: Obtain a high-resolution T1-weighted anatomical MRI of the subject's head.

  • Acquire DMI Data: Collect the 3D phase-encoded DMI data without aggressive acquisition-based lipid suppression.

  • Image Segmentation: Segment the anatomical MRI to create masks for different tissue types, specifically identifying "brain" and "skull/scalp" (lipid-rich) regions.

  • Apply Algorithm: Use a computational algorithm (like SLIM) that takes the DMI data and the tissue masks as input.

  • Signal Separation: The algorithm calculates the distinct signals originating from the "brain" and "skull/scalp" regions.

  • Data Subtraction: Reconstruct a "skull-only" MRSI dataset containing the lipid signals.

  • Final Spectrum: Subtract the "skull-only" dataset from the original DMI dataset to yield a lipid-suppressed dataset for further analysis.

Visualizations

Experimental_Workflow_for_Lipid_Contamination_Troubleshooting cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis acq_start Start MRS Acquisition place_voi Place VOI acq_start->place_voi place_ovs Place OVS Bands place_voi->place_ovs acquire Acquire Data place_ovs->acquire process_data Initial Processing acquire->process_data check_lipids Check for Lipid Contamination process_data->check_lipids post_process Apply Post-Processing (e.g., SSP, Spatial Priors) check_lipids->post_process Lipids Present quantify Quantify Metabolites check_lipids->quantify Lipids Absent post_process->quantify final_result Final Results quantify->final_result Logical_Relationship_of_Suppression_Methods cluster_main Lipid Contamination Mitigation Strategies cluster_acq_methods cluster_post_methods acquisition Acquisition-Based Suppression ovs Outer Volume Saturation (OVS) acquisition->ovs vol_select Volume Pre-selection acquisition->vol_select post_processing Post-Processing Suppression ssp Signal Space Projection (SSP) post_processing->ssp pg Papoulis-Gerchberg (PG) post_processing->pg spatial_priors Spatial Priors (SLIM) post_processing->spatial_priors

References

Technical Support Center: Troubleshooting Poor Recovery of alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing alpha-D-glucose-d12 as an internal standard or tracer in their experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues leading to poor recovery of this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the experimental workflow, from sample handling and preparation to the final analytical measurement. The most common causes can be categorized as:

  • Suboptimal Sample Preparation: This includes inefficient extraction from the sample matrix, losses during cleanup steps, and degradation of the analyte.

  • Analyte Instability: Deuterium-hydrogen exchange or degradation of the glucose molecule can occur under certain conditions.

  • Analytical Method Issues: Problems with the instrumentation, such as mass spectrometry or chromatography systems, can lead to low signal intensity.

  • Matrix Effects: Components within the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q2: How can I prevent deuterium-hydrogen exchange of this compound?

Deuterium atoms on heteroatoms (like -OH) or carbons adjacent to carbonyl groups are more susceptible to exchange. To minimize this:

  • Solvent Choice: Use aprotic solvents whenever possible.

  • pH Control: Maintain aqueous solutions at a near-neutral pH, as acidic or basic conditions can catalyze deuterium exchange.

  • Temperature: Store solutions at low temperatures (refrigerated or frozen) to slow down exchange reactions.

  • Standard Stability: Choose internal standards where the deuterium labels are in stable, non-exchangeable positions if possible.[1]

Q3: What are the best practices for storing this compound stock and working solutions?

Proper storage is crucial to maintain the integrity of your this compound standards. General recommendations include:

  • Temperature: For long-term storage, -20°C is often recommended. For shorter periods, refrigeration at 4°C is common. Always refer to the manufacturer's certificate of analysis for specific guidance.

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: To prevent oxidation, handle and store under an inert atmosphere like nitrogen or argon.

  • Solvent: Methanol is a common solvent for stock solutions. Avoid acidic or basic solutions for storage.

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for sample cleanup, but it can be a source of analyte loss if not optimized.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery after SPE check_sorbent Is the sorbent chemistry appropriate for glucose (a polar analyte)? start->check_sorbent check_conditioning Was the SPE cartridge properly conditioned and equilibrated? check_sorbent->check_conditioning Yes solution_sorbent Select a more polar sorbent (e.g., aminopropyl). check_sorbent->solution_sorbent No check_loading Is the sample loading flow rate too high? check_conditioning->check_loading Yes solution_conditioning Re-condition with the appropriate solvents. Do not let the sorbent dry out before loading. check_conditioning->solution_conditioning No check_wash Is the wash solvent too strong, causing premature elution? check_loading->check_wash No solution_loading Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. check_loading->solution_loading Yes check_elution Is the elution solvent strong enough and the volume sufficient? check_wash->check_elution No solution_wash Use a weaker wash solvent or a smaller volume. check_wash->solution_wash Yes solution_elution Increase the elution solvent strength (e.g., higher organic content) or volume. check_elution->solution_elution No end Recovery Improved check_elution->end Yes solution_sorbent->end solution_conditioning->end solution_loading->end solution_wash->end solution_elution->end

Caption: Troubleshooting workflow for low recovery of this compound during Solid-Phase Extraction (SPE).

Quantitative Data Summary for SPE Troubleshooting

ParameterRecommendationPotential Impact on Recovery
Sorbent Choice For polar analytes like glucose, consider normal-phase or ion-exchange sorbents.[2]Using a non-polar sorbent (e.g., C18) will result in very poor retention and, consequently, low recovery.
Conditioning Condition with an appropriate solvent (e.g., methanol) followed by the sample loading solvent.[3]Improper conditioning can lead to inconsistent and poor recovery.
Loading Flow Rate Decrease the flow rate to ensure sufficient interaction time.[3]A high flow rate can lead to analyte breakthrough and reduced recovery.
Wash Solvent Use a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.A wash solvent that is too strong can prematurely elute the glucose, leading to significant loss.
Elution Solvent Use a solvent that is strong enough to disrupt the interaction between glucose and the sorbent. The volume should be sufficient for complete elution.[4]An elution solvent that is too weak or an insufficient volume will result in incomplete recovery.
Issue 2: Low Recovery After Protein Precipitation

Protein precipitation is a common method for preparing biological samples like plasma or serum. However, the choice of precipitating agent and the procedure can affect the recovery of small molecules like glucose.

Troubleshooting Workflow for Low Recovery after Protein Precipitation

PP_Troubleshooting start Low Recovery after Protein Precipitation check_agent Is the protein precipitation agent (e.g., methanol, acetonitrile, ethanol) appropriate? start->check_agent check_ratio Is the ratio of solvent to sample optimal? check_agent->check_ratio Yes solution_agent Test different precipitation agents. Methanol or ethanol are often good choices for polar analytes. check_agent->solution_agent No check_temp Was the precipitation performed at a low temperature? check_ratio->check_temp Yes solution_ratio Optimize the solvent-to-sample ratio (e.g., 3:1 or 4:1). check_ratio->solution_ratio No check_pellet Is the analyte being co-precipitated with the protein pellet? check_temp->check_pellet Yes solution_temp Perform precipitation on ice to minimize degradation and improve pelleting. check_temp->solution_temp No solution_pellet Analyze the supernatant and the re-dissolved pellet to check for analyte loss. check_pellet->solution_pellet Yes end Recovery Improved check_pellet->end No solution_agent->end solution_ratio->end solution_temp->end solution_pellet->end LCMS_Troubleshooting start Low or Inconsistent Signal in LC-MS check_matrix_effects Have you assessed for matrix effects (ion suppression or enhancement)? start->check_matrix_effects check_chromatography Is the chromatography adequate? (Peak shape, retention time) check_matrix_effects->check_chromatography No solution_matrix_effects Dilute the sample, improve sample cleanup, or use a matrix-matched calibration curve. check_matrix_effects->solution_matrix_effects Yes check_ms_parameters Are the mass spectrometer source and analyte-specific parameters optimized? check_chromatography->check_ms_parameters Yes solution_chromatography Optimize the mobile phase, gradient, and column chemistry for better separation and peak shape. check_chromatography->solution_chromatography No check_system_suitability Is the LC-MS system performing as expected (e.g., passing system suitability tests)? check_ms_parameters->check_system_suitability Yes solution_ms_parameters Optimize source conditions (e.g., temperature, gas flows) and MRM transitions for this compound. check_ms_parameters->solution_ms_parameters No solution_system_suitability Perform system maintenance (e.g., clean the ion source, check for leaks). check_system_suitability->solution_system_suitability No end Signal Improved check_system_suitability->end Yes solution_matrix_effects->end solution_chromatography->end solution_ms_parameters->end solution_system_suitability->end

References

Technical Support Center: Enhancing Sensitivity for alpha-D-glucose-d12 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-D-glucose-d12. The information is designed to address common challenges and enhance the sensitivity and accuracy of its detection in metabolic research.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound and its metabolites?

The main techniques for the detection and quantification of this compound and its downstream metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used MS methods.[1] These methods are instrumental in tracing metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]

Q2: I am observing lower than expected deuterium enrichment in my downstream metabolites. What are the common causes?

This is a frequent challenge in deuterated glucose tracing studies. The primary reasons for unexpectedly low deuterium enrichment include:

  • Metabolic Loss of Deuterium: During enzymatic reactions, deuterium atoms can be exchanged with protons from the surrounding aqueous environment. For instance, deuterium at the C1 position of glucose can be lost through the action of phosphomannose isomerase.[2] Similarly, some deuterium is lost to the body's water pool during glycolysis and the TCA cycle.[3]

  • Kinetic Isotope Effect (KIE): Enzymes may preferentially process the lighter, non-deuterated glucose, leading to a slower reaction rate for deuterated glucose. This can result in lower incorporation of deuterium into downstream metabolites.[3]

  • Incorrect Precursor Enrichment: The enrichment of the intracellular glucose pool may be diluted by endogenous, unlabeled glucose from sources like glycogenolysis.

Q3: How can I minimize the impact of deuterium loss in my experiments?

To mitigate the effects of deuterium loss, consider the following strategies:

  • Choice of Deuterated Glucose: Use glucose labeled at positions less prone to exchange during the metabolic pathways of interest.

  • Quantify Deuterium Loss: If feasible, quantify the extent of deuterium loss within your specific experimental system by comparing the labeling patterns of metabolites from different deuterated glucose tracers.

  • Experimental Controls: Always include parallel experiments with non-deuterated glucose to establish baseline metabolic rates.

  • Consider Alternative Tracers: For certain pathways where deuterium loss is a significant and unmanageable issue, ¹³C-glucose may be a more suitable tracer.

Troubleshooting Guide

Issue 1: Poor Sensitivity and High Limits of Detection

Symptoms:

  • Difficulty in detecting low levels of this compound or its labeled metabolites.

  • Signal-to-noise ratio is low.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Analytical Platform For highest sensitivity, LC-MS/MS and GC-MS are generally superior to NMR. Evaluate if your chosen platform meets the sensitivity requirements of your experiment.
Inefficient Ionization (LC-MS) Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters. The use of additives like cesium can enhance the formation of adducts with better ionization efficiency.
Poor Derivatization (GC-MS) The choice of derivatization agent is critical for GC-MS analysis of sugars. Test different derivatization methods (e.g., oximation followed by silylation or acetylation) to improve volatility and ionization.
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Low Sample Amount If possible, increase the amount of sample injected into the analytical system. For NMR, which has inherently lower sensitivity, a higher sample amount is often necessary.
Issue 2: Inaccurate or Imprecise Quantification

Symptoms:

  • High variability (high coefficient of variation, %CV) in replicate measurements.

  • Results are not reproducible across different batches.

Possible Causes and Solutions:

Possible Cause Solution
Lack of an Appropriate Internal Standard The use of a stable isotope-labeled internal standard is crucial for accurate quantification in MS-based methods to correct for variations in sample preparation and instrument response.
Inconsistent Sample Preparation Ensure that sample extraction, protein precipitation, and derivatization steps are performed consistently for all samples and standards. Automated sample preparation can improve reproducibility.
Instrument Instability Calibrate the mass spectrometer regularly and monitor its performance throughout the analytical run.
Chromatographic Issues Poor peak shape or retention time shifts can affect integration and quantification. Optimize the chromatographic method to ensure good separation and reproducible peak shapes.

Data Presentation: Comparison of Analytical Platforms

The choice of analytical platform is critical for the successful detection and quantification of this compound. The following tables summarize the typical performance characteristics of LC-MS, GC-MS, and NMR for the analysis of deuterated glucose.

Table 1: Sensitivity and Precision of Analytical Platforms for Deuterated Glucose Analysis

Parameter LC-MS/MS GC-MS NMR
Limit of Detection (LOD) High sensitivity, with LODs reported in the low ng/mL to pg/mL range for related compounds. For glucose, LODs can be around 25 pmol.High sensitivity, with LODs in the femtogram range on-column for derivatized sugars. The limit of quantification (LOQ) for fructose, a similar sugar, is around 46 µM in plasma.Lower sensitivity, typically requiring concentrations in the µM to mM range.
Precision (%CV) Excellent precision, with %CV values typically below 5%. For glucose-d2/glucose ratios, imprecision of 1.20-8.19% has been reported. For 13C6-glucose, a CV of <1% is achievable.Excellent precision, with reported %CVs of <1% for glucose measurements using isotope dilution.High precision, with %CVs often below 5% for automated systems.

Table 2: Throughput and Sample Preparation of Analytical Platforms

Parameter LC-MS/MS GC-MS NMR
Sample Throughput (samples/day) High throughput, with the potential for 750 samples per day. A rapid method for 13C6-glucose allows for the analysis of up to 48 samples per day.Moderate to high throughput, often limited by the derivatization step and longer run times.High throughput with automated systems, capable of processing more samples in a 24-hour period than MS-based methods.
Sample Preparation Relatively simple, often involving protein precipitation followed by direct injection.More complex, requiring a multi-step derivatization process to make the sugars volatile.Minimal sample preparation is typically required, as the sample is usually just dissolved in a deuterated solvent.

Experimental Protocols

Protocol 1: LC-MS/MS Sample Preparation (Protein Precipitation)

This protocol is suitable for the analysis of this compound in biological fluids like plasma or serum.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Sample Preparation (Derivatization)

This protocol involves a two-step derivatization process (oximation followed by silylation) to make the glucose volatile for GC-MS analysis.

Materials:

  • Dried glucose extract

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Ensure the glucose extract is completely dry.

  • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Incubate the mixture at 90°C for 30 minutes to form the oxime.

  • Cool the sample to room temperature.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes to complete the silylation.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Metabolic Fate of Deuterium from this compound

The following diagram illustrates the general flow of deuterium atoms from this compound through glycolysis and the TCA cycle. Note that not all deuterium atoms are retained in the final metabolites due to exchange reactions.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound Glucose-6-Phosphate-d11 Glucose-6-Phosphate (deuterated) This compound->Glucose-6-Phosphate-d11 Fructose-6-Phosphate-d11 Fructose-6-Phosphate (deuterated) Glucose-6-Phosphate-d11->Fructose-6-Phosphate-d11 Water_pool Loss of D to H2O Glucose-6-Phosphate-d11->Water_pool Glyceraldehyde-3-Phosphate-d5 Glyceraldehyde-3-Phosphate (deuterated) Fructose-6-Phosphate-d11->Glyceraldehyde-3-Phosphate-d5 Pyruvate-d3 Pyruvate (deuterated) Glyceraldehyde-3-Phosphate-d5->Pyruvate-d3 Glyceraldehyde-3-Phosphate-d5->Water_pool Acetyl-CoA-d3 Acetyl-CoA (deuterated) Pyruvate-d3->Acetyl-CoA-d3 Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 Anaerobic Citrate-d2 Citrate (deuterated) Acetyl-CoA-d3->Citrate-d2 alpha-Ketoglutarate-d1 alpha-Ketoglutarate (deuterated) Citrate-d2->alpha-Ketoglutarate-d1 Citrate-d2->Water_pool Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate-d1->Succinyl-CoA Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate-d2 re-entry

Caption: Metabolic fate of deuterium from this compound.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for analyzing this compound using LC-MS/MS.

lc_ms_workflow start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Results data_processing->end

Caption: LC-MS/MS experimental workflow.

Logical Relationship for Troubleshooting Low Sensitivity

This diagram provides a logical approach to troubleshooting low sensitivity issues in your experiments.

troubleshooting_sensitivity cluster_method_opt Method Optimization cluster_sample_prep Sample Preparation start Low Signal Intensity check_instrument Check Instrument Performance - Calibration - Source cleaning start->check_instrument optimize_method Optimize Analytical Method check_instrument->optimize_method Instrument OK improve_sample_prep Improve Sample Preparation optimize_method->improve_sample_prep Method Optimized ionization Optimize Ionization Source chromatography Improve Chromatography derivatization Test Different Derivatization (GC-MS) cleanup Enhance Sample Cleanup (e.g., SPE) concentration Increase Sample Concentration

Caption: Troubleshooting low sensitivity.

References

dealing with overlapping peaks in alpha-D-glucose-d12 spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-glucose-d12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spectroscopic analysis, with a particular focus on resolving overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of overlapping peaks in the analysis of this compound?

Overlapping peaks in the spectra of this compound can arise from several factors depending on the analytical technique being used:

  • Anomeric Mixture: In solution, glucose exists as an equilibrium mixture of α- and β-anomers. These two forms have slightly different chemical structures and, therefore, can produce distinct but closely spaced peaks in NMR and chromatographic analyses.

  • Co-elution in Chromatography (HPLC/GC): Inadequate separation on the chromatographic column can lead to the co-elution of this compound with other sample components or its β-anomer, resulting in overlapping peaks.[1][2]

  • Signal Overlap in NMR Spectroscopy: The inherent complexity of the glucose molecule and the subtle differences in chemical environments of its various protons and carbons can lead to signal overlap in 1D NMR spectra. This can be exacerbated in deuterated compounds where the absence of proton-proton coupling can simplify the spectrum but also lead to the coalescence of signals.

  • Isotopic Overlap in Mass Spectrometry (MS): In mass spectrometry, the isotopic distribution of ions can lead to overlapping signals, especially when analyzing complex mixtures or when dealing with molecules of similar mass-to-charge ratios (m/z).[3]

Q2: How can I confirm the presence of both α and β anomers in my sample?

The presence of both anomers can be confirmed using high-resolution analytical techniques:

  • NMR Spectroscopy: In ¹H NMR, the anomeric protons of the α and β forms of glucose have distinct chemical shifts and coupling constants. The α-anomeric proton typically appears further downfield (around 5.24 ppm) as a doublet with a smaller coupling constant (around 2.7 Hz), while the β-anomeric proton appears more upfield (around 4.64 ppm) as a doublet with a larger coupling constant (around 7.0 Hz).[4]

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column, such as a chiral or amino column, it is possible to chromatographically separate the α and β anomers, resulting in two distinct peaks.[5]

Q3: What is "mutarotation," and how does it affect my analysis?

Mutarotation is the change in the optical rotation that occurs when a reducing sugar is dissolved in a solvent. This is due to the interconversion of the α and β anomers until equilibrium is reached. In analytical techniques like HPLC and NMR, if the rate of mutarotation is comparable to the timescale of the separation or measurement, it can lead to peak broadening or the appearance of split peaks. To manage this, HPLC methods often employ either low temperatures to slow down mutarotation or high temperatures to accelerate it to a point where an averaged, single sharp peak is observed.

Troubleshooting Guides

Overlapping Peaks in HPLC Analysis

Problem: My HPLC chromatogram of this compound shows a broad or split peak, suggesting overlapping anomers or co-elution with an impurity.

HPLC_Troubleshooting start Overlapping Peaks in HPLC check_anomers Are you trying to separate α and β anomers? start->check_anomers yes_anomers Yes check_anomers->yes_anomers Yes no_anomers No, co-elution with impurity check_anomers->no_anomers No optimize_temp Optimize Column Temperature (Low temp to slow mutarotation, high temp to average peaks) yes_anomers->optimize_temp change_column Use a specialized column (e.g., Chiralpak AD-H, Amino Column) yes_anomers->change_column modify_mobile_phase Modify Mobile Phase (Adjust solvent ratio, pH, or additives) no_anomers->modify_mobile_phase gradient_elution Implement Gradient Elution no_anomers->gradient_elution sample_cleanup Improve Sample Preparation (e.g., Solid Phase Extraction) no_anomers->sample_cleanup resolved Peaks Resolved optimize_temp->resolved change_column->resolved modify_mobile_phase->resolved gradient_elution->resolved sample_cleanup->resolved

Solutions:

Strategy Detailed Protocol
Optimize Column Temperature To better resolve anomers, try lowering the column temperature (e.g., to 15-25 °C) to slow down the rate of mutarotation. Conversely, to obtain a single sharp peak representing the average of the anomers, increase the temperature (e.g., to 70-80 °C).
Select a Specialized Column For dedicated anomer separation, a chiral column such as a Chiralpak AD-H can be effective. Amino-functionalized silica columns are also commonly used for carbohydrate analysis.
Modify Mobile Phase Adjust the composition of the mobile phase. For reversed-phase or HILIC separations, altering the ratio of organic solvent (e.g., acetonitrile) to water can significantly impact retention and resolution. The addition of modifiers like buffers can also influence the separation.
Implement Gradient Elution If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition is changed over time, can help to resolve closely eluting compounds.

Experimental Protocol: HPLC Separation of Glucose Anomers

  • Instrumentation: High-Performance Liquid Chromatograph with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Overlapping Peaks in NMR Spectroscopy

Problem: My ¹H or ¹³C NMR spectrum of this compound has overlapping signals, making it difficult to assign peaks and interpret the structure.

NMR_Troubleshooting start Overlapping Peaks in NMR increase_field Increase Magnetic Field Strength start->increase_field change_solvent Change Solvent or Temperature start->change_solvent use_2d_nmr Perform 2D NMR Experiments start->use_2d_nmr resolved Signals Resolved increase_field->resolved change_solvent->resolved cosy COSY / TOCSY (¹H-¹H Correlations) use_2d_nmr->cosy Homonuclear hsqc HSQC / HMBC (¹H-¹³C Correlations) use_2d_nmr->hsqc Heteronuclear j_resolved J-Resolved Spectroscopy (Separate J-coupling from chemical shift) use_2d_nmr->j_resolved Homochiral cosy->resolved hsqc->resolved j_resolved->resolved

Solutions:

Strategy Description
Increase Magnetic Field Strength If available, using a higher field NMR spectrometer will increase the chemical shift dispersion and can help to resolve overlapping signals.
Change Solvent or Temperature The chemical shifts of protons and carbons can be sensitive to the solvent and temperature. A change in these parameters may induce differential shifts in the overlapping signals, leading to their resolution.
2D NMR Techniques Two-dimensional NMR experiments are powerful tools for resolving signal overlap by spreading the spectrum into a second dimension.
COSY/TOCSYCorrelation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton coupling networks, helping to trace connectivities even in crowded spectral regions.
HSQC/HMBCHeteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms, providing an additional dimension of information.
J-Resolved SpectroscopyThis technique separates the chemical shift and coupling constant information into two different dimensions, which can simplify complex multiplets and reveal hidden couplings.

Experimental Protocol: 2D COSY of this compound

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Spectral Width (SW): Set to cover the entire proton chemical shift range of the sample (e.g., 10 ppm). The spectral widths in both dimensions (F1 and F2) should be identical.

    • Number of Increments (TD in F1): 256-512 increments.

    • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Quantitative Data: Typical ¹H NMR Parameters for Glucose Anomers

Anomer Anomeric Proton (H-1) Chemical Shift (ppm) Anomeric Proton (H-1) Coupling Constant (³JH1,H2, Hz)
α-D-Glucose ~5.1 - 5.24~2.7 - 3.5
β-D-Glucose ~4.5 - 4.64~7.0 - 7.7

Note: The exact chemical shifts for this compound may vary slightly from unlabeled glucose due to isotopic effects. The coupling constants will be to any remaining protons or can be observed in ¹³C-D coupled spectra.

Overlapping Peaks in Mass Spectrometry

Problem: My mass spectrum of this compound shows overlapping isotopic patterns or ambiguous fragmentation, making it difficult to confirm the identity and purity of my compound.

MS_Troubleshooting start Overlapping Peaks in MS high_res_ms Use High-Resolution MS start->high_res_ms tandem_ms Perform Tandem MS (MS/MS) start->tandem_ms deconvolution Apply Deconvolution Algorithms start->deconvolution chrom_separation Improve Chromatographic Separation (GC/LC-MS) start->chrom_separation change_ionization Change Ionization Method (e.g., ESI, CI) start->change_ionization resolved Peaks Resolved high_res_ms->resolved tandem_ms->resolved deconvolution->resolved chrom_separation->resolved change_ionization->resolved

Solutions:

Strategy Description
High-Resolution Mass Spectrometry (HRMS) HRMS instruments (e.g., Orbitrap, TOF) can resolve ions with very small mass differences, allowing for the differentiation of isobaric interferences from the compound of interest.
Tandem Mass Spectrometry (MS/MS) By isolating a precursor ion and fragmenting it, MS/MS can provide structural information that helps to confirm the identity of the compound even in the presence of co-eluting species.
Deconvolution Algorithms Software algorithms can be used to mathematically separate overlapping isotopic clusters, providing a clearer picture of the individual components.
Improve Chromatographic Separation For LC-MS or GC-MS, optimizing the chromatography as described in the HPLC section can physically separate interfering compounds before they enter the mass spectrometer.
Change Ionization Method Different ionization techniques (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI, Electron Ionization - EI) can produce different fragmentation patterns and adducts. Switching the ionization method may help to resolve overlapping signals.

Quantitative Data: Expected m/z Values for Sodiated Glucose Isotopes in ESI-MS

Species Formula Expected m/z
Sodiated natural glucose[C₆H₁₂O₆ + Na]⁺203
Sodiated this compound[C₆D₁₂O₆ + Na]⁺215
Sodiated D-glucose-6,6-d₂[C₆H₁₀D₂O₆ + Na]⁺205

Note: In ESI-MS, glucose readily forms adducts with alkali metals present in the solvent or sample. The sodiated adduct is commonly observed. The fragmentation of glucose in the gas phase is complex and can yield numerous fragment ions. For this compound, the masses of these fragments will be shifted according to the number of deuterium atoms they contain.

References

Validation & Comparative

alpha-D-glucose-d12 vs 13C-glucose for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to alpha-D-glucose-d12 and ¹³C-glucose for Metabolic Flux Analysis

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the scope and precision of metabolic flux analysis (MFA). This guide provides an objective comparison of two powerful tracers, this compound (a deuterated glucose) and carbon-13 labeled glucose (¹³C-glucose), offering insights into their respective strengths, limitations, and supporting experimental data to inform the design of robust MFA studies.

Core Principles: Tracing Hydrogens vs. Carbons

The fundamental difference between these two tracer types lies in the atoms they track. ¹³C-labeled glucose follows the path of the carbon backbone of glucose as it is metabolized through various pathways.[1] This makes it the gold standard for determining the relative contributions of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] In contrast, deuterated tracers, such as this compound, track the exchange of hydrogen atoms, providing unique insights into redox metabolism, particularly the production and consumption of NADPH.

Comparative Analysis of Tracer Performance

FeatureThis compound (Deuterated Glucose)¹³C-Glucose (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
Primary Application Tracing hydrogen exchange, redox metabolism (NADPH production), in vivo studies.[1]Tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, PPP, TCA cycle).
Information Gained Insights into redox state, activity of dehydrogenases, and pathways involving C-H bond cleavage.Detailed flux maps of central carbon pathways, relative pathway contributions, and carbon transitions.
Advantages - Cost-effective for in vivo studies.- Provides unique information on redox cofactor metabolism.- Can be used for Deuterium Metabolic Imaging (DMI).- Well-established "gold standard" with extensive literature and protocols. - No significant kinetic isotope effect. - Wide commercial availability of various labeled forms.
Disadvantages - Potential for kinetic isotope effects (KIEs), which can alter metabolic rates. - Loss of label to the cellular water pool can complicate analysis. - Less established protocols for quantitative flux analysis compared to ¹³C.- Can be expensive, especially for in vivo studies.- Limited insight into redox cofactor metabolism.
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Presentation

Metabolic Flux (relative to Glucose Uptake)A549 Cells with [U-¹³C₆]glucose
Glycolysis (Glucose -> Pyruvate)1.8
Pentose Phosphate Pathway (oxidative)0.1
TCA Cycle (Pyruvate -> Acetyl-CoA -> Citrate)0.9
Lactate Production0.9

Note: The values presented are representative and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using either a deuterated glucose tracer or [U-¹³C₆]glucose.

Protocol for Metabolic Flux Analysis using Deuterated Glucose (e.g., this compound)
  • Cell Culture and Labeling:

    • Culture cells (e.g., A549) in standard growth medium to the desired confluency.

    • For the labeling experiment, switch to a glucose-free version of the medium supplemented with the desired concentration of deuterated glucose (e.g., 10 mM this compound) and dialyzed fetal bovine serum (to minimize unlabeled glucose).

    • Incubate the cells for a time sufficient to reach isotopic steady state. This time can range from minutes for upper glycolysis to several hours for downstream pathways and should be determined empirically.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to remove extracellular labeled glucose.

    • Quench metabolism by adding a specific volume of ice-cold (-80°C) 80% methanol to the cells. For a 6-well plate, 1 mL per well is recommended.

    • Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation and Analysis:

    • Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Analyze the isotopic enrichment of metabolites using GC-MS or LC-MS. Derivatization may be required for GC-MS analysis.

Protocol for ¹³C-Metabolic Flux Analysis using [U-¹³C₆]glucose and GC-MS
  • Cell Culture and Labeling:

    • Culture cells in standard medium to mid-log phase.

    • Switch to a glucose-free medium supplemented with a known concentration of [U-¹³C₆]glucose (e.g., 10 mM) and dialyzed FBS.

    • Incubate for a duration sufficient to achieve isotopic steady state, typically 8-24 hours.

  • Cell Harvesting and Hydrolysis:

    • Collect cell pellets from the culture broth by centrifugation.

    • Wash the cells multiple times with saline solution to remove residual labeled medium.

    • Hydrolyze the protein content of the cells by adding 6 N hydrochloric acid and incubating.

  • Derivatization and GC-MS Analysis:

    • Vacuum-evaporate the hydrolysate to dryness.

    • Derivatize the resulting amino acids using a reagent such as MTBSTFA with 1% TBDMCS.

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions of fragment ions.

  • Data Analysis and Flux Estimation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use a computational flux analysis software (e.g., 13CFLUX2, INCA) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cell_culture 1. Cell Culture labeling 2. Isotope Labeling (this compound or 13C-glucose) cell_culture->labeling quenching 3. Quenching Metabolism labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. MS Analysis (GC-MS or LC-MS) extraction->ms_analysis data_processing 6. Data Processing (Correction for Natural Abundance) ms_analysis->data_processing flux_estimation 7. Flux Estimation (Computational Modeling) data_processing->flux_estimation flux_map 8. Metabolic Flux Map flux_estimation->flux_map

A generalized workflow for metabolic flux analysis using stable isotope tracers.
Central Carbon Metabolism Pathway

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P NADPH NADPH G6P->NADPH Ribose5P Ribose-5-P G6P->Ribose5P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate

Simplified diagram of central carbon metabolism showing key pathways traced by glucose isotopes.

Conclusion and Recommendations

Both deuterated and ¹³C-labeled glucose are powerful tools for metabolic flux analysis, each offering unique advantages. ¹³C-labeled glucose is the established standard for detailed characterization of central carbon metabolism, providing high-resolution flux maps of glycolysis, the PPP, and the TCA cycle. It is the recommended choice when the primary goal is to quantify the carbon flow through these core pathways.

Deuterated glucose, such as this compound, is invaluable for investigating redox metabolism and the production of reducing equivalents like NADPH. It also offers a cost-effective and practical approach for in vivo studies. For a comprehensive understanding of cellular metabolism, a combination of both ¹³C and deuterated tracers can be employed, either in parallel experiments or through simultaneous administration. This integrated approach allows for the simultaneous assessment of carbon flow and redox state, providing a more complete picture of the metabolic phenotype. The choice of tracer should ultimately be guided by the specific biological question being addressed.

References

A Comparative Guide to Deuterated and Radiolabeled Glucose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, tracing the journey of glucose is fundamental to understanding cellular function in both healthy and diseased states. Two powerful tools have emerged as standards for this purpose: deuterated glucose and radiolabeled glucose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their specific research questions.

Core Principles: A Tale of Two Tracers

The primary distinction between deuterated and radiolabeled glucose lies in the isotopes they employ and, consequently, the metabolic information they reveal. Deuterated glucose utilizes a stable, non-radioactive isotope of hydrogen (deuterium, ²H), while radiolabeled glucose incorporates a radioactive isotope, such as carbon-14 (¹⁴C), tritium (³H), or fluorine-18 (¹⁸F).[1][2]

Deuterated glucose (e.g., [6,6-²H₂]glucose) allows for the tracking of hydrogen atoms. This makes it an invaluable tool for investigating redox metabolism, particularly the production and consumption of NADPH, which is crucial for biosynthetic reactions and maintaining cellular redox balance.[1] Its non-radioactive nature makes it safe for human studies.[3]

Radiolabeled glucose (e.g., [U-¹³C₆]glucose, ¹⁸F-FDG) , on the other hand, is the gold standard for tracing the carbon backbone of the glucose molecule. This provides a detailed map of carbon flow through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] While highly sensitive, the use of radioactive isotopes raises safety concerns and limits the frequency of longitudinal studies due to ionizing radiation exposure.

Performance Comparison: A Quantitative Look

Direct quantitative comparisons of metabolic flux data from deuterated and radiolabeled glucose in the same experimental system are not always readily available in the literature. However, we can compare their performance based on their primary applications and the types of quantitative data they generate.

FeatureDeuterated Glucose (e.g., [6,6-²H₂]glucose)Radiolabeled Glucose (e.g., [U-¹³C₆]glucose, ¹⁸F-FDG)
Primary Application Metabolic flux analysis focusing on redox metabolism (NADPH production), in vivo metabolic imaging (DMI).Gold standard for metabolic flux analysis of central carbon pathways (glycolysis, PPP, TCA cycle), in vivo tumor imaging (PET).
Type of Data Isotope enrichment in metabolites measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.Isotope enrichment in metabolites (MS, NMR) or radioactive signal detection (scintillation counting, PET).
Sensitivity Lower intrinsic sensitivity compared to some radiotracers.Very high sensitivity, capable of detecting picomolar to nanomolar concentrations.
Safety Non-radioactive, considered safe for human studies.Involves ionizing radiation, requiring special handling and disposal procedures. Limits longitudinal studies.
Cost Can be expensive, though advancements are reducing costs.Varies depending on the isotope; short-lived isotopes for PET can be expensive to produce.
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI).GC-MS, LC-MS, NMR, Scintillation Counting, Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT).

Table 1: Key Differences Between Deuterated and Radiolabeled Glucose Tracers

Quantitative Metabolic Flux Analysis in A549 Lung Cancer Cells

To illustrate the quantitative power of ¹³C metabolic flux analysis (MFA), the following table presents metabolic flux data from studies on the A549 lung cancer cell line, a widely used model in cancer research. These values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate.

Metabolic FluxRelative Flux (%)
Glycolysis (Glucose -> Pyruvate)100
Pentose Phosphate Pathway (oxidative)15-25
TCA Cycle (Pyruvate -> CO₂)5-15
Lactate Production80-90

Experimental Protocols

In Vitro Metabolic Flux Analysis using ¹³C-Labeled Glucose

This protocol is a generalized procedure for conducting metabolic flux analysis in cell culture using a ¹³C-labeled glucose tracer.

  • Cell Culture:

    • Seed cells (e.g., A549) in a 6-well plate at a density of 0.2 - 1.0 x 10⁶ cells/well to achieve 70-80% confluency at the time of extraction.

    • Culture in standard high-glucose DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Labeling Experiment:

    • On the day of the experiment, replace the standard medium with glucose-free DMEM containing the desired concentration of the ¹³C-labeled glucose tracer (e.g., 10 mM [U-¹³C₆]glucose) and dialyzed FBS.

    • Incubate the cells for a period sufficient to reach isotopic steady state, which can range from a few hours to 24 hours depending on the cell type and pathways of interest.

  • Metabolite Extraction:

    • Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the dried pellets in a suitable solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopomer distributions of key metabolites.

In Vivo Glucose Turnover Measurement using [6,6-²H₂]glucose

This protocol outlines a primed, constant infusion method for measuring whole-body glucose turnover in vivo.

  • Animal Preparation:

    • Use an appropriate animal model (e.g., C57BL/6J mice).

    • For continuous infusion, surgically implant a catheter into the jugular vein and allow for recovery.

    • Fast the animals overnight (e.g., 12-16 hours) to reach a post-absorptive state.

  • Tracer Infusion:

    • Prepare a sterile infusion solution of [6,6-²H₂]glucose in saline.

    • Administer a priming bolus dose to rapidly achieve isotopic equilibrium (e.g., 14.0 µmol/kg).

    • Immediately follow with a constant infusion at a determined rate (e.g., 11.5 µmol/kg/hr) for a set duration (e.g., 120-140 minutes) to maintain a steady state of tracer enrichment in the plasma.

  • Blood Sampling:

    • Collect baseline blood samples before the infusion begins.

    • Collect serial blood samples at timed intervals during the final phase of the infusion (e.g., at 90, 100, 110, and 120 minutes) to confirm isotopic steady state.

    • Process blood samples to isolate plasma and store at -80°C.

  • Sample Analysis:

    • Derivatize plasma glucose for GC-MS analysis.

    • Measure the enrichment of the M+2 isotopologue of glucose to determine the plasma tracer-to-tracee ratio.

    • Calculate the rate of appearance (Ra) of glucose using the Steele equation for steady-state conditions.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of glucose through central metabolism and the experimental processes, the following diagrams are provided.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_tca_nodes TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P NADPH NADPH G6P->NADPH F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribose5P->F6P Ribose5P->GAP

Caption: Central glucose metabolism pathways.

Experimental_Workflow cluster_invitro In Vitro (Cell Culture) cluster_invivo In Vivo (Animal Model) A Cell Seeding B Tracer Incubation ([¹³C]Glucose) A->B C Metabolite Extraction B->C D LC-MS / GC-MS Analysis C->D E Animal Preparation (Fasting, Catheterization) F Tracer Infusion ([²H]Glucose) E->F G Blood/Tissue Collection F->G H Sample Processing & GC-MS Analysis G->H

Caption: Generalized experimental workflows.

Conclusion and Recommendations

Both deuterated and radiolabeled glucose are powerful tools for metabolic flux analysis, each offering unique advantages. The choice of tracer should be guided by the specific biological question.

  • For detailed characterization of central carbon metabolism (glycolysis, PPP, TCA cycle) in vitro, ¹³C-labeled glucose is the established standard. It provides high-resolution flux maps of carbon flow.

  • For investigating redox metabolism, NADPH production, and for in vivo studies in humans, deuterated glucose is the tracer of choice. Its non-radioactive nature and ability to track hydrogen exchange provide unique insights into these processes.

  • For the most comprehensive understanding of cellular metabolism, a combination of both ¹³C and deuterated tracers can be employed. This integrated approach allows for the simultaneous assessment of carbon flow and redox state, providing a more complete picture of the metabolic phenotype.

References

A Comparative Guide to Deuterated Glucose Tracers for In Vivo Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated glucose tracers for in vivo studies of glucose metabolism. While various deuterated forms of glucose are available, this document focuses on the most commonly validated and utilized tracers in published research: [6,6'-²H₂]-D-glucose (d2), [2,3,4,6,6'-²H₅]-D-glucose (d5), and [1,2,3,4,5,6,6'-²H₇]-D-glucose (d7). We also draw comparisons with other stable isotope and radioisotope-labeled glucose analogs to provide a broader context for tracer selection. A fully deuterated variant, alpha-D-glucose-d12, is commercially available but lacks extensive in vivo validation in the current body of scientific literature.

Principle of Deuterated Glucose Tracing

Deuterated glucose tracers are stable, non-radioactive molecules where one or more hydrogen atoms are replaced by deuterium (²H). When introduced in vivo, these tracers participate in metabolic pathways alongside endogenous glucose. The deuterium label is incorporated into downstream metabolites, allowing researchers to trace the fate of glucose carbons and hydrogens through processes like glycolysis and the tricarboxylic acid (TCA) cycle. The detection and quantification of these labeled metabolites are primarily achieved through Deuterium Magnetic Resonance Spectroscopy (DMRS) or Imaging (DMI) and mass spectrometry. These techniques offer a powerful means to non-invasively assess metabolic rates and pathway activities.

Comparison of In Vivo Glucose Tracers

The choice of a glucose tracer is critical and depends on the specific metabolic pathway under investigation, the analytical technique available, and the biological question being addressed. Deuterated glucose tracers offer significant advantages in terms of safety, as they are non-radioactive and suitable for human studies.

Tracer TypeSpecific Tracer(s)Principle of DetectionKey AdvantagesKey Disadvantages
Deuterated Glucose (Stable Isotope) [6,6'-²H₂]-D-glucose (d2)DMRS/DMI, GC-MSNon-radioactive, safe for human studies; allows for simultaneous measurement of multiple metabolites.[1]Lower intrinsic signal-to-noise ratio in MRS compared to ¹H; potential for kinetic isotope effects.
[2,3,4,6,6'-²H₅]-D-glucose (d5)DMRS/DMI, GC-MSCost-effective alternative to d2 with comparable metabolic profiles.[2]Less commonly cited than d2 in foundational studies.
[1,2,3,4,5,6,6'-²H₇]-D-glucose (d7)DMRS/DMI, GC-MSProvides larger deuterium signals for glucose and downstream metabolites compared to d2.Generates a larger deuterated water signal, which can complicate analysis.
¹³C-Labeled Glucose (Stable Isotope) [U-¹³C₆]-glucose¹³C-MRS, LC-MS, GC-MSWell-established for detailed characterization of central carbon metabolism; high resolution of metabolic fluxes.Can be expensive; provides limited insight into redox cofactor metabolism.
Radioisotope-Labeled Glucose [¹⁸F]-FDGPositron Emission Tomography (PET)High sensitivity and widely used in clinical settings for imaging glucose uptake.Exposure to ionizing radiation; primarily measures glucose uptake and trapping, not downstream metabolism.
[¹⁴C]-glucose, [³H]-2-deoxyglucoseScintillation counting, AutoradiographyHigh sensitivity for quantifying glucose uptake and incorporation into macromolecules.Radioactive, limiting use in humans; requires invasive tissue sampling.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from in vivo studies using various glucose tracers. Direct comparative data for this compound is not available in the peer-reviewed literature.

TracerAnimal ModelTissue/OrganKey Quantitative FindingsReference
[6,6'-²H₂]-D-glucose (d2) RatBrainCerebral Metabolic Rate of Glucose (CMRglc): 0.28 µmol/g/min (under isoflurane) vs. 0.46 µmol/g/min (under morphine). TCA Cycle Flux (VTCA): 0.6 µmol/g/min (isoflurane) vs. 0.96 µmol/g/min (morphine).[1][1]
[6,6'-²H₂]-D-glucose (d2) MouseStroke LesionSignificantly reduced glutamate/glutamine production at 11 days post-stroke; increased lactate formation at 48 hours post-stroke.[3]
[2,3,4,6,6'-²H₅]-D-glucose (d5) vs. [6,6'-²H₂]-D-glucose (d2) MouseBladder CarcinomaBoth tracers detected chemotherapy-induced suppression of glycolytic flux; d5 showed comparable efficacy to d2.
[U-¹³C]-glucose HumanLung TumorsDemonstrated suppressed glucose oxidation in clear cell renal cell carcinomas in vivo.
[U-¹³C]-glucose MouseBrown Adipose TissueRevealed rapid incorporation of glucose carbons into glycolysis, the TCA cycle, and auxiliary pathways upon cold exposure.

Experimental Protocols

Below is a generalized protocol for an in vivo metabolic study using deuterated glucose tracers. Specific parameters such as tracer dose, infusion rate, and sampling times should be optimized for the specific animal model and research question.

Animal Preparation
  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • Fasting: To reduce background from dietary glucose, fast the animals overnight (typically 12-16 hours) with free access to water.

  • Catheterization (for infusion studies): For continuous infusion, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) and allow for a recovery period of 3-5 days.

Tracer Administration
  • Tracer Preparation: Prepare a sterile solution of the deuterated glucose tracer (e.g., [6,6'-²H₂]-D-glucose) in saline. The concentration will depend on the desired dose and infusion volume.

  • Administration Method:

    • Bolus plus Continuous Infusion: This method is preferred to achieve a rapid isotopic steady state. Administer an initial bolus injection to quickly raise the plasma tracer concentration, followed by a continuous infusion at a constant rate.

    • Oral Gavage: For studies mimicking physiological feeding, the tracer can be administered as a single dose via oral gavage.

    • In Drinking Water: For long-term labeling studies, the tracer can be provided in the drinking water.

Sample Collection
  • Blood Sampling: Collect small blood samples at predetermined time points from a site contralateral to the infusion site (e.g., tail vein, saphenous vein). Plasma should be separated promptly and stored at -80°C.

  • Tissue Collection: At the end of the experiment, euthanize the animal using an approved method. Quickly dissect the tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

Sample Analysis
  • Metabolite Extraction: Homogenize frozen tissues and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analytical Techniques:

    • Deuterium Magnetic Resonance Spectroscopy (DMRS): For non-invasive, real-time measurement of deuterated metabolites in vivo or in tissue extracts.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For the quantification of isotopic enrichment in plasma and tissue metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic fate of deuterated glucose and a typical experimental workflow.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle d-Glucose d-Glucose G6P Glucose-6-Phosphate d-Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Glutamate Glutamate alphaKG->Glutamate

Caption: Metabolic fate of deuterated glucose.

Experimental_Workflow Animal_Prep Animal Preparation (Fasting, Catheterization) Tracer_Admin Tracer Administration (Infusion or Gavage) Animal_Prep->Tracer_Admin Sample_Collection Sample Collection (Blood, Tissue) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis Analysis (DMRS/MS) Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation (Flux Analysis) Analysis->Data_Interpretation

Caption: In vivo deuterated glucose tracing workflow.

References

Cross-Validation of alpha-D-Glucose-d12 with Alternative Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glucose is paramount in numerous fields, from metabolic research and clinical diagnostics to drug development. Stable isotope-labeled internal standards, such as alpha-D-glucose-d12, are frequently employed in mass spectrometry-based methods to achieve the highest levels of accuracy and precision. This guide provides an objective cross-validation of this compound utilized in isotope dilution mass spectrometry (IDMS) against other commonly used analytical techniques for glucose determination, including enzymatic assays and high-performance liquid chromatography (HPLC). The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific applications.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the different methods for glucose quantification. The data represents typical performance metrics and may vary based on the specific instrumentation, protocol, and sample matrix.

Parameter Isotope Dilution Mass Spectrometry (IDMS) with this compound Enzymatic Assay (Glucose Oxidase/Hexokinase) High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analogue.Enzymatic conversion of glucose to a product that can be measured spectrophotometrically or electrochemically.Separation of glucose from other sample components followed by detection, typically by refractive index (RI) or evaporative light scattering (ELSD).
Specificity Very High (distinguishes between endogenous and exogenous glucose).High for D-glucose, but can be susceptible to interference from other reducing substances or components of the sample matrix.[1][2]Moderate to High, depending on the column and detector used. Potential for co-elution with other sugars.
Precision (CV%) < 1 - 3%[3][4]1 - 5%[1]1 - 5%
Accuracy (Bias%) < 1%Variable, can be influenced by interferences.Generally good, but can be affected by co-eluting compounds.
Sensitivity HighModerate to HighLow to Moderate
Sample Throughput ModerateHighModerate
Cost per Sample HighLowModerate
Instrumentation LC-MS/MS or GC-MSSpectrophotometer, automated clinical analyzerHPLC system with RI or ELSD detector

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) using this compound

This method is considered a reference method for its high accuracy and precision.

a) Sample Preparation:

  • To a known volume of sample (e.g., plasma, serum, or cell culture media), add a precise amount of this compound solution of known concentration.

  • Deproteinize the sample by adding a solvent like cold acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Carefully collect the supernatant.

b) GC-MS Analysis (with derivatization):

  • Dry the supernatant under a stream of nitrogen.

  • Derivatize the glucose to a volatile form. A common method is the conversion to its aldononitrile pentaacetate derivative by reaction with hydroxylamine hydrochloride in pyridine followed by acetic anhydride.

  • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

c) LC-MS/MS Analysis (without derivatization):

  • The supernatant from the deproteinization step can often be directly injected into the LC-MS/MS system after appropriate dilution.

  • Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

d) Data Analysis:

  • Monitor the specific mass-to-charge (m/z) ratios for both the unlabeled glucose and the this compound internal standard.

  • The concentration of glucose in the sample is determined by the ratio of the peak areas of the analyte to the internal standard, calculated against a calibration curve.

Enzymatic Assays (Glucose Oxidase or Hexokinase)

These methods are widely used in clinical settings due to their speed and ease of use.

a) Glucose Oxidase Method:

  • Glucose is oxidized by the enzyme glucose oxidase to produce gluconic acid and hydrogen peroxide (H₂O₂).

  • The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • The absorbance of the colored product is measured spectrophotometrically at a specific wavelength and is proportional to the glucose concentration.

b) Hexokinase Method:

  • Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP.

  • Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P in the presence of NADP⁺ to form 6-phosphogluconate and NADPH.

  • The increase in absorbance due to the formation of NADPH is measured at 340 nm and is directly proportional to the glucose concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are suitable for the analysis of various carbohydrates in complex mixtures.

a) Sample Preparation:

  • Deproteinize the sample as described for the IDMS method.

  • Filter the supernatant through a 0.22 µm filter before injection.

b) Chromatographic Conditions:

  • Use an appropriate HPLC column, such as an amino-propy-silane or a ligand-exchange column.

  • The mobile phase is typically a mixture of acetonitrile and water.

  • Detection is commonly performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

c) Quantification:

  • The concentration of glucose is determined by comparing the peak area of the glucose in the sample to a standard curve prepared from known concentrations of glucose.

Mandatory Visualization

Metabolic Fate of Deuterated Glucose in Glycolysis

The use of deuterated glucose as a tracer allows for the investigation of metabolic pathways. The following diagram illustrates the entry of this compound into the glycolytic pathway and the potential routes of the deuterium label.

Glycolysis_Tracer cluster_input Input cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound G6P Glucose-6-Phosphate-d11 This compound->G6P Hexokinase F6P Fructose-6-Phosphate-d11 G6P->F6P PPP_metabolites Labeled Ribose-5-Phosphate G6P->PPP_metabolites F16BP Fructose-1,6-bisphosphate-d11 F6P->F16BP DHAP DHAP-d5 F16BP->DHAP G3P Glyceraldehyde-3-Phosphate-d5 F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate-d4 G3P->BPG PEP Phosphoenolpyruvate-d3 BPG->PEP Pyruvate Pyruvate-d3 PEP->Pyruvate AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA PDH Citrate Labeled Citrate AcetylCoA->Citrate

Caption: Metabolic fate of this compound tracer in central carbon metabolism.

Experimental Workflow for IDMS Analysis

The following diagram outlines the typical workflow for glucose quantification using isotope dilution mass spectrometry.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample add_is Add this compound Internal Standard start->add_is deproteinize Protein Precipitation (e.g., Acetonitrile) add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis_choice Derivatization (GC-MS) or Direct Injection (LC-MS/MS) supernatant->analysis_choice gcms GC-MS Analysis analysis_choice->gcms GC-MS lcms LC-MS/MS Analysis analysis_choice->lcms LC-MS/MS integrate Peak Integration gcms->integrate lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for glucose quantification using IDMS with an internal standard.

References

Unlocking Cellular Metabolism: The Distinct Advantages of Alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope-labeled glucose is an indispensable tool for tracing the flow of nutrients and elucidating the complex network of biochemical pathways. Among the various isotopic tracers available, alpha-D-glucose-d12, a perdeuterated form of glucose, offers a unique set of advantages that make it a powerful choice for specific applications in mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides an objective comparison of this compound with other commonly used stable isotopes of glucose, supported by experimental principles and data.

The Power of Stable Isotopes in Research

Stable, non-radioactive isotopes like deuterium (²H or D) and carbon-13 (¹³C) are incorporated into molecules to serve as tracers in biological systems.[1] When cells are cultured with medium containing these labeled substrates, the isotopes are integrated into downstream metabolites.[1] By tracking the distribution and incorporation of these heavy isotopes using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain unprecedented insights into the dynamics of metabolic pathways.[1]

This compound: A Comparative Analysis

The choice of isotopic tracer is critical and depends on the specific research question, the metabolic pathways of interest, and the analytical instrumentation available.[1] This section compares this compound with two other widely used glucose isotopes: D-glucose-¹³C₆ and D-glucose-1,2,3,4,5,6,6-d₇.

Key Distinguishing Features:

  • This compound (Perdeuterated): All twelve hydrogen atoms are replaced with deuterium. This high level of deuteration provides a significant mass shift and unique properties for specific analytical applications.

  • D-Glucose-¹³C₆: All six carbon atoms are replaced with ¹³C. This is the gold standard for tracing the carbon backbone of glucose through metabolic pathways.[2]

  • D-Glucose-1,2,3,4,5,6,6-d₇: Seven hydrogen atoms at specific positions are replaced with deuterium. This provides a tracer for hydrogen atoms in metabolic reactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of these stable isotope-labeled glucose molecules.

PropertyThis compoundD-glucose-¹³C₆D-glucose-1,2,3,4,5,6,6-d₇
Molecular Formula C₆D₁₂O₆¹³C₆H₁₂O₆C₆H₅D₇O₆
Molecular Weight ( g/mol ) 192.23186.11187.20
Isotopic Purity (Typical) ≥97 atom % D≥99 atom % ¹³C≥97 atom % D
Mass Shift from Unlabeled +12 Da+6 Da+7 Da
Performance Comparison in Key Applications
ApplicationThis compoundD-glucose-¹³C₆D-glucose-d₇
Metabolic Flux Analysis (MFA) Provides insights into redox metabolism and hydrogen transfer reactions. Less direct for tracking carbon flow compared to ¹³C-glucose.Gold standard for quantifying carbon flow through central carbon metabolism (glycolysis, PPP, TCA cycle).Used to trace hydrogen atoms and study redox reactions.
Mass Spectrometry (MS) High mass shift minimizes spectral overlap with unlabeled fragments. Can be used as an internal standard for quantification.Clear and predictable mass shifts for carbon-containing fragments, ideal for tracing the carbon backbone.Provides information on hydrogen incorporation into metabolites.
NMR Spectroscopy Perdeuteration simplifies ¹H NMR spectra by removing proton signals, reducing spectral overlap and peak widths. This is highly advantageous for studying the structure and dynamics of carbohydrates and their complexes.¹³C labeling allows for the use of ¹³C NMR to trace carbon flow and determine positional isotopomers.Can be used in ²H NMR studies to investigate metabolic processes.
Internal Standard Excellent choice due to its high mass shift, minimizing interference from the analyte's natural isotope distribution.Can be used as an internal standard, but the lower mass shift may lead to some overlap with the M+6 isotopologue of the analyte.Suitable as an internal standard, with a mass shift that is typically sufficient to avoid overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments utilizing stable isotope-labeled glucose.

Experimental Protocol 1: Metabolic Flux Analysis using this compound and LC-MS

This protocol is adapted from established methods for metabolic flux analysis in mammalian cells.

Objective: To trace the incorporation of deuterium from this compound into downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Mammalian cell line of interest (e.g., A549 lung carcinoma cells)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Liquid nitrogen

  • Centrifuge capable of 16,000 x g and 4°C

  • LC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard DMEM with 10% FBS to the desired confluency (typically 70-80%).

    • For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM this compound and 10% dFBS.

    • Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line and metabolic pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extract using a suitable LC-MS method for the separation and detection of polar metabolites.

    • The mass spectrometer will be set to detect the mass isotopologues of downstream metabolites to determine the extent of deuterium incorporation.

  • Data Analysis:

    • The degree of deuterium labeling in different metabolites provides insights into the activity of hydrogen-transferring reactions and redox metabolism.

Experimental Protocol 2: NMR-based Metabolic Tracing with D-Glucose-¹³C₆

This protocol provides a general guideline for in vitro glucose tracing in a rodent model.

Objective: To trace the carbon backbone of glucose through metabolic pathways using ¹³C NMR spectroscopy.

Materials:

  • Rodent model (e.g., mouse or rat)

  • Sterile D-glucose-¹³C₆ solution

  • Anesthetic

  • Infusion pump and catheters

  • Liquid nitrogen

  • NMR spectrometer

Procedure:

  • Animal Preparation and Infusion:

    • Acclimatize animals to the experimental conditions.

    • Administer a primed-continuous infusion of D-glucose-¹³C₆ to achieve a steady-state enrichment of the tracer in the plasma.

  • Sample Collection:

    • Collect blood samples at regular intervals to monitor plasma glucose enrichment.

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain).

    • Freeze-clamp the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Perform a perchloric acid or methanol/chloroform/water extraction to isolate metabolites.

  • NMR Sample Preparation and Analysis:

    • Reconstitute the dried extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

    • Acquire ¹³C NMR spectra to identify and quantify the ¹³C-labeled metabolites.

  • Data Analysis:

    • The positional enrichment of ¹³C in different metabolites provides quantitative information on the fluxes through various metabolic pathways.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells culture Culture to Confluency start->culture labeling Switch to Labeled Medium (this compound) culture->labeling quench Quench Metabolism labeling->quench lyse Cell Lysis quench->lyse centrifuge Centrifugation lyse->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS Analysis extract->lcms data Data Analysis lcms->data

Caption: Experimental workflow for metabolic flux analysis using this compound.

Metabolic_Tracing_Comparison cluster_deuterated Deuterated Glucose (e.g., this compound) cluster_13c ¹³C-Labeled Glucose (e.g., D-glucose-¹³C₆) cluster_info Information Gained d_glucose Glucose-d12 d_glycolysis Glycolysis d_glucose->d_glycolysis d_ppp Pentose Phosphate Pathway d_glucose->d_ppp d_glycolysis->d_ppp d_tca TCA Cycle d_glycolysis->d_tca d_ppp->d_glycolysis c_tca TCA Cycle d_info Traces Hydrogen Atoms Reveals Redox Metabolism d_tca->d_info c_glucose Glucose-¹³C₆ c_glycolysis Glycolysis c_glucose->c_glycolysis c_ppp Pentose Phosphate Pathway c_glucose->c_ppp c_glycolysis->c_ppp c_glycolysis->c_tca c_ppp->c_glycolysis c_info Traces Carbon Backbone Quantifies Carbon Flux c_tca->c_info

Caption: Differential tracing of metabolic pathways by deuterated vs. ¹³C-labeled glucose.

Conclusion: Selecting the Optimal Tracer

Both deuterated and ¹³C-labeled glucose are powerful tools for metabolic research, each with its own set of strengths. While ¹³C-labeled glucose remains the preferred choice for comprehensive metabolic flux analysis of central carbon pathways, this compound offers distinct advantages in specific contexts. Its high degree of deuteration makes it an excellent internal standard for quantitative mass spectrometry and a valuable tool for simplifying complex NMR spectra of carbohydrates. For researchers investigating redox metabolism, hydrogen transfer reactions, or requiring an internal standard with minimal isotopic overlap, this compound is a superior choice that can unlock new layers of metabolic information. The selection of the appropriate tracer is paramount for the success of any metabolic study, and a thorough understanding of the unique properties of each isotopic variant will enable more robust and insightful experimental design.

References

Navigating the Labyrinth of Metabolic Tracing: A Comparative Guide to Alpha-D-Glucose-d12 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the intricate journey of metabolic analysis, the choice of a tracer is a critical decision that profoundly influences the accuracy and interpretability of experimental data. This guide provides a comprehensive comparison of alpha-D-glucose-d12, a fully deuterated glucose tracer, with its commonly used alternatives. By delving into the inherent limitations of this compound and contrasting its performance with other stable isotope tracers, this document aims to equip researchers with the knowledge to select the most appropriate tool for their specific scientific questions.

The ideal tracer for metabolic studies should be a silent partner, mirroring the behavior of its endogenous counterpart without perturbing the very system it aims to measure. However, the substitution of hydrogen with deuterium in glucose tracers, particularly in a fully deuterated molecule like this compound, introduces complexities that must be carefully considered. The two primary challenges are the potential for deuterium loss during metabolic reactions and the kinetic isotope effect (KIE), where the heavier deuterium isotope can alter the rate of enzymatic reactions.

The Challenge of Shifting Identities: Deuterium Loss and the Kinetic Isotope Effect

The journey of a glucose molecule through the metabolic pathways is a series of enzymatic handoffs, some of which involve the exchange of hydrogen atoms. When using a deuterated tracer, these exchanges can lead to the loss of the deuterium label, resulting in an underestimation of the metabolic flux through a particular pathway. Furthermore, the increased mass of deuterium can slow down reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[1] This can lead to the preferential metabolism of the lighter, non-deuterated glucose, again skewing the quantitative analysis of metabolic fluxes.

While specific quantitative data on the deuterium loss and KIE for this compound is not extensively available in the literature, studies on partially deuterated glucose tracers, such as [6,6-²H₂]-glucose, provide valuable insights into these phenomena. For instance, in studies of rat brain metabolism using [6,6-²H₂]-glucose, significant deuterium loss has been observed in key metabolites.

A Comparative Look: this compound vs. Alternative Tracers

The limitations of fully deuterated glucose have led to the widespread adoption of alternative tracers, each with its own set of advantages and disadvantages. The most common alternatives include partially deuterated glucose, such as [6,6-²H₂]glucose, and carbon-13 labeled glucose, such as [U-¹³C₆]glucose.

TracerPrimary ApplicationAdvantagesLimitations
This compound General metabolic tracingProvides a global view of deuterium incorporationSignificant potential for deuterium loss and kinetic isotope effects, leading to inaccurate flux measurements. Lack of extensive comparative data.
[6,6-²H₂]glucose Whole-body glucose turnover, endogenous glucose productionDeuterium labels are metabolically stable during glycolysis, providing more accurate measurements of systemic glucose kinetics.[2]Provides limited information on intracellular pathway choices.
[U-¹³C₆]glucose Metabolic flux analysis of central carbon metabolismCarbon backbone is traced, avoiding the issue of hydrogen exchange. Provides detailed insights into glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[3]Can be more expensive than deuterated tracers. Provides limited information on redox cofactor metabolism.[3]

Quantitative Data from Alternative Tracer Studies:

The following table summarizes metabolic flux data from studies using [U-¹³C₆]glucose in the A549 lung cancer cell line, illustrating the type of quantitative data that is more readily available for alternative tracers. It is important to note that direct comparative flux data for this compound in the same cell line is not readily found in the literature, underscoring the current data gap for this specific tracer.[3]

Metabolic FluxA549 Cells (nmol/10⁶ cells/hr)
Glycolysis
Glucose Uptake100 - 400
Lactate Secretion200 - 700
Pentose Phosphate Pathway
G6P -> R5P (oxidative PPP)~15% of glucose flux
TCA Cycle
Pyruvate -> Acetyl-CoA (PDH)Low in some cancer models
Glutamine -> α-Ketoglutarate30 - 100

Data represents net flux normalized to the glucose uptake rate, compiled from studies using ¹³C-MFA.

Further quantitative data on the limitations of deuterated tracers comes from studies on [6,6-²H₂]-glucose in rat brain tissue, which have quantified both deuterium loss and the kinetic isotope effect.

MetaboliteDeuterium Loss (%)kH/kD Ratio (KIE)
Lactate15.7 ± 2.61.042
Glutamate37.9 ± 1.11.035
Glutamine41.5 ± 5.21.020

Data from a study investigating deuterium KIE and label loss in vivo for [6,6-²H₂]-glucose in rat brain.

Experimental Protocols: A General Framework

Detailed and reproducible experimental protocols are paramount for successful metabolic tracer studies. Below are generalized workflows for in vitro and in vivo experiments that can be adapted for use with this compound and its alternatives.

In Vitro Cell Culture Experiment

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare labeled medium (e.g., with this compound) Cell_Culture Culture cells to desired confluency Labeling Incubate cells with labeled medium Cell_Culture->Labeling Quenching Quench metabolism (e.g., with cold methanol) Labeling->Quenching Extraction Extract metabolites Quenching->Extraction Analysis Analyze metabolites (GC-MS or NMR) Extraction->Analysis Data_Processing Process data and calculate flux Analysis->Data_Processing in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Acclimatize animals to experimental conditions Tracer_Prep Prepare sterile tracer solution Infusion Administer tracer (e.g., intravenous infusion) Tracer_Prep->Infusion Sampling Collect blood samples at timed intervals Infusion->Sampling Tissue_Harvest Harvest tissues and quench metabolism Sampling->Tissue_Harvest Extraction Extract metabolites from plasma and tissues Tissue_Harvest->Extraction Analysis Analyze metabolites (GC-MS or NMR) Extraction->Analysis Flux_Calculation Calculate whole-body and tissue-specific fluxes Analysis->Flux_Calculation glucose_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-Phosphate FBP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Assessing the Kinetic Isotope Effect of Deuterated Glucose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research and drug development. Deuterated molecules, in particular, offer a powerful tool for tracing metabolic pathways and understanding pharmacokinetic profiles. However, the substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comparative assessment of the KIE of deuterated glucose, with a focus on the available experimental data for partially deuterated glucose and a discussion of the expected effects for fully deuterated alpha-D-glucose-d12.

Executive Summary

For the fully deuterated this compound, it is anticipated that the KIE would be more significant. The cumulative effect of deuterium substitution at all non-exchangeable positions would likely lead to a more pronounced reduction in the rates of enzymatic reactions involved in glycolysis and other metabolic pathways. This is due to the greater change in mass and its influence on the vibrational frequencies of C-H versus C-D bonds.[4][5] Researchers utilizing this compound should, therefore, anticipate potential alterations in metabolic fluxes and account for these in their experimental design and data interpretation.

Comparative Data: Kinetic Isotope Effect of Deuterated Glucose

The following table summarizes the key quantitative data from studies on the kinetic isotope effect of [6,6-²H₂]-glucose.

MetaboliteKinetic Isotope Effect (kH/kD)Deuterium Label Loss (%)Reference
Lactate1.04215.7 ± 2.6
Glutamate1.03537.9 ± 1.1
Glutamine1.02041.5 ± 5.2

Experimental Protocol: In Vivo Assessment of KIE using a Double Substrate/Double Labeling Strategy

The following is a detailed methodology based on the protocol described by de Graaf et al. for measuring the kinetic isotope effect of deuterated glucose in vivo.

1. Animal Model and Preparation:

  • Fischer 344 rats are used as the animal model.

  • Animals are anesthetized with 1-3% isoflurane in a 70%/30% N₂O/O₂ mixture delivered via a nose cone.

2. Infusion Protocol:

  • An equimolar solution of [6,6-²H₂,6-¹³C]-glucose and [5,6-¹³C₂]-glucose is administered intravenously for 20 minutes.

  • This double substrate/double labeling approach allows for the simultaneous measurement of the metabolism of both deuterated and non-deuterated glucose.

3. Sample Collection and Preparation:

  • Following the infusion period, brain tissue is extracted.

  • Metabolites are extracted from the brain tissue for NMR analysis.

4. NMR Spectroscopy:

  • ¹H-decoupled ¹³C NMR spectroscopy is performed on the tissue extracts.

  • Direct ¹³C-[¹H] NMR spectra are acquired using a pulse-acquire method (TR=20 s) with 16,384 complex points over a 25.2 kHz (or 200 ppm) spectral width in the presence of adiabatic broadband proton decoupling.

5. Data Analysis:

  • The unique spectral patterns arising from ²H-¹³C and ¹³C-¹³C scalar couplings allow for the unambiguous identification and quantification of all possible metabolic products from both the deuterated and non-deuterated glucose substrates.

  • The kinetic isotope effect is determined by comparing the total amount of ¹³C-labeled metabolites produced from the deuterated glucose ([6,6-²H₂,6-¹³C]-glucose) to those produced from the non-deuterated glucose ([5,6-¹³C₂]-glucose).

  • Deuterium label loss is quantified by analyzing the distribution of non-, single-, and double-deuterated metabolic products.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the kinetic isotope effect of deuterated glucose.

experimental_workflow cluster_infusion Substrate Infusion cluster_metabolism In Vivo Metabolism cluster_analysis Analysis cluster_results Results Deuterated_Glucose [6,6-²H₂,6-¹³C]-Glucose Animal_Model Rat Brain Deuterated_Glucose->Animal_Model NonDeuterated_Glucose [5,6-¹³C₂]-Glucose NonDeuterated_Glucose->Animal_Model Tissue_Extraction Metabolite Extraction Animal_Model->Tissue_Extraction NMR_Spectroscopy ¹³C NMR Spectroscopy Tissue_Extraction->NMR_Spectroscopy Data_Analysis Quantification of Metabolites NMR_Spectroscopy->Data_Analysis KIE_Determination KIE Calculation (kH/kD) Data_Analysis->KIE_Determination Label_Loss Deuterium Label Loss (%) Data_Analysis->Label_Loss

Experimental workflow for KIE assessment.

Signaling Pathways and Metabolic Fate of Deuterated Glucose

The metabolism of deuterated glucose follows the primary pathways of glucose metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium labels are incorporated into downstream metabolites, allowing for the tracing of these pathways.

metabolic_pathway d_glucose This compound g6p Glucose-6-Phosphate-d d_glucose->g6p Hexokinase f6p Fructose-6-Phosphate-d g6p->f6p f16bp Fructose-1,6-Bisphosphate-d f6p->f16bp PFK-1 g3p_dhap G3P-d / DHAP-d f16bp->g3p_dhap pep Phosphoenolpyruvate-d g3p_dhap->pep pyruvate Pyruvate-d pep->pyruvate lactate Lactate-d pyruvate->lactate LDH acetyl_coa Acetyl-CoA-d pyruvate->acetyl_coa PDH tca TCA Cycle acetyl_coa->tca glutamate Glutamate-d tca->glutamate glutamine Glutamine-d glutamate->glutamine

Metabolic fate of deuterated glucose.

Note: The diagram illustrates the general flow of deuterium from glucose through central metabolic pathways. The specific positions of the deuterium atoms on the metabolites will depend on the enzymatic reactions.

Conclusion

References

The Guiding Light of Metabolism: A Comparative Review of alpha-D-Glucose-d12 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate dance of metabolic pathways is a critical area of study. Stable isotope tracers, particularly deuterated glucose variants, have emerged as indispensable tools for illuminating these complex networks. This guide provides a comprehensive comparison of alpha-D-glucose-d12, a perdeuterated glucose isotopologue, with other commonly used tracers, supported by experimental data and detailed protocols to aid in the design and execution of insightful metabolic studies.

This compound, in which all seven non-exchangeable hydrogen atoms on the glucose backbone are replaced with deuterium, offers a powerful lens for tracing the fate of glucose in various biological systems. Its applications span from fundamental metabolic flux analysis to the development of novel therapeutics, particularly in oncology. This guide will delve into its utility, comparing its performance with other deuterated and 13C-labeled glucose tracers, and provide the necessary technical details for its application.

Comparative Analysis of Isotopic Tracers in Metabolic Flux Analysis

The choice of an isotopic tracer is paramount in metabolic flux analysis (MFA), as it dictates the specific pathways that can be resolved and the precision of the resulting flux estimations. While 13C-labeled glucose tracers are considered the gold standard for mapping the carbon backbone's journey through central carbon metabolism, deuterated tracers like this compound provide unique insights into hydrogen metabolism and redox states.[1]

Below is a comparative summary of various glucose tracers and their primary applications in metabolic research:

TracerPrimary ApplicationAdvantagesDisadvantagesAnalytical Technique(s)
This compound General metabolic tracing, Deuterium Metabolic Imaging (DMI)Provides a comprehensive overview of glucose metabolism; non-radioactive and safe for in vivo studies.[1]Potential for deuterium loss in certain enzymatic reactions; kinetic isotope effects may alter reaction rates.NMR, GC-MS, LC-MS, DMI
[6,6-²H₂]-Glucose Measurement of whole-body glucose turnover and glycolysisDeuterium at the C6 position is less prone to exchange during glycolysis compared to other positions.Does not provide detailed information on intracellular carbon transitions.NMR, GC-MS
[1,2-¹³C₂]-Glucose High-resolution analysis of glycolysis and the Pentose Phosphate Pathway (PPP)Allows for precise quantification of the relative fluxes through glycolysis and the PPP by tracking the preservation or loss of the C1-C2 bond.[2]More expensive than some deuterated tracers.GC-MS, LC-MS
[U-¹³C₆]-Glucose General carbon tracing in central carbon metabolismProvides a robust overview of carbon flow through various metabolic pathways.May not be optimal for resolving fluxes at specific branch points compared to positionally labeled tracers.GC-MS, LC-MS

Quantitative Data Presentation

Metabolic Flux[U-¹³C₆]glucose (nmol/10⁶ cells/hr)Reference
Glucose Uptake10.5 ± 0.8[1]
Lactate Secretion15.2 ± 1.1
Glycolytic Flux8.9 ± 0.7
PPP Flux1.1 ± 0.2
TCA Cycle Flux2.3 ± 0.3

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for in vitro and in vivo studies using deuterated glucose tracers.

In Vitro Cell Culture Labeling with this compound

This protocol describes a general procedure for labeling cultured cells with this compound to study its metabolism.

Materials:

  • This compound

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • 6-well cell culture plates

  • Quenching solution (-20°C 60% methanol)

  • Extraction solvent (-20°C 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration (e.g., 10 mM) and 10% dFBS.

  • Isotope Labeling:

    • Remove the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course determined by the metabolic pathways of interest (e.g., 1-24 hours).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add 1 mL of cold quenching solution to each well.

    • Scrape the cells into the quenching solution and transfer to a microcentrifuge tube.

    • Add 4 mL of cold extraction solvent to each tube.

    • Vortex vigorously and incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions.

In Vivo Deuterium Metabolic Imaging (DMI) with [6,6-²H₂]-Glucose

This protocol provides a general workflow for in vivo DMI studies in animal models.

Materials:

  • [6,6-²H₂]-Glucose

  • Sterile saline (0.9%)

  • Anesthesia

  • MRI scanner with deuterium imaging capabilities

Procedure:

  • Animal Preparation: Anesthetize the animal and position it within the MRI scanner.

  • Tracer Administration: Administer a bolus of [6,6-²H₂]-glucose dissolved in sterile saline intravenously. The dosage will depend on the animal model and study objectives.

  • DMI Data Acquisition: Acquire dynamic 3D deuterium MR spectroscopic imaging (MRSI) data from the region of interest (e.g., brain, tumor) over a period of 45-90 minutes to reach a steady-state.

  • Data Processing and Analysis:

    • Quantify the deuterium spectra at each spatial location by spectral fitting.

    • Generate metabolic maps for glucose and its downstream metabolites (e.g., lactate, glutamate).

    • For dynamic acquisitions, the data can be converted into absolute metabolic flux maps.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in metabolic tracing with this compound.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (DMI) culture Cell Culture labeling Isotope Labeling (this compound) culture->labeling quench Quenching labeling->quench extract Metabolite Extraction quench->extract analysis_ms GC/LC-MS Analysis extract->analysis_ms flux_calc Flux Calculation analysis_ms->flux_calc animal Animal Preparation tracer Tracer Administration ([6,6-²H₂]-Glucose) animal->tracer dmi DMI Data Acquisition tracer->dmi processing Data Processing dmi->processing maps Metabolic Maps processing->maps metabolic_pathway glucose This compound g6p Glucose-6-Phosphate-d_n glucose->g6p f6p Fructose-6-Phosphate-d_n g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate-d_n glycolysis->pyruvate lactate Lactate-d_n pyruvate->lactate tca TCA Cycle pyruvate->tca glutamate Glutamate-d_n tca->glutamate

References

A Comparative Guide to the Accurate and Precise Measurement of Alpha-D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate and precise quantification of stable isotope-labeled compounds like alpha-D-glucose-d12 is paramount. This deuterated analog of glucose serves as a crucial tracer for investigating glucose metabolism, transport, and kinetics in vivo and in vitro. The choice of analytical methodology significantly impacts the quality of the data generated. This guide provides an objective comparison of the two primary analytical techniques for this compound measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is supported by experimental data from studies on closely related deuterated glucose isotopologues, offering a robust framework for methodological selection and application.

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound quantification hinges on a balance of sensitivity, accuracy, precision, and sample throughput. Both GC-MS and LC-MS/MS offer high levels of performance, with specific advantages that may be more suitable for certain experimental designs.

Table 1: Comparison of Performance Characteristics for Deuterated Glucose Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation by liquid chromatography followed by mass-based detection of parent and fragment ions.
Derivatization Mandatory to increase volatility.[1][2][3]Generally not required, simplifying sample preparation.[4]
Accuracy High, with reported accuracy for deuterium enrichment of glucose hydrogen atoms at 0.3 mol% or better.[5]High, with accuracy for glucose measurements in serum demonstrated to be within 1% of reference values.
Precision (%CV) Excellent, with within-run CVs reported to be less than 1.5% for glucose in whole blood.Excellent, with imprecision of the peak area ratio for glucose-d2/glucose reported to be between 1.20% and 8.19%.
Sensitivity High, with the ability to analyze samples from as little as 20 μL of plasma.High, with high-resolution MS enabling low limits of detection.
Sample Throughput Moderate, limited by derivatization steps and GC run times.Higher, particularly with modern UPLC systems and simplified sample preparation.
Key Advantage Well-established with extensive libraries for spectral matching and capable of providing detailed positional enrichment information.High specificity from MS/MS, reduced sample preparation complexity, and suitability for high-throughput analysis.
Key Disadvantage Time-consuming and potentially variable derivatization step.Potential for matrix effects (ion suppression or enhancement) that can impact quantification if not properly addressed.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible and reliable scientific data. Below are representative protocols for the analysis of deuterated glucose in biological matrices using both LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the determination of the 6,6-d2-glucose to glucose ratio in human serum and plasma and is applicable for the analysis of this compound.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: Luna 3 µm NH2 100A (100 x 2 mm) or equivalent.

  • Mobile Phase: 85% acetonitrile with 20 mmol/L ammonium acetate.

  • Flow Rate: 400 µL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Monitored Transitions:

    • Unlabeled Glucose: m/z 179 → 89

    • Deuterated Glucose (e.g., 6,6-d2-glucose): m/z 181 → 89

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of glucose requires a derivatization step to make the molecule volatile. The following protocol describes the formation of the aldonitrile pentaacetate derivative, a method known for producing a single derivatization product, which simplifies data analysis.

1. Sample Preparation and Derivatization

  • To a sample of plasma or serum, add a known amount of a suitable internal standard (e.g., [13C6]glucose).

  • Deproteinize the sample using a solvent like acetonitrile and centrifuge to remove the precipitate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization Step 1 (Oximation): Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract. Heat at 90°C for 60 minutes. This step converts the open-chain form of glucose to its oxime.

  • Derivatization Step 2 (Acetylation): Add acetic anhydride to the sample and heat at 100°C for 60 minutes. This step acetylates the hydroxyl groups, forming the volatile aldonitrile pentaacetate derivative.

  • After cooling, the derivatized sample is ready for injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A suitable capillary column for sugar analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

  • MS System: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

  • Monitored Ions: Specific ions for the glucose aldonitrile pentaacetate derivative and its deuterated counterpart are selected for quantification.

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationships in method selection, the following diagrams are provided.

Analytical Workflow for Deuterated Glucose Measurement cluster_LCMS LC-MS/MS cluster_GCMS GC-MS lcms_sample Plasma/Serum Sample lcms_precip Protein Precipitation (e.g., Acetonitrile) lcms_sample->lcms_precip lcms_centrifuge Centrifugation lcms_precip->lcms_centrifuge lcms_supernatant Supernatant Transfer lcms_centrifuge->lcms_supernatant lcms_inject LC-MS/MS Analysis lcms_supernatant->lcms_inject data_analysis Data Analysis & Quantification lcms_inject->data_analysis gcms_sample Plasma/Serum Sample gcms_deprotein Deproteinization gcms_sample->gcms_deprotein gcms_dry Evaporation to Dryness gcms_deprotein->gcms_dry gcms_deriv Derivatization (e.g., Oximation & Acetylation) gcms_dry->gcms_deriv gcms_inject GC-MS Analysis gcms_deriv->gcms_inject gcms_inject->data_analysis start Start start->lcms_sample start->gcms_sample

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis.

Method Selection Logic for Deuterated Glucose Analysis start Define Analytical Needs throughput High Sample Throughput? start->throughput simplicity Simplified Sample Preparation Preferred? throughput->simplicity No lcms LC-MS/MS throughput->lcms Yes positional_info Positional Isotope Information Required? positional_info->lcms No gcms GC-MS positional_info->gcms Yes simplicity->positional_info No simplicity->lcms Yes

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Safe Disposal of alpha-D-glucose-d12: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of alpha-D-glucose-d12, this guide offers procedural, step-by-step instructions to ensure operational safety and compliance in research and development settings.

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends to their safe and compliant disposal. While this compound, a deuterated form of glucose, is not classified as a hazardous substance, adherence to proper disposal protocols is imperative for maintaining a secure laboratory environment and preventing environmental contamination.[1] This document outlines the recommended procedures for the disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a laboratory coat.[1] All handling of the material should occur in a well-ventilated area to prevent the inhalation of dust particles. In the event of a spill, the solid material should be carefully swept or shoveled into a suitable container for disposal, ensuring that dust generation is kept to a minimum.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to manage it as a chemical waste product by engaging a licensed professional waste disposal service.[3]

  • Containerization: Place the waste this compound into a clearly labeled and sealed container. The label must include the full chemical name, "this compound," and any other identifiers mandated by your institution's waste management program.

  • Waste Segregation: The container should be stored with other non-hazardous solid chemical waste. It is important to keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the equivalent safety office to schedule the collection and disposal of the chemical waste. These departments have established protocols with licensed waste disposal contractors.

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or a dedicated waste log.

Data on Disposal and Hazard Classification

While specific quantitative limits for the disposal of this compound are not provided in the available safety data sheets, the following table summarizes its key characteristics relevant to disposal.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.
Waste Segregation Store with other non-hazardous solid chemical waste, away from strong oxidizing agents.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.
Spill Procedure Sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Segregation cluster_disposal Disposal Process start Start: Have this compound for Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe containerize Place in a Labeled, Sealed Container wear_ppe->containerize segregate Store with Non-Hazardous Solid Chemical Waste containerize->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs document Document Disposal in Lab Inventory/Log contact_ehs->document end_node End: Proper Disposal Complete document->end_node

Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for alpha-D-glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling alpha-D-glucose-d12. While alpha-D-glucose is not classified as a hazardous substance, adherence to these procedures is critical to ensure personnel safety, maintain the compound's isotopic integrity, and prevent contamination.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and prevent contamination.[3][4] Standard laboratory practice dictates the use of a layered defense against potential hazards.

  • Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, such as preparing solutions, safety goggles are recommended.

  • Hand Protection: Powder-free nitrile gloves are essential to protect the user from the chemical and, equally important, to protect the stable isotope-labeled compound from contamination. Gloves should be changed frequently, especially if they become contaminated or after touching common surfaces.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing from potential spills.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH/MSHA-approved respirator should be used if dust is generated and exposure limits might be exceeded.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₆D₁₂O₆ (this compound) / C₆H₁₂O₆ (alpha-D-glucose)
Molecular Weight ~192.23 g/mol (this compound) / 180.16 g/mol (alpha-D-glucose)
Appearance White crystalline solid
Melting Point 146 °C (295 °F)
Solubility Soluble in water
Density 1.56 g/cm³ at 18 °C
Hazard Classification Not classified as a hazardous substance

Operational and Disposal Plans

Experimental Protocol: Handling this compound

This protocol details the step-by-step process for safely handling this compound, with a focus on preserving its isotopic purity.

  • Preparation of Workspace:

    • Thoroughly clean the designated work area, such as a laminar flow hood or a dedicated bench space, with 70% ethanol and deionized water.

    • Wipe down all necessary equipment (e.g., spatulas, weigh boats, glassware) before use.

    • To prevent hydrogen-deuterium (H-D) exchange, ensure all glassware is oven-dried and cooled in a desiccator before use.

  • Handling the Compound:

    • Don all required PPE as listed above.

    • Handle the solid compound in an area with adequate ventilation to minimize inhalation of any fine particulates.

    • Use clean, dedicated spatulas and weigh boats for transfer.

    • Keep the container tightly sealed when not in use and store it in a cool, dry place, preferably in a desiccator, to protect it from atmospheric moisture which can lead to H-D exchange.

  • Solution Preparation:

    • When preparing solutions, use anhydrous, deuterated solvents to prevent the loss of the deuterium label.

    • Perform all sample preparation steps within the cleaned, designated workspace.

    • Keep all tubes and plates covered as much as possible to avoid contamination.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

  • Waste Segregation:

    • Do not dispose of this compound down the drain or in regular trash.

    • Segregate waste into three categories:

      • Solid Chemical Waste: Unused or expired this compound powder.

      • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that have come into contact with the compound.

      • Liquid Waste: Solutions containing this compound.

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealable container marked "Hazardous Waste" (or as required by your institution), with the full chemical name "this compound".

    • Contaminated Labware: Place in a designated waste bag or container, also clearly labeled.

    • Liquid Waste: Collect in a compatible, leak-proof container. Label it with "Hazardous Waste," the chemical name, and list all solvent components. Do not mix incompatible waste streams.

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the logical workflow for handling and disposing of this compound, from initial preparation to final waste management.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Waste Disposal prep_workspace Prepare Workspace (Clean & Dry) don_ppe Don PPE (Gloves, Coat, Goggles) prep_workspace->don_ppe Safety First weigh_compound Weigh Solid Compound don_ppe->weigh_compound prep_solution Prepare Solution (Use Deuterated Solvents) weigh_compound->prep_solution experiment Perform Experiment prep_solution->experiment segregate_waste Segregate Waste (Solid, Liquid, Labware) experiment->segregate_waste Post-Experiment label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Workflow for handling and disposal of this compound.

References

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